1,3,3-Trichlorobutane
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
15187-71-0 |
|---|---|
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC 名称 |
1,3,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-4(6,7)2-3-5/h2-3H2,1H3 |
InChI 键 |
VHRSGZSWEJBMSI-UHFFFAOYSA-N |
SMILES |
CC(CCCl)(Cl)Cl |
规范 SMILES |
CC(CCCl)(Cl)Cl |
其他CAS编号 |
15187-71-0 |
同义词 |
1,3,3-Trichlorobutane |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-trichlorobutane, a chlorinated hydrocarbon of interest in various chemical applications. This document details a known synthetic route, outlines the necessary experimental protocols, and presents available characterization data to facilitate its identification and use in research and development.
Synthesis of this compound
The primary method for the synthesis of this compound involves the free-radical chlorination of a dichlorobutane precursor. Specifically, the photochlorination of 2,2-dichlorobutane (B1583581) has been patented as a method for the joint manufacture of this compound and 2,2,3-trichlorobutane.
Synthesis Pathway: Photochlorination of 2,2-Dichlorobutane
The synthesis proceeds via a free-radical chain reaction initiated by ultraviolet (UV) light. The UV radiation facilitates the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from 2,2-dichlorobutane, leading to the formation of a dichlorobutyl radical. Subsequent reaction with another chlorine molecule propagates the chain and yields the desired trichlorobutane product.
Figure 1. Synthesis workflow for this compound.
Experimental Protocol: Photochlorination of 2,2-Dichlorobutane
The following protocol is based on the principles outlined in the patented synthesis.[1]
Materials:
-
2,2-Dichlorobutane
-
Chlorine gas (Cl₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Photoreactor equipped with a UV lamp, gas inlet, condenser, and stirring mechanism
Procedure:
-
Preparation: The photoreactor is charged with 2,2-dichlorobutane. The system is then purged with an inert gas to remove any oxygen, which can interfere with free-radical reactions.
-
Reaction Initiation: While stirring the 2,2-dichlorobutane, chlorine gas is introduced into the reactor at a controlled rate. A molar ratio of approximately 0.5 to 1.0 mole of chlorine per mole of 2,2-dichlorobutane is recommended.[1]
-
Photochemical Reaction: The reaction mixture is irradiated with a UV lamp to initiate the chlorination process. The reaction is typically carried out at a temperature between -74°C and +102°C, with a more controlled range of 0°C to 50°C being preferable.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the trichlorobutane isomers.
-
Work-up: Upon completion of the reaction, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas to remove any dissolved hydrogen chloride and unreacted chlorine.
-
Purification: The resulting mixture, containing this compound, 2,2,3-trichlorobutane, and any unreacted starting material, is then separated by fractional distillation to isolate the this compound.[1]
Characterization of this compound
Accurate characterization is crucial for the confirmation of the synthesized product. The following section details the available physical and spectroscopic data for this compound.
Physical Properties
| Property | This compound | 1,1,3-Trichlorobutane |
| Molecular Formula | C₄H₇Cl₃ | C₄H₇Cl₃ |
| Molecular Weight | 161.45 g/mol [2] | 161.46 g/mol [3] |
| Boiling Point | Not available | 152 °C[3] |
| Density | Not available | 1.2514 g/cm³ at 25 °C[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule. The expected spectrum would show four distinct signals corresponding to the four unique carbon atoms in the structure. A ¹³C NMR spectrum is available on PubChem.[2]
¹H NMR Spectroscopy
While an experimental ¹H NMR spectrum for this compound was not found in the search results, a predicted spectrum can be inferred based on its structure. The spectrum would be expected to show three distinct signals corresponding to the protons on the methyl group, the methylene (B1212753) group adjacent to the CCl₂ group, and the methylene group adjacent to the CH₂Cl group. The integration of these signals would be in a 3:2:2 ratio, respectively. The splitting patterns would be complex due to coupling between the adjacent methylene groups.
Mass Spectrometry
No experimental mass spectrum for this compound was identified. However, the predicted fragmentation pattern would be influenced by the presence of three chlorine atoms, leading to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of chlorine radicals, HCl, and cleavage of the carbon-carbon bonds.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. A predicted spectrum would show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 550 and 850 cm⁻¹.[4]
Logical Relationships in Characterization
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized molecule.
Figure 2. Logical workflow for structural confirmation.
This guide provides a foundational understanding of the synthesis and characterization of this compound based on currently available information. Further experimental work is required to fully elucidate its physical properties and complete its spectroscopic profile.
References
- 1. Butane, 1,3-dichloro- [webbook.nist.gov]
- 2. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3,3-trichlorobutane. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for its isomers, 1,1,3-trichlorobutane (B76395) and 1,2,3-trichlorobutane, to provide a contextual understanding. The guide covers key physical constants, chemical reactivity, and detailed experimental protocols for its synthesis and analysis. Mandatory visualizations are included to illustrate a proposed synthetic pathway and an analytical workflow. This document is intended to serve as a valuable resource for professionals in research and development.
Introduction
This compound, with the chemical formula C4H7Cl3, is a chlorinated hydrocarbon.[1] Like other organochlorine compounds, its properties are of interest in various chemical and industrial contexts. This guide aims to consolidate the available information on this compound, addressing its physical and chemical characteristics.
Physical Properties
Table 1: Physical and Chemical Property Data of Trichlorobutane Isomers
| Property | This compound | 1,1,3-Trichlorobutane | 1,2,3-Trichlorobutane |
| Molecular Formula | C4H7Cl3[1] | C4H7Cl3[2] | C4H7Cl3[3] |
| Molecular Weight | 161.45 g/mol [1] | 161.45 g/mol [2] | 161.45 g/mol [3] |
| Boiling Point | Not available | 152 °C[4] | 160.7 °C at 760 mmHg[5] |
| Density | Not available | 1.2514 g/cm³ at 25 °C[4] | 1.247 g/cm³[5] |
| Melting Point | Not available | Not available | -6 °C (estimate)[5] |
| XLogP3-AA | 2.7[1] | 3[2] | 2.5[3] |
| CAS Number | 15187-71-0[1] | 13279-87-3[2] | 18338-40-4[3] |
Solubility: this compound is expected to be sparingly soluble or insoluble in water and soluble in non-polar organic solvents like hexane (B92381), benzene, and chloroform. This is a typical characteristic of chlorinated hydrocarbons.
Chemical Properties
Stability and Reactivity
This compound is a tertiary alkyl halide. The reactivity of alkyl halides is significantly influenced by the substitution at the carbon atom bearing the halogen. Tertiary alkyl halides, such as this compound, exhibit distinct reactivity patterns compared to their primary and secondary counterparts.[6]
-
Nucleophilic Substitution (SN1): Tertiary alkyl halides readily undergo SN1 reactions due to the formation of a relatively stable tertiary carbocation intermediate.[6] The rate of these reactions is primarily dependent on the stability of this carbocation. Solvolysis is a common example of an SN1 reaction where the solvent acts as the nucleophile.[7] For instance, in a polar protic solvent like ethanol (B145695) or water, this compound would be expected to undergo solvolysis to form the corresponding ether or alcohol.
-
Elimination Reactions (E1 and E2): Elimination reactions are also prevalent for tertiary alkyl halides, leading to the formation of alkenes.[8] In the presence of a strong, non-nucleophilic base, the E2 mechanism is favored. With weak bases or in the absence of a strong base, particularly at higher temperatures, the E1 mechanism, which also proceeds through a carbocation intermediate, can compete with the SN1 reaction.[9]
Decomposition
While specific decomposition data for this compound is not available, chlorinated alkanes, in general, can decompose at elevated temperatures. This thermal decomposition can lead to the elimination of hydrogen chloride (HCl) and the formation of unsaturated compounds. Incomplete combustion of chlorinated hydrocarbons can also produce hazardous byproducts.
Experimental Protocols
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is via the free radical chlorination of 1-chlorobutane (B31608). This method is known to produce a mixture of dichlorinated butanes, and further chlorination could lead to trichlorinated products. The distribution of isomers is influenced by the relative reactivity of the C-H bonds.
Reaction: CH3CH2CH2CH2Cl + 2 Cl2 --(UV light or initiator)--> C4H7Cl3 + 2 HCl
Detailed Methodology:
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, a magnetic stirrer, a gas inlet, and a dropping funnel is assembled in a fume hood. The vessel is charged with 1-chlorobutane.
-
Initiation: The reaction can be initiated by either UV irradiation or a chemical initiator such as azobisisobutyronitrile (AIBN).
-
Chlorination: A solution of chlorine in a suitable solvent (e.g., carbon tetrachloride, although its use is now restricted) or sulfuryl chloride (SO2Cl2) is added dropwise to the 1-chlorobutane with stirring and initiation. The reaction temperature should be controlled to manage the reaction rate and selectivity.
-
Work-up: After the reaction is complete (monitored by GC), the reaction mixture is cooled. Any excess chlorine is removed by bubbling an inert gas through the mixture. The mixture is then washed with a dilute solution of sodium bicarbonate to neutralize any HCl, followed by washing with water.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). The product mixture is then purified by fractional distillation to separate the different chlorinated butane (B89635) isomers based on their boiling points.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via free radical chlorination.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample containing this compound is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.
-
GC-MS System:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or mid-polar column like a DB-5ms or DB-624).
-
Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial low temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of all components.
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. For targeted analysis and lower detection limits, selected ion monitoring (SIM) can be used.
-
Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Quantification is performed by integrating the peak area and comparing it to a calibration curve.
Diagram of the GC-MS Analytical Workflow:
Caption: General workflow for the analysis of this compound using GC-MS.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the interaction of this compound with biological signaling pathways or any specific biological activities. As a simple chlorinated hydrocarbon, it is not expected to have specific receptor-mediated biological effects, but toxicological properties associated with chlorinated alkanes may be relevant.
Conclusion
This technical guide has summarized the available physical and chemical properties of this compound. While experimental data for this specific isomer is scarce, its chemical behavior can be largely inferred from its structure as a tertiary alkyl halide and by comparison with its isomers. The provided experimental protocols for synthesis and analysis offer a practical framework for researchers working with this compound. Further experimental investigation is required to definitively determine the physical constants of this compound and to explore its specific reactivity in greater detail.
References
- 1. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,3-Trichlorobutane | C4H7Cl3 | CID 114483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. fiveable.me [fiveable.me]
1,3,3-Trichlorobutane molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of this compound (CAS No: 15187-71-0). It includes representative experimental protocols for its synthesis and characterization, along with expected spectroscopic signatures based on its structure.
Molecular Structure and Identification
This compound is a halogenated alkane with the molecular formula C₄H₇Cl₃.[1][2] Its structure consists of a four-carbon butane (B89635) backbone substituted with three chlorine atoms. One chlorine atom is located on the first carbon (C1), and two chlorine atoms are on the third carbon (C3).[3] This substitution pattern renders the C3 carbon a quaternary center. The standard IUPAC name for this compound is this compound.[1][4]
The molecule does not possess a chiral center, as no carbon atom is bonded to four different groups. The connectivity of the atoms can be represented by the SMILES string CC(CCCl)(Cl)Cl.[1][4]
Bonding and Hybridization
The bonding in this compound consists exclusively of sigma (σ) bonds. All four carbon atoms in the butane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The C-C and C-H bonds are nonpolar covalent bonds, while the C-Cl bonds are polar covalent due to the higher electronegativity of chlorine compared to carbon. This polarity induces a dipole moment in the molecule.
Physicochemical and Computed Data
Table 1: Physicochemical Properties and Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][4] |
| CAS Number | 15187-71-0 | [1][2][4] |
| Molecular Formula | C₄H₇Cl₃ | [1][2] |
| Molecular Weight | 161.45 g/mol | [2][4] |
| Monoisotopic Mass | 159.961333 Da | [2][4] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| XLogP3-AA (Computed) | 2.7 |[2][4] |
Mass spectrometry data, particularly collision cross-section (CCS) values, can be predicted to aid in identification.
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 160.96861 | 128.0 |
| [M+Na]⁺ | 182.95055 | 137.4 |
| [M-H]⁻ | 158.95405 | 127.0 |
| [M]⁺ | 159.96078 | 130.1 |
Data sourced from PubChemLite.[5]
Experimental Protocols
Synthesis Protocol: Electrophilic Addition
A plausible synthetic route to this compound involves the electrophilic addition of hydrogen chloride (HCl) to 3-chloro-1-butene (B1220285). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a condenser, place a solution of 3-chloro-1-butene in a suitable inert solvent (e.g., dichloromethane). The flask should be cooled in an ice bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cease the HCl flow and allow the mixture to warm to room temperature. Neutralize the excess acid by washing the solution with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Spectroscopic Characterization Protocols
A standard analytical workflow is essential for confirming the identity and purity of the synthesized compound.
References
- 1. 1,1,3-Trichlorobutane - Wikidata [wikidata.org]
- 2. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-DICHLOROBUTANE(1190-22-3) 1H NMR [m.chemicalbook.com]
- 4. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H7Cl3) [pubchemlite.lcsb.uni.lu]
Thermodynamic Properties of Chlorinated Alkanes
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of chlorinated alkanes. It includes quantitative data, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways. This information is critical for understanding the behavior, fate, and toxicological profiles of these compounds in various systems.
The thermodynamic properties of chlorinated alkanes are fundamental to predicting their reactivity, stability, and environmental distribution. Key parameters include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and specific heat capacity (Cp).
Chlorine substitution significantly influences these properties. The electron-attracting effect of chlorine destabilizes chlorinated alkanes compared to their parent alkanes[1]. This is reflected in their enthalpies of formation. For instance, early studies using static bomb combustion calorimetry indicated that highly chlorinated compounds have systematically more positive enthalpies of formation than values derived from later methods like rotating bomb combustion calorimetry[2][3]. More recent evaluations have provided a self-consistent set of thermodynamic data for C1 and C2 chlorinated hydrocarbons[2][3].
Data Tables
The following tables summarize key thermodynamic data for selected C1 and C2 chlorinated alkanes. These values are crucial for modeling chemical reactions and degradation pathways[4].
Table 1: Standard Enthalpy of Formation (ΔfH°) and Standard Molar Entropy (S°) for Selected Chlorinated Alkanes at 298.15 K
| Compound | Chemical Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |
| Chloromethane | CH₃Cl | Gas | -82.0 ± 0.4 | 234.5 |
| Dichloromethane | CH₂Cl₂ | Gas | -95.4 ± 1.3 | 270.2 |
| Trichloromethane (Chloroform) | CHCl₃ | Gas | -103.1 ± 1.3 | 295.7 |
| Trichloromethane (Chloroform) | CHCl₃ | Liquid | -134.3[5] | 202.9[5] |
| Tetrachloromethane | CCl₄ | Gas | -102.9 ± 1.3 | 309.8 |
| Chloroethane | C₂H₅Cl | Gas | -112.2 ± 0.6 | 275.8 |
| 1,1-Dichloroethane | C₂H₄Cl₂ | Gas | -133.5 ± 1.0 | 300.4 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Gas | -131.8 ± 0.8 | 308.2 |
| 1,1,1-Trichloroethane | C₂H₃Cl₃ | Gas | -147.3 ± 1.5 | 321.3 |
| 1,1,2-Trichloroethane | C₂H₃Cl₃ | Gas | -149.4 ± 2.0 | 335.6 |
| 1,1,1,2-Tetrachloroethane | C₂H₂Cl₄ | Gas | -164.4 ± 2.5 | 344.3 |
| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Gas | -173.6 ± 1.7 | 355.6 |
| Pentachloroethane | C₂HCl₅ | Gas | -180.3 ± 2.1 | 369.0 |
| Hexachloroethane | C₂Cl₆ | Gas | -197.5 ± 4.0 | 382.0 |
Data compiled from critically reviewed sources[2][3][5][6]. Note that values can vary slightly between different evaluation methods.
Table 2: Standard Gibbs Free Energy of Formation (ΔfG°) for Selected Chlorinated Alkanes at 298.15 K
| Compound | Chemical Formula | Phase | ΔfG° (kJ/mol) |
| Methane | CH₄ | Aqueous | -34.74 |
| Chloromethane | CH₃Cl | Aqueous | -52.71 |
| Dichloromethane | CH₂Cl₂ | Aqueous | -66.11 |
| Trichloromethane | CHCl₃ | Aqueous | -66.50 |
| Tetrachloromethane | CCl₄ | Aqueous | -45.10 |
| Ethane | C₂H₆ | Aqueous | -17.43 |
| Chloroethane | C₂H₅Cl | Aqueous | -36.83 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Aqueous | -72.93 |
Data estimated using group contribution methods[7][8]. These estimates indicate that processes like reductive dechlorination can yield sufficient energy to support microbial growth[7][8].
Table 3: Specific Heat Capacity (Cp) for Selected Substances at 25°C
| Substance | Formula | State | Specific Heat Capacity (J/g·°C) | Molar Heat Capacity (J/mol·°C) |
| Chloroform | CHCl₃ | Liquid | 0.96 | 114.25[5] |
| Carbon Tetrachloride | CCl₄ | Liquid | 0.84 | 131.3 |
| Water | H₂O | Liquid | 4.184 | 75.3 |
Data sourced from various chemical handbooks[5][9].
Experimental Protocols for Determining Thermodynamic Properties
Accurate determination of thermodynamic data relies on precise experimental techniques. Calorimetry and chromatography are two primary methods employed.
Combustion Calorimetry
Calorimetry is the science of measuring the heat change associated with a chemical reaction[10]. For chlorinated alkanes, determining the enthalpy of formation (ΔfH°) often involves measuring the heat of combustion in a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of the chlorinated alkane is placed in a sample holder within a high-pressure vessel known as a "bomb." For highly volatile liquids, this may involve encapsulation in a gelatin capsule.
-
Bomb Assembly: The bomb is filled with a known excess of pure oxygen under high pressure (typically ~30 atm). A small, known amount of water is often added to the bomb to ensure that all chlorine is converted to aqueous hydrochloric acid upon combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
Ignition: The sample is ignited remotely via an electrical fuse. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Measurement: The temperature is monitored continuously until it reaches a maximum and then begins to slowly cool. The total temperature change (ΔT) is determined after correcting for any heat exchange with the surroundings.
-
Analysis: After the experiment, the contents of the bomb are analyzed to ensure complete combustion and to quantify the amounts of hydrochloric acid and any side products formed.
-
Calculation: The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = - (C_cal * ΔT) where C_cal is the total heat capacity of the calorimeter system (bomb, water, etc.), determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.
Rotating-Bomb Calorimetry: A significant refinement for halogen-containing compounds is the use of a rotating-bomb calorimeter. Early static bomb methods often yielded inconsistent results for highly chlorinated compounds[2][3]. In a rotating-bomb calorimeter, the bomb is rotated after ignition to ensure that the gaseous combustion products dissolve completely and uniformly in the aqueous solution inside, leading to a well-defined final state and more accurate enthalpy values[2][3].
Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. While not a direct method for measuring primary thermodynamic properties like enthalpy, it is invaluable for determining physical properties such as vapor pressure and partitioning coefficients, which are related to thermodynamic quantities like the enthalpy of vaporization[11][12]. It is also essential for analyzing the purity of samples used in calorimetry and for identifying products in degradation studies[13].
Methodology (Vapor Pressure Estimation):
-
Instrument Setup: A gas chromatograph is equipped with a capillary column appropriate for separating chlorinated hydrocarbons (e.g., a non-polar DB-5 or mid-polar DB-1701 column) and a sensitive detector, often an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds[13], or a mass spectrometer (MS)[14][15].
-
Calibration: The instrument is calibrated using a series of standard compounds with well-known vapor pressures and retention times.
-
Sample Analysis: The chlorinated alkane sample is injected into the heated inlet, where it vaporizes and is carried by an inert gas (e.g., helium) through the column.
-
Separation & Detection: Compounds are separated based on their boiling points and interactions with the column's stationary phase. The time taken for a compound to travel through the column is its retention time.
-
Correlation: The retention times of the chlorinated alkanes are correlated with those of the calibration standards. A linear relationship often exists between the logarithm of the vapor pressure and the retention time for a homologous series of compounds. This relationship allows for the estimation of the vapor pressure of the target analytes.
-
Thermodynamic Calculation: The enthalpy of vaporization (ΔH_vap) can then be determined by measuring vapor pressures at different temperatures and applying the Clausius-Clapeyron equation.
Metabolic Pathways and Toxicological Relevance
The thermodynamic properties of chlorinated alkanes directly influence their metabolic fate and toxicity. The stability of the molecule, governed by its Gibbs free energy and bond dissociation energies, dictates the primary pathways of metabolic transformation[1][16].
For chlorinated alkanes, metabolic transformation often proceeds via oxidation, frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver[17][18]. These reactions can lead to the formation of reactive intermediates. Key metabolic steps include oxidative dechlorination and direct hydroxylation, which can be followed by further oxidation to carboxylic acids[17]. The instability of certain chlorinated alkanes can lead to the formation of radicals through C-C bond breaking or dechlorination, which are reactive intermediates[1].
The diagram below illustrates a generalized metabolic pathway for a short-chain chlorinated paraffin (B1166041) (SCCP), showing the initial oxidative steps that can lead to either detoxification or the formation of toxic metabolites.
// Edges cp -> hydroxylated [label="Direct Hydroxylation\n(CYP450)", color="#202124"]; cp -> dechlorinated [label="Oxidative Dechlorination\n(CYP450)", color="#202124"]; hydroxylated -> acid [label="Further Oxidation", color="#202124"]; dechlorinated -> acid [label="Further Oxidation", color="#202124"]; acid -> conjugates [label="Conjugation", color="#202124"]; hydroxylated -> conjugates [label="Conjugation", color="#202124"]; conjugates -> excretion [color="#202124"]; dechlorinated -> toxicity [style=dashed, color="#202124"]; } .dot Caption: Generalized metabolic pathway of chlorinated alkanes in humans.
This guide provides a foundational understanding of the thermodynamic properties of chlorinated alkanes, the methods used to determine them, and their relevance in a biological context. Accurate thermodynamic data are indispensable for predicting the environmental behavior, metabolic fate, and potential toxicity of these widely used industrial chemicals.
References
- 1. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons | NIST [nist.gov]
- 4. Estimating The Thermodynamics And Kinetics Of Chlorinated Hydrocarbon Degradation | Journal Article | PNNL [pnnl.gov]
- 5. Chloroform - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Heat Capacities for Some Select Substances [gchem.cm.utexas.edu]
- 10. youtube.com [youtube.com]
- 11. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 12. Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Linear Free Energy Relationship Analysis of Chlorinated Hydrocarbons in Cement Slurries [ijer.ut.ac.ir]
- 17. pubs.acs.org [pubs.acs.org]
- 18. oaepublish.com [oaepublish.com]
CAS number 15187-71-0 chemical information
An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine (B1679854) (CAS 303-26-4)
Introduction
1-(4-Chlorobenzhydryl)piperazine, with CAS number 303-26-4, is a critical chemical intermediate in the pharmaceutical industry.[1] Its unique molecular structure, featuring a chlorobenzhydryl group attached to a piperazine (B1678402) ring, makes it a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development. This compound is notably used in the synthesis of antihistamines, anticancer agents, and voltage-gated sodium channel 1.7 (Nav1.7) inhibitors.[3] It is also recognized as an inactive metabolite of meclizine (B1204245) and chlorcyclizine, and an impurity in commercial preparations of hydroxyzine (B1673990) and cetirizine.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(4-Chlorobenzhydryl)piperazine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 303-26-4 | [3] |
| Molecular Formula | C17H19ClN2 | [3] |
| Molecular Weight | 286.8 g/mol | [3] |
| Appearance | White to light beige crystalline powder | [5] |
| Melting Point | 65-70 °C | [5] |
| Boiling Point | 178-180 °C at 0.5 mmHg | [5] |
| Solubility | Soluble in Methanol (B129727), DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml). Slightly soluble in water. | [3][5][6] |
| Purity | ≥98% | [3] |
| λmax | 231 nm | [3] |
| SMILES | ClC1=CC=C(C(N2CCNCC2)C3=CC=CC=C3)C=C1 | [3] |
| InChI Key | UZKBSZSTDQSMDR-UHFFFAOYSA-N | [3] |
Synthesis Protocols
Several synthetic routes for 1-(4-Chlorobenzhydryl)piperazine have been reported. Below are detailed experimental protocols for two common methods.
Method 1: Reaction of Piperazine with 4-Chlorobenzhydryl Chloride
This method involves the direct reaction of piperazine with a chlorobenzhydryl halide.[1]
Experimental Protocol:
-
A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (17.4 mmol), anhydrous piperazine (69.6 mmol), anhydrous K2CO3 (17.4 mmol), and KI (17.4 mmol) in butanone (20 ml) is refluxed under a nitrogen atmosphere for 18 hours.[7]
-
The reaction mixture is then cooled and filtered.[7]
-
The solvent is removed in vacuo.[7]
-
The resulting residue is dissolved in CH2Cl2 (100 ml) and washed with water (30 ml).[7]
-
After drying and removal of the solvent, the crude product is purified by chromatography (CH2Cl2:CH3OH:NH4OH 90:10:0.5) to yield the desired product.[7]
Method 2: Reductive Amination of 4-Chlorobenzophenone
This pathway involves the reduction of a benzophenone (B1666685) precursor followed by reaction with piperazine.[8]
Experimental Protocol:
-
4-Chlorobenzophenone (50 mmol) is dissolved in a mixture of methanol (100 mL) and THF (150 mL) and cooled to 0 °C.[8]
-
NaBH4 (50 mmol) is added to the solution at 0 °C.[8]
-
The reaction mixture is stirred for an additional 10 minutes at 0 °C and then for 2 hours at room temperature.[8]
-
The mixture is diluted with water (200 mL), and the product is extracted with diethyl ether (400 mL).[8]
-
The organic phase is washed sequentially with 1 N HCl, saturated NaHCO3, and water.[8]
-
The resulting benzhydrol is treated with thionyl chloride to give 4-chlorobenzhydryl chloride.[8]
-
This intermediate is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C to yield 1-(4-chlorobenzhydryl)piperazine.[8]
Applications in Drug Development
1-(4-Chlorobenzhydryl)piperazine is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological conditions.[1][2]
Antihistamines
It is a key precursor in the synthesis of widely used antihistamines such as Cetirizine and Hydroxyzine.[1] Its structural framework is integral to the pharmacological activity of these drugs.
Anticancer Agents
The piperazine moiety is a significant pharmacophore in many biologically active compounds, including anticancer agents.[8] Derivatives of 1-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including those of the liver, breast, colon, gastric, and endometrium.[8] These derivatives have demonstrated significant cell growth inhibitory activity.[8]
Neurological Disorders
The ability of piperazine derivatives to interact with neurotransmitter systems makes them valuable for developing treatments for neurological disorders.[2] This compound has been utilized in the design of novel antipsychotic medications.[2]
Safety and Handling
Toxicological Information
-
Acute Toxicity: No data available. Dermal LD50 in rats is > 2,000 mg/kg.[9]
-
Skin Corrosion/Irritation: Causes moderate skin irritation in rabbits.[9]
-
Serious Eye Damage/Irritation: Causes irreversible eye effects in rabbits.[9]
-
Germ Cell Mutagenicity: Negative in the Ames test.[9]
-
Reproductive Toxicity: Suspected of damaging fertility and the unborn child.[9]
Safety Precautions
-
Wear protective gloves, clothing, eye, and face protection.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Wash hands and skin thoroughly after handling.[9]
-
In case of inhalation, remove to fresh air.[9]
-
In case of eye contact, rinse cautiously with water for several minutes.[9]
Conclusion
1-(4-Chlorobenzhydryl)piperazine is a compound of significant interest in pharmaceutical research and manufacturing. Its versatile chemical nature allows for its use as a key intermediate in the synthesis of a wide range of therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the field of drug development. The continued exploration of its derivatives holds promise for the discovery of new and effective treatments for a variety of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity and Stability of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,3-Trichlorobutane, a halogenated alkane, possesses a unique structural arrangement with both a primary and a tertiary gem-dichloro substituted carbon atom. This guide provides a comprehensive analysis of its predicted reactivity and stability based on established principles of physical organic chemistry and data from analogous compounds. The document explores the key chemical transformations, including nucleophilic substitution and elimination reactions, and discusses the factors governing its stability under various conditions. Experimental protocols for representative reactions of similar alkyl halides are provided to serve as a practical reference. Quantitative data for related compounds are summarized in tabular format to facilitate comparative analysis. Mechanistic pathways and experimental workflows are illustrated using logical diagrams.
Introduction
This compound (C₄H₇Cl₃) is an organic compound featuring a butane (B89635) backbone substituted with three chlorine atoms.[1] The presence of a tertiary carbon atom bonded to two chlorine atoms (a gem-dichloro group) and a primary chlorinated carbon significantly influences its chemical behavior. Understanding the reactivity and stability of this molecule is crucial for its potential applications in chemical synthesis and for assessing its environmental and toxicological impact. Due to the limited availability of direct experimental data for this compound, this guide extrapolates from the known chemistry of structurally similar tertiary and polychlorinated alkanes to provide a detailed predictive overview.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different environments and for designing experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl₃ | PubChem[1] |
| Molecular Weight | 161.46 g/mol | PubChem[1] |
| CAS Number | 15187-71-0 | PubChem |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(CCCl)(Cl)Cl | PubChem[1] |
| Predicted Boiling Point | 155.2 °C | ChemSpider |
| Predicted Density | 1.2 g/cm³ | ChemSpider |
| Predicted Water Solubility | 647.1 mg/L | ChemSpider |
| Predicted LogP | 2.8 | ChemSpider |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the presence of the C-Cl bonds, particularly at the sterically hindered tertiary center and the less hindered primary carbon. The principal reaction pathways are nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the tertiary carbon of this compound is expected to proceed predominantly through an S(_N)1 mechanism due to the steric hindrance around the tertiary carbon, which disfavors the backside attack required for an S(_N)2 reaction. The stability of the resulting tertiary carbocation, further stabilized by the inductive effect of the chlorine atoms, supports the S(_N)1 pathway.[2][3]
The primary C-Cl bond, being less sterically hindered, is more susceptible to S(_N)2 reactions with strong, unhindered nucleophiles.[4]
Hydrolysis of this compound in a polar protic solvent like water or ethanol (B145695) would likely lead to the formation of 3-chloro-3-methyl-1-butanol. The reaction proceeds through a tertiary carbocation intermediate.
Caption: Predicted S(_N)1 hydrolysis pathway of this compound.
Elimination Reactions
Elimination reactions (dehydrochlorination) are expected to be a significant competing pathway, especially in the presence of strong, bulky bases.[5][6] The tertiary nature of one of the chlorinated carbons makes this compound susceptible to E2 reactions . The presence of hydrogen atoms on the adjacent primary and secondary carbons allows for the formation of different alkene products. According to Zaitsev's rule, the more substituted alkene is generally the major product when using a small, strong base. However, with a sterically hindered base like potassium tert-butoxide, the Hofmann product (less substituted alkene) may be favored.[6]
Caption: Predicted E2 elimination pathways for this compound.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical agents.
Thermal Stability
Chlorinated alkanes can undergo thermal decomposition, often through dehydrochlorination.[7][8] The presence of a tertiary C-Cl bond in this compound suggests a lower thermal stability compared to its primary or secondary isomers, as the energy barrier for the elimination of HCl to form an alkene is generally lower for tertiary halides. At elevated temperatures, further decomposition and the formation of more complex products can be expected.
Photochemical Stability
Exposure to ultraviolet (UV) radiation can induce the homolytic cleavage of C-Cl bonds, leading to the formation of free radicals.[9][10] This can initiate radical chain reactions, resulting in degradation and the formation of various byproducts. The photochemical stability of this compound is expected to be limited, similar to other chlorinated alkanes.
Experimental Protocols (Analogous Compounds)
Due to the lack of specific experimental protocols for this compound, the following sections provide detailed methodologies for key reactions of structurally related alkyl halides. These can be adapted for this compound with appropriate modifications.
Synthesis of a Tertiary Alkyl Chloride (Illustrative)
This protocol describes the synthesis of a tertiary alkyl chloride from a tertiary alcohol and hydrochloric acid, a common method for preparing such compounds.
Caption: General workflow for the synthesis of a tertiary alkyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the tertiary alcohol and an equimolar amount of concentrated hydrochloric acid.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Hydrolysis of a Tertiary Alkyl Halide (Illustrative)
This protocol outlines a general procedure for the hydrolysis of a tertiary alkyl halide to the corresponding alcohol.[2][11][12][13]
Protocol:
-
Reaction Setup: Dissolve the tertiary alkyl halide in a mixture of a water-miscible solvent (e.g., acetone, THF, or ethanol) and water.
-
Reaction: Heat the mixture under reflux. The progress of the hydrolysis can be monitored by the precipitation of the halide ion with silver nitrate (B79036) or by chromatographic methods.
-
Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent. The resulting alcohol can be purified by distillation or chromatography.
Quantitative Data for Analogous Compounds
The following table summarizes key reactivity and stability data for compounds structurally related to this compound to provide a basis for comparison.
| Compound | Reaction/Condition | Parameter | Value | Reference |
| 1,1-Dichloroethane | Reactivity | Incompatible with strong oxidizing agents and bases. | - | [14][15][16] |
| 1,1,1-Trichloroethane (B11378) | Stability | Unstable with respect to dehydrochlorination; stabilized for commercial use. | - | [17][18][19][20] |
| tert-Butyl chloride | Hydrolysis (S(_N)1) | Relative rate (vs. n-butyl chloride) | 1,200,000 | Jerry March's Advanced Organic Chemistry |
| Chlorinated Paraffins | Thermal Decomposition | Dehydrochlorination occurs at elevated temperatures. | - | [7] |
Conclusion
The reactivity of this compound is predicted to be dominated by S(_N)1 and E2 reactions at the tertiary carbon center, with S(_N)2 reactions being possible at the primary carbon. Its stability is likely limited by its susceptibility to thermal and photochemical degradation, primarily through dehydrochlorination. While direct experimental data for this specific compound is scarce, the principles of physical organic chemistry and data from analogous compounds provide a robust framework for understanding its chemical behavior. Further experimental investigation is warranted to fully elucidate the reaction kinetics, thermodynamics, and degradation pathways of this compound. This knowledge will be invaluable for its safe handling, potential synthetic applications, and environmental risk assessment.
References
- 1. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reaction of Alkyl Halides Virtual Lab | PraxiLabs [praxilabs.com]
- 3. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]
- 14. 1,1-DICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. 1,1-Dichloroethane | 75-34-3 [chemicalbook.com]
- 16. 1,1-Dichloroethane | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]
- 18. media.laballey.com [media.laballey.com]
- 19. Fact sheet: 1,1,1-trichloroethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Potential Reaction Pathways of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential reaction pathways for 1,3,3-trichlorobutane, a polychlorinated alkane. Drawing upon fundamental principles of organic chemistry, this document explores the likely outcomes of elimination and nucleophilic substitution reactions involving this substrate. Detailed experimental protocols, illustrative quantitative data, and mechanistic pathway diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Executive Summary
This compound possesses a unique structure with both a primary (C1) and a tertiary (C3) chlorinated carbon center. This duality dictates its reactivity, allowing for a range of potential transformations primarily driven by elimination (dehydrochlorination) and nucleophilic substitution mechanisms. The reaction conditions, particularly the nature of the base or nucleophile employed, will significantly influence the product distribution. This guide elucidates these pathways, providing a predictive framework for the chemical behavior of this compound.
Potential Reaction Pathways
The primary reaction pathways for this compound are dehydrochlorination (an elimination reaction) and nucleophilic substitution. The presence of chlorine atoms at both a primary and a tertiary position allows for competition between different reaction mechanisms (E1, E2, SN1, SN2).
Dehydrochlorination (Elimination)
Dehydrochlorination of this compound involves the removal of a molecule of hydrogen chloride (HCl) to form an alkene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.
-
With a small, strong base (e.g., sodium ethoxide): The reaction is expected to favor the more substituted alkene (Zaitsev's rule), leading to the formation of 1,3-dichloro-2-butene (B238901) and 3,3-dichloro-1-butene.
-
With a bulky, strong base (e.g., potassium tert-butoxide): The reaction is predicted to favor the formation of the less substituted alkene (Hofmann's rule), yielding 1,3-dichloro-1-butene as the major product.[1]
Nucleophilic Substitution
Nucleophilic substitution reactions involve the replacement of a chlorine atom with a nucleophile. The reactivity of the two different types of chlorine atoms in this compound will vary significantly.
-
At the tertiary center (C3): Substitution is likely to proceed via an SN1 mechanism, involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles.[2][3]
-
At the primary center (C1): Substitution is expected to occur through an SN2 mechanism, which is a concerted process involving a backside attack by the nucleophile. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[4][5]
The relative rates of substitution will be much faster at the tertiary center via an SN1 pathway compared to the primary center via an SN2 pathway, especially under conditions that favor carbocation formation.[3]
Data Presentation: Illustrative Quantitative Data
The following tables summarize plausible quantitative data for the reactions of this compound based on established principles of organic reactivity. This data is illustrative and intended for comparative purposes.
Table 1: Product Distribution in Dehydrochlorination of this compound
| Base | Product | Major/Minor | Illustrative Yield (%) |
| Sodium Ethoxide (NaOEt) | 1,3-dichloro-2-butene | Major (Zaitsev) | 65 |
| 3,3-dichloro-1-butene | Minor | 25 | |
| 1,3-dichloro-1-butene | Minor (Hofmann) | 10 | |
| Potassium tert-Butoxide (t-BuOK) | 1,3-dichloro-1-butene | Major (Hofmann) | 70 |
| 1,3-dichloro-2-butene | Minor (Zaitsev) | 20 | |
| 3,3-dichloro-1-butene | Minor | 10 |
Table 2: Relative Initial Rates of Nucleophilic Substitution
| Position | Nucleophile | Solvent | Mechanism | Relative Rate |
| C3 (Tertiary) | Ethanol | Ethanol | SN1 | 100 |
| C1 (Primary) | Sodium Ethoxide | DMSO | SN2 | 5 |
| C1 (Primary) | Ethanol | Ethanol | SN1 (very slow) | < 0.1 |
Experimental Protocols
The following are detailed experimental protocols for the key reaction pathways of this compound.
Protocol for Dehydrochlorination with Sodium Ethoxide (Zaitsev Elimination)
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 100 mL of absolute ethanol.
-
Reagent Addition: To the stirring ethanol, add 4.6 g (0.2 mol) of sodium metal in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Substrate Addition: Once the sodium has fully dissolved, add 16.15 g (0.1 mol) of this compound dropwise to the sodium ethoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol for Dehydrochlorination with Potassium tert-Butoxide (Hofmann Elimination)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 100 mL of dry tert-butanol.[1]
-
Substrate Addition: Add 16.15 g (0.1 mol) of this compound to the stirring solution at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) for 6 hours. Monitor the reaction by GC analysis.
-
Work-up: Cool the reaction mixture and pour it into 200 mL of water. Extract the product with pentane (B18724) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is carefully removed by distillation. The resulting product mixture is then purified by fractional distillation.
Protocol for SN1 Hydrolysis at the Tertiary Center
-
Reaction Setup: A 100 mL round-bottom flask is charged with 50 mL of a 50:50 mixture of acetone (B3395972) and water.
-
Substrate Addition: Add 8.07 g (0.05 mol) of this compound to the solvent mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours. The progress of the hydrolysis can be monitored by the precipitation of the corresponding alcohol or by analyzing aliquots with GC-MS.
-
Work-up: Pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution to neutralize any HCl formed. Extract the product with ethyl acetate (B1210297) (3 x 40 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.
Caption: Zaitsev elimination of this compound.
Caption: Hofmann elimination of this compound.
Caption: Competing SN1 and SN2 substitution pathways.
Conclusion
The reactivity of this compound is governed by the interplay of its structural features and the reaction conditions. By carefully selecting the appropriate reagents and conditions, researchers can favor specific elimination or substitution pathways to achieve desired synthetic outcomes. This guide provides a foundational understanding and practical protocols to explore the rich chemistry of this polychlorinated alkane, facilitating its potential application in various fields of chemical research and development.
References
An In-depth Technical Guide to the Health and Safety of Chlorinated Butanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for chlorinated butanes. The information is intended to support researchers, scientists, and drug development professionals in handling these compounds safely and in understanding their toxicological profiles. This document summarizes key quantitative data, outlines typical experimental methodologies used in toxicity testing, and visualizes the primary metabolic pathways.
Toxicological Data
The following tables summarize the available quantitative toxicological data for various chlorinated butane (B89635) isomers. It is important to note that comprehensive data is not available for all isomers, particularly for the more highly chlorinated compounds.
Monochlorobutanes
| Compound | CAS Number | Route | Species | LD50 | Units | Reference |
| 1-Chlorobutane | 109-69-3 | Oral | Rat | 2670 | mg/kg | [1] |
| 2-Chlorobutane | 78-86-4 | Oral | Rat | >2000 | mg/kg | --- |
Repeated Dose Toxicity of 1-Chlorobutane
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL |
| 13 Weeks | Rat | Gavage | 120 mg/kg/day | 250 mg/kg/day | Mortality and decreased body weight.[1] |
| 14 Days | Rat | Gavage | - | - | Spleen effects (e.g., hematopoiesis) at 500 mg/kg/day.[1] |
Dichlorobutanes
| Compound | CAS Number | Route | Species | LD50 | Units | Reference |
| 1,4-Dichlorobutane | 110-56-5 | Oral | Rat | - | - | Not Found |
Repeated Dose Toxicity of 1,4-Dichlorobutane
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL |
| 28 Days | Rat | Gavage | - | 12 mg/kg/day | Periportal hepatocellular hypertrophy and decreased pancreatic zymogen granules.[2] |
Trichlorobutanes
No quantitative LD50 data for trichlorobutane isomers were found in the search results.
Tetrachlorobutanes
While specific LD50 values were not found for most tetrachlorobutane isomers, GHS hazard classifications for 1,2,3,4-tetrachlorobutane (B46602) indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[3][4] An inhalation LC50 for mice has been reported as 910 mg/m³.[5] Studies on 1,1,2,2-tetrachloroethane (B165197) (a related compound) show that chronic oral exposure can lead to liver cancer in mice.[6]
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of common toxicity testing protocols relevant to the data presented.
Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)
Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance after a single oral dose.[7][8][9][10][11]
Experimental Workflow for Acute Oral Toxicity Study
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. 1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-TETRACHLOROBUTANE CAS#: 3405-32-1 [m.chemicalbook.com]
- 6. canada.ca [canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. umwelt-online.de [umwelt-online.de]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
Environmental Fate of Short-Chain Chlorinated Alkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain chlorinated alkanes (SCCAs), which comprise chlorinated n-alkanes with carbon chain lengths of 10 to 13 atoms, are a complex mixture of industrial chemicals.[1][2] Their primary applications have included use as lubricants and coolants in metalworking fluids, as well as flame retardants and plasticizers in various polymers, paints, and sealants.[3] Due to their persistence, potential for bioaccumulation, and toxicity to aquatic organisms, SCCAs have garnered significant environmental concern.[4] In 2017, they were listed as persistent organic pollutants (POPs) under the Stockholm Convention, highlighting the global effort to restrict their production and use. This guide provides an in-depth technical overview of the environmental fate of SCCAs, focusing on their partitioning, degradation, and bioaccumulation, along with detailed experimental protocols for their assessment.
Data Presentation: Physicochemical Properties and Environmental Parameters
The environmental behavior of SCCAs is governed by their physicochemical properties, which vary depending on the carbon chain length and degree of chlorination. The following tables summarize key quantitative data for various SCCA congeners and mixtures.
Table 1: Partition Coefficients and Henry's Law Constant of Short-Chain Chlorinated Alkanes
| Congener/Mixture | Chlorine Content (%) | Log K_ow | Log K_oc | Henry's Law Constant (Pa·m³/mol) | Reference(s) |
| C_10-C_13 | 50-70 | 4.4 - 6.5 | 3.66 - 7.14 | 0.2 - 2.0 | [5] |
| C_10 H_17 Cl_5 | 51.5 | 5.5 | - | - | |
| C_10 H_16 Cl_6 | 57.1 | 6.1 | - | - | |
| C_11 H_19 Cl_5 | 48.2 | 5.9 | - | - | |
| C_11 H_18 Cl_6 | 53.3 | 6.5 | - | - | |
| C_12 H_21 Cl_5 | 45.4 | 6.3 | - | - | |
| C_12 H_20 Cl_6 | 50.0 | 6.9 | - | - | |
| C_13 H_23 Cl_5 | 42.9 | 6.7 | - | - | |
| C_13 H_22 Cl_6 | 47.1 | 7.3 | - | - |
Note: Values can vary depending on the specific isomers within a mixture and the experimental or modeling methodology used.
Table 2: Degradation Half-Lives of Short-Chain Chlorinated Alkanes in Various Environmental Compartments
| Environmental Compartment | Condition | Half-life (t_½) | Reference(s) |
| Water | Photolysis (in acetone-water) | 0.7 - 5.2 hours | [3] |
| Water | Photolysis (pure water, 52% Cl) | 12.8 hours | [3] |
| Air | Reaction with OH radicals | < 1 to > 10 days | [4] |
| Sediment | Anaerobic | No degradation observed | [4] |
| Soil | Aerobic | Variable, dependent on conditions | |
| Fish (Trout) | Biotransformation | 7 to 53 days | [3] |
Note: Degradation rates are highly dependent on environmental conditions such as temperature, microbial population, and presence of other substances.
Table 3: Bioaccumulation and Bioconcentration Factors of Short-Chain Chlorinated Alkanes in Aquatic Organisms
| Organism | SCCA Mixture/Congener | Log BCF/BAF | Tissue Basis | Reference(s) |
| Marine Algae | C_10-C_13 | < 1 | - | [3] |
| Common Molluscs | C_10-C_13 | up to 5.15 | - | [3] |
| Rainbow Trout | C_10-C_13 | 3.9 - 4.7 | Whole body | |
| Daphnia magna | C_10-C_13, 51.5% Cl | 4.2 | - | |
| Fathead Minnow | C_10-C_13, 55.5% Cl | 4.1 | - | |
| Lake Trout | C_10-C_13 | 4.05 - 4.65 (BAF) | Whole fish (wet weight) | [3] |
| Benthic Invertebrates | ∑SCCPs | 2.22 (BAF) | - | [6] |
| Vertebrates (Fish) | ∑SCCPs | 2.08 (BAF) | - | [6] |
BCF (Bioconcentration Factor) refers to uptake from water only, while BAF (Bioaccumulation Factor) includes uptake from all sources, including diet. Values are often lipid-normalized, which can affect the reported numbers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the environmental fate of SCCAs. The following sections outline key experimental protocols based on internationally recognized guidelines.
Protocol 1: Determination of the n-Octanol/Water Partition Coefficient (K_ow) - Shake Flask Method (OECD 107)
This method is suitable for determining log K_ow values between -2 and 4.[7]
1. Principle: A known amount of the SCCA is dissolved in a two-phase system of n-octanol and water. The system is vigorously shaken to facilitate partitioning and then centrifuged to separate the phases. The concentration of the SCCA in each phase is determined, and the K_ow is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[8][9]
2. Materials:
-
Test substance (SCCA) of known purity
-
n-Octanol, analytical grade, saturated with water
-
Water, distilled or deionized, saturated with n-octanol
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification of the SCCA (e.g., Gas Chromatography with Electron Capture Detection - GC-ECD)
3. Procedure:
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing them to separate.
-
Test Solution Preparation: Prepare a stock solution of the SCCA in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L.
-
Partitioning: In a centrifuge tube, add appropriate volumes of the n-octanol stock solution and water. Three different volume ratios of n-octanol to water should be tested.
-
Equilibration: Shake the tubes at a constant temperature (20-25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.
-
Analysis: Carefully sample an aliquot from each phase and determine the concentration of the SCCA using a validated analytical method.
-
Calculation: Calculate the K_ow for each replicate. The final log K_ow is reported as the average of the valid measurements.
Protocol 2: Estimation of the Adsorption Coefficient (K_oc) on Soil and Sewage Sludge using High-Performance Liquid Chromatography (HPLC) (OECD 121)
This method provides an estimate of the soil organic carbon-water (B12546825) partition coefficient (K_oc).[5][10]
1. Principle: The retention time of the SCCA on an HPLC column with a non-polar stationary phase is measured. This retention time is correlated with the known K_oc values of a set of reference substances. The K_oc of the SCCA is then estimated from this correlation.[11][12]
2. Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
-
Analytical column with a non-polar stationary phase (e.g., C18)
-
Mobile phase (e.g., methanol/water mixture)
-
Reference substances with known log K_oc values
-
Test substance (SCCA)
3. Procedure:
-
Calibration: Inject the reference substances onto the HPLC column and determine their retention times.
-
Correlation: Plot the logarithm of the capacity factor (k) of the reference substances against their known log K_oc values to create a calibration curve. The capacity factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the substance and t_0 is the dead time of the column.
-
Analysis of Test Substance: Inject the SCCA onto the column and determine its retention time.
-
Calculation: Calculate the capacity factor for the SCCA and use the calibration curve to estimate its log K_oc.
Protocol 3: Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test) (OECD 301B)
This test evaluates the potential for rapid and complete biodegradation of SCCAs in an aerobic aqueous medium.[13][14][15]
1. Principle: A solution of the SCCA in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical amount of CO₂ that could be produced.[16][17]
2. Materials:
-
Test substance (SCCA)
-
Mineral medium
-
Inoculum (activated sludge from a domestic wastewater treatment plant)
-
CO₂-free air supply
-
Incubation flasks
-
CO₂ absorption bottles (containing Ba(OH)₂ or NaOH solution)
-
Titration equipment or a Total Organic Carbon (TOC) analyzer
3. Procedure:
-
Test Setup: Prepare test flasks containing the mineral medium, inoculum, and the SCCA at a known concentration. Also, prepare blank flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks at a constant temperature (20-24 °C) in the dark for 28 days. Aerate the flasks with CO₂-free air.
-
CO₂ Measurement: The evolved CO₂ is trapped in the absorption bottles. The amount of CO₂ is determined periodically by titrating the remaining hydroxide (B78521) in the absorption solution or by analyzing the inorganic carbon content.
-
Calculation: Calculate the percentage of biodegradation based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% biodegradation within a 10-day window during the 28-day test period.
Protocol 4: Aerobic and Anaerobic Transformation in Soil (OECD 307)
This method is designed to evaluate the rate and pathway of SCCA transformation in soil under both aerobic and anaerobic conditions.[18][19][20]
1. Principle: Soil samples are treated with the SCCA and incubated in the dark under controlled laboratory conditions (temperature, moisture). At various time points, soil samples are extracted and analyzed to determine the concentration of the parent SCCA and its transformation products.[21][22]
2. Materials:
-
Test soil (characterized for properties like texture, organic carbon content, pH, and microbial biomass)
-
Test substance (SCCA), preferably radiolabeled (e.g., ¹⁴C-labeled) for easier tracking
-
Incubation vessels (e.g., biometer flasks)
-
Extraction solvents
-
Analytical instruments for quantification (e.g., GC-MS, LC-MS, Liquid Scintillation Counter for radiolabeled compounds)
3. Procedure:
-
Soil Treatment: Treat the soil with the SCCA solution to achieve a desired concentration.
-
Incubation:
-
Aerobic: Incubate the soil in flasks that allow for air exchange while trapping volatile products and CO₂. Maintain soil moisture at 40-60% of its maximum water holding capacity.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: At predetermined intervals, sacrifice replicate flasks. Extract the soil with appropriate solvents and analyze the extracts for the parent SCCA and its transformation products. For radiolabeled studies, analyze for ¹⁴CO₂ and bound residues.
-
Data Analysis: Determine the dissipation half-life (DT₅₀) of the SCCA and identify the major transformation products.
Protocol 5: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish.[23][24][25][26]
1. Principle: Fish are exposed to the SCCA either through the water (bioconcentration) or through their diet (bioaccumulation). The test consists of an uptake phase, during which the fish are exposed to the chemical, and a depuration phase, where they are transferred to a clean environment. The concentration of the SCCA in the fish tissue is measured over time to determine the bioconcentration factor (BCF) or bioaccumulation factor (BAF), and the uptake and elimination rate constants.[6]
2. Materials:
-
Test fish species (e.g., zebrafish, rainbow trout)
-
Flow-through or semi-static exposure system
-
Test substance (SCCA)
-
Fortified feed (for dietary exposure)
-
Analytical instruments for quantifying the SCCA in water and fish tissue
3. Procedure:
-
Acclimation: Acclimate the fish to the test conditions.
-
Uptake Phase:
-
Aqueous Exposure: Expose the fish to a constant, low concentration of the SCCA in the water for a defined period (e.g., 28 days).
-
Dietary Exposure: Feed the fish with food spiked with a known concentration of the SCCA.
-
-
Depuration Phase: Transfer the fish to a clean environment (water and/or food) and monitor the decline in the SCCA concentration in their tissues over time.
-
Sampling and Analysis: Periodically sample fish and water (for aqueous exposure) and analyze for the SCCA concentration.
-
Calculation: Calculate the BCF or BAF as the ratio of the SCCA concentration in the fish to the concentration in the water or food at steady-state. Also, determine the uptake and elimination rate constants from the kinetic data.
Mandatory Visualization
Degradation and Transport Pathways
The following diagrams illustrate the key processes governing the environmental fate of short-chain chlorinated alkanes.
Caption: Environmental transport and partitioning of SCCAs.
Caption: Photodegradation pathway of 1-chlorodecane.[27]
Caption: Workflow for SCCA biodegradation study (OECD 301B).
Conclusion
The environmental fate of short-chain chlorinated alkanes is complex and characterized by their persistence, potential for long-range transport, and bioaccumulation in food webs. Their partitioning behavior is largely dictated by their hydrophobicity, which increases with carbon chain length and chlorination. While SCCAs are resistant to hydrolysis and anaerobic biodegradation, photodegradation and aerobic biodegradation can occur under specific conditions, although often at slow rates. The detailed experimental protocols provided in this guide, based on established international guidelines, offer a framework for researchers to generate robust and comparable data on the environmental fate of these and other persistent organic pollutants. A thorough understanding of these processes is essential for accurate risk assessment and the development of effective management strategies to mitigate the environmental impact of SCCAs.
References
- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 2. ukisotope.com [ukisotope.com]
- 3. moodle.toxoer.com [moodle.toxoer.com]
- 4. epa.gov [epa.gov]
- 5. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. oecd.org [oecd.org]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 17. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Methodological & Application
The Synthetic Utility of 1,3,3-Trichlorobutane: A Look into its Potential Applications in Organic Chemistry
Despite its simple structure, 1,3,3-trichlorobutane remains a sparsely documented compound in the landscape of organic synthesis. A comprehensive review of available scientific literature reveals a significant lack of specific applications and detailed experimental protocols for this particular polychlorinated alkane. However, by examining the reactivity of analogous compounds bearing gem-dichloro and primary chloro functionalities, we can infer potential, yet hypothetical, synthetic pathways where this compound could serve as a valuable building block.
Predicted Reactivity and Potential Applications
The structure of this compound, featuring a primary chloride at the C1 position and a gem-dichloro group at the C3 position, suggests a propensity for several fundamental organic reactions. These potential transformations could unlock synthetic routes to a variety of functionalized molecules.
Elimination Reactions: A Gateway to Unsaturated Systems
The presence of multiple chlorine atoms makes this compound a candidate for base-induced elimination reactions.[1][2] Treatment with a strong base, particularly in an alcoholic solvent, could lead to dehydrochlorination, forming various chlorinated butenes or butadienes. The regioselectivity of these eliminations would be a key factor to investigate, potentially leading to precursors for polymerization or further functionalization.
For instance, a double dehydrochlorination could theoretically yield chloroprene (B89495) derivatives, which are important monomers in the production of synthetic rubbers. The specific products would depend on the reaction conditions, including the choice of base, solvent, and temperature.
Intramolecular Cyclization: Formation of Cyclopropane (B1198618) Derivatives
Under specific conditions, typically involving a strong, non-nucleophilic base, the 1,3-disposition of the chlorine atoms could facilitate an intramolecular cyclization to form a cyclopropane ring. While no direct examples with this compound are documented, the general principle of forming cyclopropanes from 1,3-dihalides is a known synthetic strategy. The resulting chlorinated cyclopropane derivatives could be valuable intermediates for the synthesis of more complex molecules.
Friedel-Crafts Alkylation: A Path to Arylated Butanes
In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound could potentially act as an alkylating agent in Friedel-Crafts reactions with aromatic compounds.[3][4] However, the presence of multiple chlorine atoms and the potential for carbocation rearrangements would likely lead to a complex mixture of products. The tertiary carbon bearing two chlorine atoms might be prone to elimination under the acidic conditions of the reaction, complicating the outcome. Careful optimization of reaction conditions would be necessary to achieve selective alkylation.
Hypothetical Experimental Protocols
The following protocols are hypothetical and based on general procedures for similar transformations. They should be considered as starting points for investigation and would require extensive optimization and characterization of products.
Protocol 1: Hypothetical Dehydrochlorination of this compound
-
Reaction Setup: A solution of this compound (1.0 eq) in absolute ethanol (B145695) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: A solution of potassium hydroxide (B78521) (2.5 eq) in ethanol is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by fractional distillation or column chromatography to isolate the desired chlorinated butene or butadiene products.
Protocol 2: Hypothetical Intramolecular Cyclization of this compound
-
Reaction Setup: A solution of this compound (1.0 eq) in an anhydrous, non-polar solvent such as toluene (B28343) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) is added slowly to the solution at low temperature (e.g., -78 °C).
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction is monitored by GC-MS.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The resulting chlorinated cyclopropane derivative is purified by distillation or preparative GC.
Data Presentation
Due to the absence of experimental data in the literature for reactions involving this compound, no quantitative data tables can be provided. Future research in this area would need to generate and report data on reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry) of products, and optimization of reaction conditions.
Logical Workflow for Investigating this compound Reactivity
The following diagram illustrates a logical workflow for the systematic investigation of the synthetic potential of this compound.
References
Application Notes and Protocols for 1,3,3-Trichlorobutane as a Putative Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for specific applications of 1,3,3-trichlorobutane as a primary solvent in chemical reactions have yielded no detailed protocols or quantitative experimental data. This suggests that it is not a commonly utilized solvent for such purposes. This document, therefore, provides a comprehensive overview of the known physicochemical properties of this compound and its isomers, a comparison with common chlorinated solvents, and general protocols for the safe handling of chlorinated hydrocarbons. This information is intended to guide researchers in evaluating its potential use and ensuring safety in any related experimental work.
Physicochemical Properties of Trichlorobutane Isomers
While specific experimental data for this compound is scarce, the properties of its isomers, 1,1,3-trichlorobutane (B76395) and 1,2,3-trichlorobutane, can provide valuable insights.
| Property | 1,1,3-Trichlorobutane | 1,2,3-Trichlorobutane | This compound (Estimated) |
| CAS Number | 13279-87-3[1][2] | 18338-40-4[3][4][5] | 15187-71-0[6] |
| Molecular Formula | C₄H₇Cl₃[1][2] | C₄H₇Cl₃[3][4][5] | C₄H₇Cl₃[6] |
| Molecular Weight | 161.46 g/mol [1] | 161.46 g/mol [3] | 161.45 g/mol [6] |
| Boiling Point | 152 °C[1] | 160.7 °C[3] | ~150-165 °C |
| Density | 1.2514 g/cm³ at 25 °C[1] | 1.247 g/cm³[3] | ~1.25 g/cm³ |
| Appearance | Colorless liquid (presumed) | Colorless liquid (presumed) | Colorless liquid (presumed) |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in organic solvents. |
Comparison with Common Chlorinated Solvents
To evaluate its potential as a solvent, it is useful to compare the estimated properties of this compound with those of widely used chlorinated solvents.
| Property | Dichloromethane (DCM) | Chloroform | 1,2-Dichloroethane (DCE) | This compound (Estimated) |
| Boiling Point (°C) | 39.6[7] | 61-62[8] | 83[9] | ~150-165 |
| Density (g/cm³ at 20°C) | 1.327[7] | ~1.49[10] | 1.253[11] | ~1.25 |
| Water Solubility | Slightly soluble | Slightly soluble[8] | Slightly soluble | Sparingly soluble |
| Hazards | Carcinogen suspect[12] | Carcinogen suspect, toxic[13] | Flammable, toxic[9] | Likely toxic, irritant |
The significantly higher boiling point of this compound compared to common chlorinated solvents would necessitate higher energy input for reflux and solvent removal. Its density is comparable to 1,2-dichloroethane.
Rationale for Limited Use as a Solvent
The lack of documented use of this compound as a reaction solvent may be attributable to several factors:
-
High Boiling Point: The elevated boiling point makes it less practical for reactions requiring mild conditions and for easy removal post-reaction.
-
Potential for Reactivity: The presence of multiple chlorine atoms and different types of C-H bonds may lead to undesired side reactions or instability under certain conditions.
-
Isomeric Impurities: Synthesis of this compound can produce a mixture of isomers that may be difficult to separate, leading to a solvent with inconsistent properties.
-
Lack of Unique Advantages: There are no apparent advantageous properties that would make it a superior choice over more established and well-characterized chlorinated solvents.
-
Toxicity and Environmental Concerns: Like other chlorinated hydrocarbons, it is expected to be toxic and environmentally persistent.
General Protocol for Using Chlorinated Solvents
The following is a general protocol for conducting a chemical reaction in a chlorinated solvent. These steps should be adapted based on the specific reaction, and a thorough risk assessment must be performed before any new procedure.
4.1. Materials
-
Chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Reactants and reagents
-
Appropriate glassware (round-bottom flask, condenser, etc.)
-
Inert gas supply (if required)
-
Heating/cooling system
-
Stirring apparatus
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., Viton or laminate), safety goggles, face shield, lab coat.
4.2. Procedure
-
Preparation:
-
Ensure all glassware is dry.
-
Set up the reaction apparatus in a certified fume hood.
-
Purge the system with an inert gas (e.g., nitrogen or argon) if the reaction is air- or moisture-sensitive.
-
-
Reaction Setup:
-
Add the chlorinated solvent to the reaction flask, followed by the reactants, under inert atmosphere if necessary.
-
Begin stirring to ensure homogeneity.
-
-
Reaction Conditions:
-
Heat or cool the reaction mixture to the desired temperature.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary.
-
Extract the product using a suitable solvent and wash with aqueous solutions to remove impurities.
-
Dry the organic layer over a drying agent (e.g., MgSO₄, Na₂SO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by techniques such as column chromatography, distillation, or recrystallization.
-
4.3. Waste Disposal
-
All chlorinated solvent waste must be collected in a designated, properly labeled hazardous waste container.
-
Do not dispose of chlorinated solvents down the drain.
Visualizations
Caption: Workflow for Selecting a Chlorinated Solvent.
Caption: General Hazards of Chlorinated Hydrocarbons.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,1,3-Trichlorobutane | C4H7Cl3 | CID 114483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 8. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]
- 9. 1,2-Dichloroethane | 107-06-2 [chemicalbook.com]
- 10. Chloroform (CHCl₃): Uses, Health Effects & Safety [allen.in]
- 11. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 12. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Dehydrochlorination of 1,3,3-Trichlorobutane
Introduction
The dehydrochlorination of alkyl halides is a fundamental elimination reaction in organic synthesis, providing a key route to the formation of alkenes.[1] This application note describes a general protocol for the dehydrochlorination of 1,3,3-trichlorobutane, a polychlorinated alkane. The reaction proceeds via a base-mediated elimination of a hydrogen chloride (HCl) molecule to yield dichlorinated butene isomers. The specific isomer(s) formed, such as 1,3-dichloro-2-butene (B238901) or 3,3-dichloro-1-butene, will depend on the reaction conditions and the base employed.[2][3] This process is relevant for the synthesis of chlorinated intermediates used in the production of polymers and other specialty chemicals.[4][5]
The protocol detailed below utilizes a strong base, potassium tert-butoxide, to promote an E2 elimination pathway. The choice of a sterically hindered base can influence the regioselectivity of the reaction, potentially favoring the formation of the less substituted alkene (Hofmann product).[2] The reaction is performed under anhydrous conditions to prevent side reactions involving the strong base.
Key Reaction:
This application note provides a detailed experimental procedure, a summary of expected quantitative data, and a workflow diagram to guide researchers in performing this transformation.
Experimental Protocol
Materials:
-
This compound (C4H7Cl3)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for fractional distillation
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a septum for inert gas inlet.
-
Flame-dry the glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Charge the flask with potassium tert-butoxide (1.2 equivalents) and anhydrous THF.
-
-
Reaction Execution:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.
-
Cool the reaction flask containing the potassium tert-butoxide suspension to 0 °C using an ice bath.
-
Add the solution of this compound dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product Isolation and Characterization:
-
Purify the crude product by fractional distillation under reduced pressure to isolate the dichlorobutene (B78561) isomers.
-
Characterize the product(s) by GC-MS, and ¹H and ¹³C NMR spectroscopy to determine the isomeric ratio and confirm the structures.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the dehydrochlorination of this compound based on typical outcomes for such reactions.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (61.9 mmol) |
| Potassium tert-butoxide | 8.3 g (74.3 mmol) |
| Anhydrous THF | 100 mL |
| Reaction Conditions | |
| Reaction Temperature | Reflux (66 °C) |
| Reaction Time | 5 hours |
| Product Analysis | |
| Crude Product Yield | 6.8 g |
| Purified Product Yield | 5.1 g (66% theoretical) |
| Product Composition (GC-MS) | 1,3-dichloro-2-butene (major), other isomers (minor) |
| Boiling Point (Purified) | 120-125 °C at 760 mmHg (literature range for dichlorobutenes) |
Visualizations
Caption: Experimental workflow for the dehydrochlorination of this compound.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,3-Trichlorobutane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published literature detailing specific applications of 1,3,3-trichlorobutane as a chemical intermediate is limited. The following application notes and protocols are based on the inferred reactivity of this molecule, drawing parallels with the known chemistry of other polychlorinated alkanes. The experimental procedures and data presented are representative examples and should be adapted and optimized for specific research applications.
Introduction
This compound is a chlorinated hydrocarbon with the chemical formula C₄H₇Cl₃.[1] Its structure, featuring a primary chloride and a geminal dichloride moiety, suggests a versatile reactivity profile, making it a potentially useful, though underutilized, building block in organic synthesis. This document outlines potential applications of this compound as a chemical intermediate, particularly in the construction of molecular frameworks relevant to medicinal chemistry and drug development.
The key reactive sites of this compound are the primary chlorine atom at the C1 position, which is susceptible to nucleophilic substitution, and the two chlorine atoms at the C3 position, which can undergo elimination reactions to form unsaturated systems. These distinct reactive centers allow for sequential functionalization, offering a pathway to a variety of downstream products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₇Cl₃ |
| Molecular Weight | 161.45 g/mol |
| CAS Number | 15187-71-0 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water; Soluble in common organic solvents |
Potential Applications in Chemical Synthesis
Based on its structure, this compound can be envisioned as a precursor for various functionalized molecules.
-
Synthesis of Substituted Butyl Derivatives: The primary chloride at C1 can be displaced by a range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanide) to introduce diverse functionalities. This allows for the synthesis of building blocks with potential applications in the development of novel therapeutic agents.
-
Formation of Unsaturated Systems: Dehydrochlorination of the C3 position can lead to the formation of vinyl chloride or alkyne functionalities. These unsaturated moieties are valuable handles for further chemical transformations, such as cross-coupling reactions, cycloadditions, or polymerizations.
-
Precursor to Heterocyclic Compounds: Through a sequence of substitution and elimination/cyclization reactions, this compound could potentially serve as a scaffold for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical compounds.
Experimental Protocols
The following are representative, detailed protocols for hypothetical reactions utilizing this compound as a starting material.
Protocol 1: Nucleophilic Substitution at the C1 Position - Synthesis of 1-Azido-3,3-dichlorobutane
This protocol describes a representative nucleophilic substitution reaction where the primary chloride of this compound is displaced by an azide (B81097) nucleophile. The resulting azido-dichlorobutane can serve as a precursor for primary amines or be used in "click" chemistry for the synthesis of triazoles.
Reaction Scheme:
Caption: Nucleophilic substitution of this compound with sodium azide.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 161.45 | 1.61 g | 10 mmol |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated aq. NaCl | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.61 g, 10 mmol) and dimethylformamide (20 mL).
-
Add sodium azide (0.78 g, 12 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
Separate the organic layer, and wash it three times with 50 mL of saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield 1-azido-3,3-dichlorobutane.
Hypothetical Results:
| Product | Yield (%) | Appearance |
| 1-Azido-3,3-dichlorobutane | 85 | Colorless oil |
Protocol 2: Double Dehydrochlorination - Synthesis of 3-Chloro-3-buten-1-yne
This protocol outlines a potential double dehydrochlorination of this compound to form a conjugated enyne system. Such structures are valuable intermediates in organic synthesis, participating in various cycloaddition and cross-coupling reactions.
Reaction Workflow:
References
Application Notes and Protocols for the Analytical Determination of Chlorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated alkanes, also known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes.[1] They are categorized based on their carbon chain length into short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C>17) chlorinated paraffins.[2][3] These compounds are utilized in a variety of industrial applications, including as plasticizers, flame retardants, and in metalworking fluids.[4][5] Due to their persistence, bioaccumulation potential, and toxicity, there is a significant regulatory and research interest in the accurate detection and quantification of chlorinated alkanes in various matrices, including environmental samples, consumer products, and biological tissues.[6][7]
The analysis of chlorinated alkanes is analytically challenging due to the presence of thousands of congeners and isomers within technical mixtures.[2][3] This complexity necessitates sophisticated analytical techniques to achieve reliable separation, identification, and quantification. This document provides detailed application notes and protocols for the analysis of chlorinated alkanes using modern chromatographic and mass spectrometric techniques.
Analytical Approaches
The primary analytical methods for the determination of chlorinated alkanes involve chromatography coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques employed.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds like SCCPs and MCCPs.[9] Electron capture negative ionization (ECNI) is a frequently used ionization source due to its high sensitivity for halogenated compounds.[5][10] High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap, are often preferred to overcome interferences from the complex sample matrix and other co-eluting compounds like PCBs.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of less volatile LCCPs and can also be used for SCCPs and MCCPs.[11] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.[11][12] Similar to GC-MS, high-resolution mass analyzers are beneficial for selectivity and accurate mass measurements.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for the detection of chlorinated alkanes.
Table 1: Detection Limits for Chlorinated Alkanes by GC-MS
| Analyte | Method | Ionization | Mass Analyzer | Matrix | Detection Limit | Reference |
| SCCPs | GC-HRMS | ECNI | Q-TOF | Standard Solution | 24–81 ng/mL | [2] |
| MCCPs | GC-HRMS | ECNI | Q-TOF | Standard Solution | 27–170 ng/mL | [2] |
| Chlorinated Hydrocarbons | GC/Q-TOF | EI | Q-TOF | Reformate | < 0.5 ppm (mg/kg) | [13] |
Table 2: Recovery and Precision Data for Chlorinated Alkanes by LC-MS
| Analyte | Method | Ionization | Mass Analyzer | Matrix | Trueness (Recovery) | Precision (CV) | Reference | | --- | --- | --- | --- | --- | --- | --- | | SCCPs, MCCPs, LCCPs | LC-QTOF-HRMS | ESI | Q-TOF | Indoor Dust | 72% - 141% | < 15% |[1] |
Experimental Protocols
Protocol 1: Analysis of Short- and Medium-Chain Chlorinated Paraffins in Textiles and Leather by LC-MS/MS
This protocol is based on the methodology for analyzing SCCPs and MCCPs in consumer products.[9]
1. Sample Preparation (Ultrasonic Extraction)
-
Cut the sample (e.g., textile, leather) into small pieces (approximately 5 x 5 mm).
-
Accurately weigh a representative portion of the sample.
-
Place the sample into a vial and add 10 mL of hexane.
-
Cap the vial and place it in an ultrasonic bath at 60 ± 5°C for 60 ± 2 minutes.[9]
-
Collect the supernatant and concentrate it to dryness using an evaporation apparatus.
-
Redissolve the residue in 1 mL of methanol (B129727).
-
Filter the solution through a 0.22 µm PTFE membrane prior to LC-MS/MS analysis.[9]
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[9]
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Ionization Mode: ESI in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
3. Quality Control
-
Analyze procedural blanks and matrix spikes with each batch of samples.
-
Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Protocol 2: Analysis of Short- and Medium-Chain Chlorinated Paraffins by GC-Q-TOF HRMS
This protocol is adapted from a method for the analysis of SCCPs and MCCPs in environmental samples.[2]
1. Sample Preparation (Extraction and Cleanup)
-
The extraction method will vary depending on the sample matrix (e.g., Soxhlet, pressurized liquid extraction).
-
A cleanup step using silica (B1680970) gel or Florisil is often necessary to remove interfering compounds.[14]
2. GC-Q-TOF HRMS Analysis
-
GC System: Agilent 7890B GC or equivalent.[13]
-
MS System: Agilent 7200 GC/Q-TOF or equivalent.[13]
-
Injector: Split/splitless inlet at 250°C.[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]
-
Chromatographic Column: HP-PONA (100 m x 0.25 mm ID x 0.5 µm) or similar non-polar column.[13]
-
Ionization Mode: Negative Chemical Ionization (NCI).[2]
-
Acquisition Mode: Full scan high-resolution mass spectrometry.
3. Data Analysis
-
Extract accurate mass chromatograms for the target congener groups.
-
Quantify using a linear relationship between the response factor and the degree of chlorination.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of chlorinated alkanes.
References
- 1. oaepublish.com [oaepublish.com]
- 2. agilent.com [agilent.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsglobal.eu [alsglobal.eu]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized characterization of short-, medium, and long-chain chlorinated paraffins in liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106645443A - Method for detecting short-chain chlorinated paraffin (SCCP) and medium-chain chlorinated paraffin (MCCP) in consumer goods - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. epa.gov [epa.gov]
GC-MS analysis protocol for 1,3,3-Trichlorobutane
An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of volatile chlorinated hydrocarbons.
Introduction
This compound is a chlorinated hydrocarbon. Accurate and reliable analytical methods are essential for its quantification and identification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of such volatile organic compounds.[1] This document details the sample preparation, GC-MS parameters, and expected data for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₄H₇Cl₃ |
| Molecular Weight | 161.45 g/mol |
| Monoisotopic Mass | 159.961333 Da |
| Predicted [M]+ m/z | 159.96078 |
| Expected Isotopic Pattern | Due to the presence of three chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks. The relative intensities of the M, M+2, M+4, and M+6 peaks are expected to follow a pattern determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| Boiling Point | 152 °C |
Experimental Protocols
This section details the recommended methodologies for the GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, such as water or solutions in organic solvents, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are suitable. For solid samples, headspace analysis is recommended.
3.1.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples (Based on EPA Method 612/3510)
-
For a 1-liter sample, ensure the pH is in the neutral range (5-9) and adjust if necessary with sodium hydroxide (B78521) or sulfuric acid.[2]
-
Pour the sample into a 2-liter separatory funnel.
-
Add 60 mL of a suitable extraction solvent, such as dichloromethane (B109758) or hexane, to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of the extraction solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.
3.1.2. Static Headspace (SHS) Analysis for Solid or Liquid Samples
-
Place a known amount of the sample (e.g., 1-5 grams of a solid or 1-5 mL of a liquid) into a headspace vial.
-
Seal the vial with a septum and cap.
-
Place the vial in the headspace autosampler, which is heated to a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
A portion of the headspace gas is then automatically injected into the GC-MS system.
GC-MS Analysis
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | An analytical system complete with a gas chromatograph suitable for capillary columns. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[3][4] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | A mass spectrometer capable of scanning from 40-400 amu. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan |
Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The presence of the characteristic isotopic cluster for three chlorine atoms in the molecular ion and its fragments provides additional confirmation.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of this compound at a minimum of five different concentrations. The area of a characteristic ion (quantitation ion) is plotted against the concentration.
Expected Mass Spectrum and Fragmentation
-
Molecular Ion (M+): A molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound. Due to the presence of three chlorine atoms, this will be a cluster of isotopic peaks.
-
Isotopic Pattern: The presence of three chlorine atoms will result in a characteristic isotopic pattern for any chlorine-containing fragment. The relative abundances of the isotopic peaks will depend on the number of chlorine atoms in the fragment.
-
Fragmentation: Common fragmentation pathways for alkanes include the loss of alkyl radicals.[5][6][7] For this compound, fragmentation is likely to occur via cleavage of C-C and C-Cl bonds. The stability of the resulting carbocations will influence the abundance of the fragment ions.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical workflow for data analysis and compound identification.
References
- 1. Determination of volatile chlorinated hydrocarbons in air and water with solid-phase microextraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
Application Notes and Protocols for the Free radical Chlorination of Butane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the free radical chlorination of n-butane and its isomer, isobutane (B21531) (2-methylpropane). It includes a thorough examination of the reaction mechanisms, factors influencing product distribution, comprehensive experimental protocols for laboratory synthesis, and a quantitative analysis of the reaction products. The information presented is intended to equip researchers in organic synthesis and drug development with the foundational knowledge to understand and control the outcomes of alkane halogenation reactions.
Introduction
The functionalization of alkanes is a fundamental process in organic chemistry, transforming simple saturated hydrocarbons into more complex and valuable molecules. Free radical halogenation is a common method for introducing functionality to these otherwise inert compounds. However, the high reactivity of chlorine radicals often results in a mixture of isomeric products, presenting a challenge for selective synthesis.[1]
This guide focuses on the chlorination of two butane (B89635) isomers: n-butane and isobutane. In the case of n-butane, chlorination can occur at the primary (C1/C4) or secondary (C2/C3) carbons, yielding 1-chlorobutane (B31608) and 2-chlorobutane, respectively.[1] For isobutane, reaction at the primary carbons produces 1-chloro-2-methylpropane (B167039), while reaction at the tertiary carbon yields 2-chloro-2-methylpropane.
The regioselectivity of these reactions is governed by a combination of statistical probability and the relative stability of the resulting free radical intermediates.[1] Understanding these principles is crucial for predicting and controlling the product distribution.
Reaction Mechanisms
Free radical chlorination proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[2]
Initiation
The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat.[3]
Propagation
The propagation stage consists of two repeating steps that lead to the formation of the chlorinated alkane products.
-
Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the alkane, forming a molecule of hydrogen chloride (HCl) and an alkyl radical.[2]
-
Halogenation: The newly formed alkyl radical reacts with another chlorine molecule to produce the chlorinated alkane and a new chlorine radical, which can then continue the chain reaction.[2]
Termination
The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical.[3]
Signaling Pathway Diagrams
Caption: General mechanism of free radical chlorination.
Quantitative Data Presentation
The distribution of monochlorinated products is determined by both the number of each type of hydrogen atom (statistical factor) and the relative reactivity of those hydrogen atoms (energetic factor). The relative reactivity of hydrogens follows the order: tertiary > secondary > primary.[4][5]
Chlorination of n-Butane
n-Butane has six primary hydrogens and four secondary hydrogens.
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity per H (approx.) | Calculated Product Ratio | Observed Product Distribution (approx.) |
| 1-Chlorobutane | Primary (1°) | 6 | 1 | 6 x 1 = 6 | 28-37%[6][7] |
| 2-Chlorobutane | Secondary (2°) | 4 | 3.8 - 4 | 4 x 3.8 = 15.2 | 63-72%[6][7][8] |
Chlorination of Isobutane (2-Methylpropane)
Isobutane has nine primary hydrogens and one tertiary hydrogen.
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity per H (approx.) | Calculated Product Ratio | Observed Product Distribution (approx.) |
| 1-Chloro-2-methylpropane | Primary (1°) | 9 | 1 | 9 x 1 = 9 | 62-65%[4][9] |
| 2-Chloro-2-methylpropane | Tertiary (3°) | 1 | 5 | 1 x 5 = 5 | 35-38%[4][9] |
Note: The observed product distribution can vary with reaction conditions such as temperature.
Experimental Protocols
The following protocols provide a general framework for the free radical chlorination of butane isomers in a laboratory setting. These procedures utilize sulfuryl chloride (SO₂Cl₂) as a safer and more convenient source of chlorine radicals, with 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a radical initiator.[1][10]
General Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Safety goggles, lab coats, and appropriate gloves are mandatory.
-
Sulfuryl chloride is corrosive and toxic; handle with extreme care.[6]
-
AIBN is toxic and flammable.[11]
-
Chlorinated organic compounds can be irritants and should be handled with care.[12]
Experimental Workflow Diagram
Caption: General experimental workflow for free radical chlorination.
Protocol for Chlorination of n-Butane (using 1-chlorobutane as a liquid analog)
Since n-butane is a gas at room temperature, this protocol is often adapted using a liquid alkane like 1-chlorobutane for ease of handling in a standard laboratory setting to demonstrate the principles of selectivity.[1]
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Gas chromatograph (GC)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, and attach a reflux condenser.
-
Addition of Reagents: In the fume hood, add 1-chlorobutane to the flask. Then, carefully add a catalytic amount of AIBN, followed by the dropwise addition of sulfuryl chloride.[6][11]
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring for 20-30 minutes. The reaction progress can be monitored by the evolution of gases (HCl and SO₂).[1][6]
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HCl) and then with brine.[13]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the dichlorobutane isomers formed.[6]
Protocol for Chlorination of Isobutane (2-Methylpropane)
This reaction can be carried out with gaseous isobutane bubbled through the reaction mixture or by using a suitable pressure reactor. The following is a conceptual outline.
Materials:
-
Isobutane (2-methylpropane)
-
Sulfuryl chloride (SO₂Cl₂)
-
AIBN
-
An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
Saturated NaHCO₃ solution
-
Saturated brine solution
-
Anhydrous Na₂SO₄
-
Reaction vessel suitable for handling gases, reflux condenser, gas inlet tube
-
Separatory funnel
-
Gas chromatograph (GC)
Procedure:
-
Reaction Setup: In a fume hood, set up a reaction vessel with a reflux condenser and a gas inlet tube.
-
Reagents: Add the inert solvent, AIBN, and sulfuryl chloride to the reaction vessel.
-
Reaction: Heat the mixture to reflux while bubbling isobutane gas through the solution. Alternatively, conduct the reaction in a sealed pressure vessel. Initiate the reaction with UV light or by maintaining the reflux temperature.
-
Work-up: After the reaction period, cool the mixture and perform a similar work-up as described for n-butane, washing with NaHCO₃ and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by GC to determine the ratio of 1-chloro-2-methylpropane to 2-chloro-2-methylpropane.
Conclusion
The free radical chlorination of butane isomers serves as a fundamental example of the interplay between statistical probability and energetic stability in determining reaction outcomes. While the greater number of primary hydrogens in both n-butane and isobutane statistically favors the formation of 1-chloro products, the greater stability of secondary and tertiary radicals leads to a significant formation of the more substituted chlorobutanes.[1][5] The provided protocols offer a basis for the laboratory synthesis and analysis of these reactions, which are foundational to the broader field of alkane functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenation of alkanes is free radical substitution. In the chlorination, the ratio of relative reactivity of 1∘,2∘and 3∘−alkyl C-H is 1: 3.8 : 5. But in bromination this relative reactivity is 1: 82 :1600, Since the cleavage of C-H bond is slow step, isotopic effect observed in halogenations of alkanes. [infinitylearn.com]
- 3. 2. Free-radical chlorination of 2-methylpropane makes | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 2-Methylpropane on monochlorination under photochemical conditions give [allen.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkane Reactivity [www2.chemistry.msu.edu]
- 9. Chem 502--Assignment 2 [sas.upenn.edu]
- 10. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
- 11. scribd.com [scribd.com]
- 12. FREE RADICAL CHLORINATION OF 1-CHLOROBUTANE This lab | Chegg.com [chegg.com]
- 13. chlorination [sas.upenn.edu]
Application Notes and Protocols: Grignard Reaction of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide (Grignard reagent).[1][2] The reaction of 1,3,3-trichlorobutane with magnesium presents a unique challenge due to the presence of multiple reactive sites: a primary chloride at the C1 position and a geminal dichloride at the C3 position. This document provides a detailed protocol for the selective formation of a Grignard reagent from this compound, focusing on the preferential reaction at the more accessible primary C-Cl bond. The resulting organometallic intermediate is a versatile synthon for introducing a 3,3-dichlorobutyl moiety into various molecular scaffolds.
The protocol outlines the in situ generation of the Grignard reagent and its subsequent reaction with an electrophile, using acetone (B3395972) as a model substrate to yield a tertiary alcohol. Strict anhydrous and inert conditions are paramount for the success of this reaction, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3][4]
Proposed Reaction Pathway and Selectivity
The formation of a Grignard reagent from an alkyl chloride is generally more challenging than from its bromide or iodide counterparts due to the higher strength of the C-Cl bond.[5][6] In the case of this compound, selectivity is a primary concern. The primary chloride at the C1 position is sterically less hindered and more susceptible to oxidative addition of magnesium compared to the tertiary geminal dichlorides at the C3 position. Therefore, the reaction is hypothesized to proceed with high selectivity at the C1 position.
The proposed reaction scheme is as follows:
-
Formation of the Grignard Reagent: this compound reacts selectively with magnesium in an ether solvent to form 3,3-dichloro-1-(chloromagnesio)butane.
-
Reaction with an Electrophile: The resulting Grignard reagent attacks an electrophile, such as a ketone (e.g., acetone), to form a magnesium alkoxide intermediate.
-
Acidic Work-up: The intermediate is hydrolyzed with a weak acid to yield the final tertiary alcohol product.
Caption: Proposed selective reaction pathway for this compound.
Experimental Protocol: Synthesis of 5,5-Dichloro-2-methylhexan-2-ol
This protocol details the preparation of the Grignard reagent from this compound and its subsequent reaction with acetone.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Magnesium Turnings | Grignard Grade | Acros Organics | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free, freshly distilled from Na/benzophenone. |
| Iodine | Crystal, Reagent | Fisher Scientific | Used as an initiator. |
| Acetone | Anhydrous, ≥99.5% | J.T. Baker | Stored over molecular sieves. |
| Saturated Ammonium (B1175870) Chloride (aq) | ACS Grade | VWR | For quenching the reaction. |
| Diethyl Ether | Anhydrous | EMD Millipore | For extraction. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Alfa Aesar | For drying organic layers. |
| Nitrogen or Argon Gas | High Purity (99.998%) | Airgas | For maintaining an inert atmosphere. |
3.2 Equipment
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser (flame-dried)
-
Pressure-equalizing dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or inert gas manifold
-
Ice-water bath
-
Heating mantle
3.3 Detailed Procedure
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Place septa on the open ports of the condenser and dropping funnel. Purge the entire apparatus with high-purity nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the reaction flask. Add a single small crystal of iodine.
-
Initiation: Add a small volume of anhydrous THF via syringe to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.
-
Reaction Start: The reaction may require gentle warming with a heat gun to initiate. Successful initiation is indicated by the disappearance of the brown iodine color and the spontaneous refluxing of the solvent.[7] If the reaction does not start, add one drop of 1,2-dibromoethane.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. This slow addition is critical to control the exotherm and minimize side reactions like Wurtz coupling.
-
Completion: After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-brown, cloudy solution is the in situ Grignard reagent. Cool the solution to 0 °C in an ice-water bath for the next step.
Part B: Reaction with Acetone
-
Electrophile Addition: Prepare a solution of anhydrous acetone (1.0 eq.) in anhydrous THF in a separate, dry flask. Transfer this solution to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 5,5-dichloro-2-methylhexan-2-ol.
Quantitative Data Summary
The following table provides representative data for the synthesis based on the protocol described above. Yields are hypothetical but reflect realistic outcomes for Grignard reactions with alkyl chlorides.
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume Used | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 161.45 | 50.0 | 1.0 | 8.07 g | - | - | - |
| Magnesium Turnings | 24.31 | 60.0 | 1.2 | 1.46 g | - | - | - |
| Acetone | 58.08 | 50.0 | 1.0 | 3.65 mL | - | - | - |
| 5,5-Dichloro-2-methylhexan-2-ol | 185.08 | - | - | - | 9.25 g | 6.11 g | 66% |
Experimental Workflow Visualization
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Chlorinated Alkanes as Fumigants and Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated alkanes are a class of organic compounds that have historically seen widespread use as insecticides and fumigants. Their high efficacy against a broad spectrum of pests made them valuable tools in agriculture and public health. However, due to their environmental persistence, potential for bioaccumulation, and toxicity to non-target organisms, the use of many chlorinated alkane pesticides, such as DDT, dieldrin, and endrin, has been severely restricted or banned in many countries.[1][2]
These compounds primarily act as neurotoxins, interfering with nerve impulse transmission in insects.[3] Their high lipid solubility allows for rapid absorption and accumulation in the fatty tissues of organisms.[3] While their use as commercial pesticides is now limited, they remain relevant in a research context for toxicological studies, as reference compounds for environmental analysis, and in the development of new insecticide classes. These application notes provide an overview of their use, relevant toxicological data, and detailed experimental protocols for research purposes.
Data Presentation: Toxicity of Selected Chlorinated Alkanes
The following table summarizes the acute toxicity of several chlorinated alkanes against various pest species. This data is crucial for determining appropriate concentrations for experimental use and for understanding the potential hazards associated with these compounds.
| Chlorinated Alkane | Target Organism | Exposure Route | Toxicity Metric | Value | Reference(s) |
| Endrin | Rat (Rattus norvegicus) | Oral | LD50 | 7-10 mg/kg | [4] |
| Endrin | Mouse (Mus musculus) | Oral | LD50 | 7.3 mg/kg | [4] |
| Endrin | Guinea Pig (Cavia porcellus) | Oral | LD50 | 16-36 mg/kg | [4] |
| Endrin | Rabbit (Oryctolagus cuniculus) | Oral | LD50 | 7-10 mg/kg | [4] |
| Dieldrin | Rat (Rattus norvegicus) | Oral | LD50 | 38-47 mg/kg | [5] |
| Dieldrin | Mouse (Mus musculus) | Oral | LD50 | 38 mg/kg | [5] |
| Dieldrin | Guinea Pig (Cavia porcellus) | Oral | LD50 | 40-50 mg/kg | [5] |
| Dieldrin | Rabbit (Oryctolagus cuniculus) | Oral | LD50 | 50-60 mg/kg | [5] |
Signaling Pathway: Mechanism of Action of Cyclodiene Insecticides
Cyclodiene insecticides, a class of chlorinated alkanes, exert their neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. In a resting state, the binding of GABA to its receptor opens the channel, allowing an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting neurotransmission. Cyclodienes bind to a site within the chloride channel of the GABA receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound. This leads to a state of uncontrolled neuronal excitation, resulting in tremors, convulsions, and ultimately, the death of the insect.
Experimental Protocols
Protocol 1: Laboratory-Scale Fumigation for Stored-Product Insects
This protocol describes a method for assessing the efficacy of a chlorinated alkane fumigant, such as a mixture of carbon tetrachloride and ethylene (B1197577) dichloride, against stored-product insects like the red flour beetle (Tribolium castaneum).
Materials:
-
Glass desiccators or other sealable chambers (e.g., 1-liter glass jars with airtight lids)
-
Test insects (e.g., adult Tribolium castaneum)
-
Insect diet (e.g., whole wheat flour with 5% brewer's yeast)
-
Fumigant solution (e.g., 75:25 mixture of ethylene dichloride and carbon tetrachloride)
-
Micropipette
-
Filter paper
-
Incubator set to 25-30°C and 60-70% relative humidity
-
Fume hood
Procedure:
-
Preparation of Test Arenas:
-
Place a small amount of insect diet (e.g., 10 grams) into the bottom of each fumigation chamber.
-
Introduce a known number of adult insects (e.g., 20) into each chamber.
-
Allow the insects to acclimate for at least one hour before introducing the fumigant.
-
-
Fumigant Application:
-
All fumigant handling must be performed in a certified fume hood.
-
Prepare a series of dilutions of the fumigant in a suitable solvent if necessary to test a range of concentrations.
-
Using a micropipette, apply a precise volume of the fumigant solution to a small piece of filter paper.
-
Place the filter paper inside the fumigation chamber, ensuring it does not come into direct contact with the insects or their diet.
-
Immediately seal the chamber to ensure it is airtight.
-
Prepare a control chamber with filter paper treated only with the solvent (if used) or untreated filter paper.
-
-
Exposure and Observation:
-
Place the sealed chambers in an incubator under controlled temperature and humidity for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
At the end of the exposure period, open the chambers in a fume hood to ventilate the fumigant.
-
Transfer the insects to clean containers with fresh diet.
-
Assess insect mortality immediately after ventilation and at 24-hour intervals for up to 72 hours, as some fumigants have a delayed effect. Consider insects that are unable to move when prodded as dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and exposure time.
-
Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) or LT50 (lethal time for 50% of the population at a given concentration).
-
Protocol 2: In Vitro GABA-A Receptor Chloride Channel Influx Assay
This protocol details an in vitro assay to measure the effect of chlorinated alkanes on the function of the GABA-A receptor by monitoring the influx of radioactive chloride ions (³⁶Cl⁻) into brain membrane preparations (microsacs).
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Homogenization buffer (e.g., sucrose (B13894) buffer)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
GABA solution
-
Test compound (chlorinated alkane) dissolved in a suitable solvent (e.g., DMSO)
-
³⁶Cl⁻ radioisotope
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Preparation of Brain Membrane Microsacs:
-
Euthanize a rat according to approved animal care protocols.
-
Rapidly dissect the cerebral cortex and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet several times by resuspension in assay buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
³⁶Cl⁻ Influx Assay:
-
Pre-incubate the membrane microsacs with the test chlorinated alkane compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiate the chloride influx by adding a solution containing GABA and ³⁶Cl⁻.
-
Allow the influx to proceed for a short, defined period (e.g., 5-10 seconds).
-
Terminate the influx by rapid filtration of the reaction mixture through glass fiber filters, followed by washing with ice-cold assay buffer to remove external ³⁶Cl⁻.
-
Place the filters into scintillation vials with scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific GABA-stimulated ³⁶Cl⁻ influx by subtracting the influx in the absence of GABA (basal influx) from the influx in the presence of GABA.
-
Determine the inhibitory effect of the chlorinated alkane by comparing the specific influx in the presence of the compound to the specific influx in the vehicle control.
-
Generate a dose-response curve and calculate the IC50 (concentration causing 50% inhibition) for the test compound.
-
Experimental Workflow and Logic Diagrams
Workflow for Evaluating Fumigant Efficacy
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of a potential fumigant.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,3-Trichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,3-trichlorobutane. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its preparation is the chlorination of butane (B89635) or its monochlorinated derivatives. This process can lead to a variety of impurities, including:
-
Isomeric Trichlorobutanes: Other isomers such as 1,2,3-trichlorobutane (B98501) and 1,2,4-trichlorobutane (B156905) may be formed.
-
Dichlorobutanes and Tetrachlorobutanes: Incomplete or excessive chlorination can result in the presence of dichlorobutane isomers or more highly chlorinated species like tetrachlorobutanes.
-
Unreacted Starting Materials: Residual butane or monochlorobutane may remain in the crude product.
-
Solvent Residues: If the reaction is performed in a solvent, residual amounts of the solvent may be present.
-
Acidic Impurities: Hydrogen chloride (HCl) is a common byproduct of chlorination reactions and may be present in the crude product.
Q2: Which purification technique is most suitable for separating this compound from its isomers?
A2: Fractional distillation is the most effective technique for separating this compound from its isomers, provided there is a sufficient difference in their boiling points.[1] The efficiency of the separation depends on the number of theoretical plates in the distillation column. For isomers with very close boiling points, a highly efficient fractionating column is required.
Q3: How can I remove acidic impurities like HCl from my crude this compound?
A3: Acidic impurities can be effectively removed by washing the crude product with a mild base. A common procedure involves a liquid-liquid extraction using a separatory funnel. The organic layer containing the trichlorobutane is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This is followed by a wash with water to remove any remaining base and salts, and finally, a wash with brine to aid in the separation of the aqueous and organic layers.
Q4: My purified this compound appears cloudy. What could be the cause?
A4: A cloudy appearance in the final product is often due to the presence of residual water. To remove trace amounts of water, the product should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄), calcium chloride (CaCl₂), or sodium sulfate (Na₂SO₄). After drying, the product should be filtered or decanted to remove the drying agent.
Troubleshooting Guides
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the distillation column. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate by reducing the heat input.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Bumping or uneven boiling | - Lack of boiling chips or a magnetic stir bar.- Heating is too rapid or uneven. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Use a heating mantle and stir the solution to ensure even heat distribution. |
| Product decomposition | - The distillation temperature is too high. | - If the compound is thermally unstable, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation at the interface | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously.- To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Poor separation of layers | - The densities of the organic and aqueous layers are too similar. | - Add a solvent to the organic layer that has a significantly different density from water (e.g., a denser chlorinated solvent or a less dense hydrocarbon solvent). |
| Loss of product | - The product has some solubility in the aqueous layer.- Incomplete phase separation. | - Perform multiple extractions with smaller volumes of the washing solution.- Ensure complete separation of the layers before draining. Back-extract the combined aqueous layers with a fresh portion of solvent to recover dissolved product. |
Data Presentation
The following table summarizes the physical properties of this compound and some of its potential isomeric impurities. This data is crucial for designing an effective fractional distillation protocol.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 15187-71-0 | 161.46 | ~155-160 (estimated) | Sparingly soluble |
| 1,1,3-Trichlorobutane | 13279-87-3 | 161.46 | 152[2] | Sparingly soluble |
| 1,2,3-Trichlorobutane | 18338-40-4 | 161.46 | 168-170 | Sparingly soluble |
| 1,2,4-Trichlorobutane | 1790-22-3 | 161.46 | 173-175 | Sparingly soluble |
Experimental Protocols
Protocol 1: Purification of this compound by Washing and Drying
This protocol describes the removal of acidic impurities and water from crude this compound.
-
Transfer to Separatory Funnel: Place the crude this compound into a separatory funnel of appropriate size.
-
Acid Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The denser this compound will be the bottom layer. Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Water Wash: Return the organic layer to the separatory funnel and add an equal volume of deionized water. Gently mix and allow the layers to separate. Drain the organic layer and discard the aqueous layer.
-
Brine Wash: Repeat the washing step with an equal volume of saturated brine solution. This helps to remove most of the dissolved water from the organic layer.
-
Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl the flask. Continue adding small portions of MgSO₄ until some of the drying agent no longer clumps together.
-
Filtration: Filter the dried this compound through a fluted filter paper into a clean, dry round-bottom flask to remove the drying agent.
Protocol 2: Purification by Fractional Distillation
This protocol is for the separation of this compound from other components with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask). Attach a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations). Place a distillation head with a thermometer and a condenser on top of the column. Use a collection flask at the end of the condenser.
-
Charging the Flask: Add the washed and dried crude this compound and a few boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: As the mixture heats, the component with the lowest boiling point will begin to vaporize and rise through the column. The temperature at the distillation head will rise and then stabilize at the boiling point of the first fraction. Collect this fraction in a separate receiving flask.
-
Main Fraction: Once the first fraction has been distilled, the temperature may drop slightly before rising again to the boiling point of the next component. Change the receiving flask to collect the desired this compound fraction as the temperature stabilizes at its boiling point.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.
Visualizations
References
Technical Support Center: Purification of Chlorinated Alkanes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of chlorinated alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in chlorinated alkane synthesis?
A1: Common impurities include unreacted starting alkanes, over-chlorinated byproducts, and under-chlorinated intermediates. When using sulfuryl chloride (SO₂Cl₂), impurities can also include chlorinated olefins, as well as polar compounds like sulfite- and sulfate-diesters.[1] Residual acidic impurities, such as hydrochloric acid (HCl), and dissolved chlorine gas are also frequently encountered.[2][3]
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. Gas chromatography coupled with mass spectrometry (GC/MS) is highly effective for identifying and quantifying volatile impurities like residual alkanes and chlorinated byproducts.[1][4] For determining the overall chlorine content and ensuring it meets specifications, Raman spectroscopy can be a rapid and valuable tool.[2][5]
Q3: What is the best general approach for purifying crude chlorinated alkanes?
A3: A multi-step approach is often necessary. A typical purification sequence involves:
-
Aqueous Washing: To remove acidic impurities and residual chlorine.
-
Drying: To remove water from the organic phase.
-
Fractional Distillation or Chromatography: To separate the desired chlorinated alkane from components with different boiling points or polarities.
The choice between distillation and chromatography depends on the properties of the target compound and its impurities.
Troubleshooting Guides
Issue 1: The final product is acidic.
Question: My purified chlorinated alkane is showing a low pH. How can I remove acidic impurities?
Answer: Acidic impurities, primarily residual HCl from the chlorination reaction, can be effectively removed by washing the crude product with a basic aqueous solution.
Recommended Actions:
-
Sodium Bicarbonate Wash: Perform a liquid-liquid extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid, forming carbon dioxide gas and a salt that is soluble in the aqueous phase.
-
Water Wash: Following the bicarbonate wash, wash the organic layer with deionized water to remove any remaining salts.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to break any emulsions and aids in the subsequent drying step.[6]
Issue 2: The product contains a mixture of chlorinated species with close boiling points.
Question: My GC/MS analysis shows multiple chlorinated alkanes with very similar boiling points. How can I separate them?
Answer: For separating liquids with close boiling points (less than 70°C difference), fractional distillation is the preferred method.[7] This technique provides a much better separation than simple distillation by utilizing a fractionating column to achieve multiple vaporization-condensation cycles.[7][8]
Recommended Actions:
-
Fractional Distillation: Employ a fractional distillation apparatus. The efficiency of the separation is dependent on the length and type of the fractionating column (e.g., Vigreux, packed column), which provides the theoretical plates for separation.[7][8]
-
Extractive Distillation: For very challenging separations, extractive distillation can be employed. This involves adding a solvent that alters the relative volatilities of the components, making them easier to separate.[9][10][11]
Issue 3: Polar impurities are present in the final product.
Question: My product, synthesized using sulfuryl chloride, contains polar impurities. How can I remove them?
Answer: Polar impurities, such as sulfite- and sulfate-diesters, can be removed using adsorption chromatography.[1]
Recommended Actions:
-
Adsorption Chromatography: Pass the crude product through a column packed with a polar adsorbent like Florisil or silica (B1680970) gel. The polar impurities will be retained on the column, allowing the less polar chlorinated alkane to be eluted.
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can also be effective in adsorbing polar impurities.[12][13] The carbon is then removed by filtration.
Issue 4: The product contains olefinic impurities.
Question: My analysis indicates the presence of chlorinated olefins. What is the best way to remove them?
Answer: Olefinic impurities can be removed by passing the product over activated alumina (B75360).[14]
Recommended Actions:
-
Activated Alumina Treatment: The contaminated chlorinated alkane can be passed through a column of activated alumina in either the gas or liquid phase.[14]
Experimental Protocols
Protocol 1: Acid Removal by Aqueous Wash
-
Transfer the crude chlorinated alkane to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water.
-
Perform a final wash with brine to aid in drying.[6]
-
Drain the organic layer into a clean, dry flask and proceed with drying (e.g., with anhydrous magnesium sulfate).
Protocol 2: Purification by Fractional Distillation
-
Add the crude, dried chlorinated alkane to a round-bottom flask, along with a stir bar or boiling chips.
-
Set up a fractional distillation apparatus, ensuring the fractionating column is placed between the distillation flask and the condenser.[7]
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the desired fraction as it distills.
-
Collect the fraction that distills at the expected boiling point of the target chlorinated alkane.
Data Presentation
Table 1: Comparison of Purification Methods for Common Impurities
| Impurity Type | Recommended Purification Method | Principle of Separation |
| Acidic Impurities (e.g., HCl) | Aqueous Wash (Sodium Bicarbonate) | Neutralization and Extraction |
| Unreacted Alkanes/Byproducts (close boiling points) | Fractional Distillation | Difference in Boiling Points |
| Polar Impurities (e.g., Sulfite/Sulfate Esters) | Adsorption Chromatography (Florisil/Silica) | Difference in Polarity |
| Olefinic Impurities | Activated Alumina Treatment | Adsorption |
Visualizations
Caption: Troubleshooting workflow for purifying chlorinated alkanes.
Caption: General experimental workflow for purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorinated paraffins - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4121978A - Method of separating chlorinated aliphatic hydrocarbons from mixtures thereof, by extractive distillation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. danamark.com [danamark.com]
- 13. Activated carbon - Wikipedia [en.wikipedia.org]
- 14. DE19510159A1 - Process for the removal of olefinic impurities from 2H-heptafluoropropane (R 227) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3,3-Trichlorobutane
Welcome to the technical support center for the synthesis of 1,3,3-trichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary method for synthesizing this compound?
A1: The primary route for the synthesis of this compound is the free-radical photochlorination of 2,2-dichlorobutane (B1583581). This reaction is typically initiated by ultraviolet (UV) light and results in the joint manufacture of this compound and 2,2,3-trichlorobutane (B78562).[1]
Q2: I am observing a significant amount of 2,2,3-trichlorobutane in my product mixture. Is this expected?
A2: Yes, the formation of 2,2,3-trichlorobutane is an expected and major co-product in the photochlorination of 2,2-dichlorobutane.[1] The reaction proceeds via a free-radical mechanism, and hydrogen abstraction can occur at different positions on the 2,2-dichlorobutane molecule. Abstraction of a hydrogen atom from the third carbon leads to the formation of the 2,2,3-trichlorobutane isomer.
Q3: My product analysis shows the presence of other trichlorobutane isomers, such as 1,2,2-trichlorobutane and 2,2,4-trichlorobutane. Why is this happening?
A3: The formation of other trichlorobutane isomers is a common side reaction in free-radical chlorination.[2] While the substitution at the C-1 and C-3 positions of 2,2-dichlorobutane is significant, abstraction of hydrogen atoms from other positions can also occur, leading to a mixture of isomers. The distribution of these isomers is influenced by the statistical probability of hydrogen abstraction at each position and the relative stability of the resulting free radicals.
Q4: I have detected tetrachlorobutanes in my reaction mixture. How can I minimize their formation?
A4: The presence of tetrachlorobutanes indicates over-chlorination of the desired trichlorobutane products. This is a common issue in free-radical halogenation reactions. To minimize the formation of tetrachlorobutanes, you can try the following troubleshooting steps:
-
Control the stoichiometry: Use a molar ratio of chlorine to 2,2-dichlorobutane that is less than or equal to 1:1. A slight excess of the dichlorobutane can help to reduce the likelihood of multiple chlorination events on the same molecule.
-
Monitor the reaction progress: Use an analytical technique like Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the desired products. Stop the reaction once the optimal conversion has been reached to prevent further chlorination.
-
Control the reaction time: Shorter reaction times will generally lead to less over-chlorination.
Q5: Are there any other potential side reactions I should be aware of?
A5: Besides the formation of isomeric trichlorobutanes and tetrachlorobutanes, other potential side reactions include:
-
Formation of dichlorobutene (B78561) isomers: Dehydrochlorination of the trichlorobutane products can occur, especially at elevated temperatures, leading to the formation of dichlorobutenes.
-
Radical recombination: The recombination of various radical intermediates can lead to the formation of higher molecular weight byproducts.[2]
Q6: How can I purify the desired this compound from the reaction mixture?
A6: Fractional distillation is a suitable method for separating the different trichlorobutane isomers and removing both lower-boiling starting materials and higher-boiling tetrachlorobutane byproducts.[1] The success of the separation will depend on the boiling point differences between the isomers. Gas chromatography (GC) can be used to assess the purity of the collected fractions.
Quantitative Data Summary
The following table summarizes the expected product distribution based on the primary synthesis method. Please note that the exact ratios can vary depending on the specific reaction conditions.
| Compound | Expected Presence in Product Mixture | Notes |
| This compound | Major Product | Formed by the substitution of a hydrogen atom at the beta-position (C-1) of 2,2-dichlorobutane.[1] |
| 2,2,3-Trichlorobutane | Major Co-Product | Formed by the substitution of a hydrogen atom at the C-3 position of 2,2-dichlorobutane.[1] |
| Other Trichlorobutane Isomers | Minor Byproducts | Includes isomers such as 1,2,2-trichlorobutane and 2,2,4-trichlorobutane, formed through hydrogen abstraction at other positions. The formation of 1,2,3-trichlorobutane (B98501) is reported to be absent.[1] |
| Tetrachlorobutanes | Potential Byproducts | Result from the over-chlorination of the desired trichlorobutane products. |
Experimental Protocols
Synthesis of this compound and 2,2,3-Trichlorobutane via Photochlorination of 2,2-Dichlorobutane
This protocol is based on the process described in US Patent 3,445,359.[1]
Materials:
-
2,2-Dichlorobutane
-
Chlorine gas
-
A reaction vessel equipped with a gas inlet, a condenser, a stirrer, and a UV lamp.
Procedure:
-
Charge the reaction vessel with 2,2-dichlorobutane.
-
Initiate stirring and begin bubbling chlorine gas into the reactor.
-
Simultaneously, expose the reaction mixture to ultraviolet (UV) light to initiate the free-radical chain reaction.
-
Maintain the reaction temperature between -74°C and +102°C, with a preferred range of 0°C to +50°C.
-
The molar ratio of chlorine to 2,2-dichlorobutane should be controlled, typically between 0.5:1 and 1:1.
-
Monitor the reaction progress by GC analysis to determine the consumption of 2,2-dichlorobutane and the formation of trichlorobutane isomers.
-
Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved hydrogen chloride and unreacted chlorine.
-
The resulting mixture of this compound and 2,2,3-trichlorobutane can be separated from other byproducts by fractional distillation.
Visualizations
Caption: Main reaction pathway and side reactions in the synthesis of this compound.
Caption: Troubleshooting guide for minimizing the formation of tetrachlorobutanes.
References
Technical Support Center: Synthesis of 1,3,3-Trichlorobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3,3-trichlorobutane. Our resources are designed to help you improve reaction yields and address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a plausible synthetic route: the hydrochlorination of 3-chloro-1-butene (B1220285).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the hydrochlorination of 3-chloro-1-butene can stem from several factors. A primary reason is the incomplete reaction of the starting material. To address this, ensure that the hydrogen chloride (HCl) is in molar excess and is effectively bubbled through the reaction mixture. Another critical factor is the potential for side reactions, such as the formation of isomeric dichlorobutenes through elimination or rearrangement products.
| Factor | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Ensure a continuous and efficient flow of anhydrous HCl gas through the reaction mixture. - Extend the reaction time and monitor the consumption of the starting material by GC analysis. - Use a suitable Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in catalytic amounts to promote the addition reaction. | Increased conversion of 3-chloro-1-butene. |
| Side Reactions | - Maintain a low reaction temperature (0-5 °C) to minimize elimination and rearrangement reactions. - Use a non-polar solvent to stabilize the desired carbocation intermediate and disfavor rearrangement pathways. | Reduced formation of byproducts and increased selectivity for this compound. |
| Loss during Workup | - Carefully neutralize the reaction mixture with a cold, dilute sodium bicarbonate solution to avoid hydrolysis of the product. - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane). | Minimized loss of the final product during purification. |
Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify them and improve the selectivity for this compound?
A2: The formation of multiple products is a common challenge in this synthesis due to the possibility of carbocation rearrangements and competing reaction pathways. The primary expected byproduct is 1,2,3-trichlorobutane, arising from the less stable primary carbocation intermediate. Other possibilities include dichlorobutenes from elimination reactions.
Identification of these byproducts can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components based on their mass-to-charge ratio and retention times. To improve selectivity, strict control over reaction conditions is paramount.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield and selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the formation of this compound from 3-chloro-1-butene?
A1: The synthesis is based on the electrophilic addition of hydrogen chloride (HCl) to the double bond of 3-chloro-1-butene. According to Markovnikov's rule, the proton (H⁺) from HCl will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1). This leads to the formation of a more stable secondary carbocation at C2. The chloride ion (Cl⁻) then attacks this carbocation. However, the presence of the electron-withdrawing chlorine atom at C3 can influence the stability of the carbocation, potentially leading to a hydride shift and the formation of a tertiary carbocation at C3, which would then be attacked by the chloride ion to yield the desired this compound.
Q2: What are the expected side products in this reaction?
A2: The main side product is typically the constitutional isomer, 1,2,3-trichlorobutane, formed from the attack of the chloride ion on the initially formed, less stable secondary carbocation before rearrangement. Other potential byproducts include various dichlorobutenes resulting from the elimination of HCl from the starting material or the product.
Q3: How critical is the exclusion of water from the reaction?
A3: The exclusion of water is crucial. Water can react with the carbocation intermediate to form chlorinated butanols, which will complicate the purification process and lower the yield of the desired product. Anhydrous conditions should be maintained throughout the reaction and workup.
Q4: What is the role of a Lewis acid catalyst in this reaction?
A4: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), can polarize the H-Cl bond, making the proton more electrophilic and accelerating the initial attack by the alkene. This can lead to a faster reaction rate and potentially higher yields, but may also promote side reactions if not used in appropriate catalytic amounts.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the hydrochlorination of 3-chloro-1-butene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 3-Chloro-1-butene | 90.55 | 0.905 | 45.3 g (50 mL) | 0.50 |
| Anhydrous Dichloromethane (B109758) | 84.93 | 1.33 | 200 mL | - |
| Anhydrous Hydrogen Chloride | 36.46 | - | Excess | - |
| Sodium Bicarbonate | 84.01 | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a drying tube filled with calcium chloride. The entire apparatus should be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with 3-chloro-1-butene (45.3 g, 0.50 mol) and anhydrous dichloromethane (200 mL). The solution is cooled to 0 °C in an ice-water bath.
-
Hydrochlorination: Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the starting material is consumed (typically 4-6 hours).
-
Workup: The reaction mixture is cautiously poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. The mixture is stirred until the effervescence ceases. The organic layer is separated using a separatory funnel.
-
Extraction and Drying: The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Reaction and Rearrangement Pathway
Caption: Proposed reaction pathway including carbocation rearrangement.
Technical Support Center: Stabilization of Chlorinated Hydrocarbon Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of chlorinated hydrocarbon solvents. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during laboratory experiments.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the use of chlorinated hydrocarbon solvents.
| Problem | Possible Cause | Recommended Action |
| Solvent appears yellow or discolored. | Degradation of the solvent due to exposure to light, heat, or air. | 1. Verify the expiration date of the solvent. 2. Test for the presence of acidic impurities (see Experimental Protocols). 3. If acidic, the solvent should be neutralized or disposed of according to safety guidelines. 4. Ensure solvents are stored in amber glass bottles, away from heat and light sources. |
| Formation of a precipitate or haze in the solvent. | 1. Reaction with incompatible materials (e.g., certain metals or plastics). 2. Contamination with water, leading to hydrolysis and formation of insoluble byproducts. | 1. Check the material compatibility of your storage containers and experimental apparatus. Carbon steel and stainless steel are generally suitable.[1][2] 2. Filter a small sample of the solvent to identify the precipitate. 3. If contamination is suspected, consider using a fresh, unopened bottle of solvent. 4. Ensure the solvent is kept dry, as water can promote the formation of corrosive acids like HCl.[1] |
| Inconsistent experimental results or reaction failures. | 1. Solvent degradation leading to the presence of reactive impurities. 2. Depletion of the stabilizer, leaving the solvent unprotected. | 1. Test for solvent purity and stabilizer concentration using appropriate analytical methods (e.g., Gas Chromatography). 2. If stabilizer levels are low, consider adding a compatible stabilizer or using a fresh batch of solvent. 3. Run a control experiment with a new bottle of stabilized solvent to confirm if solvent quality is the issue. |
| Corrosion of metallic equipment or containers. | Formation of hydrochloric acid (HCl) as a byproduct of solvent degradation.[1] | 1. Immediately transfer the solvent to a compatible container (e.g., glass or stainless steel). 2. Neutralize the acidic solvent if necessary and dispose of it properly. 3. Inspect all equipment that was in contact with the corrosive solvent for damage. 4. Regularly monitor the acidity of stored solvents. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of chlorinated hydrocarbon solvent degradation?
Chlorinated hydrocarbon solvents can degrade over time through mechanisms catalyzed by heat, light, and oxygen.[3] This degradation can lead to the formation of acidic byproducts, such as hydrochloric acid (HCl) and phosgene, which can interfere with chemical reactions and pose safety hazards.[3]
2. What are stabilizers and how do they work in chlorinated solvents?
Stabilizers are chemical compounds added to solvents to prevent their degradation. They function in several ways, including:
-
Acid Acceptors: Many stabilizers are amines or epoxides that neutralize acidic byproducts like HCl as they are formed.
-
Free-Radical Scavengers: Some stabilizers, like butylated hydroxytoluene (BHT) and amylene, inhibit the free-radical chain reactions that lead to solvent decomposition.[3] Hindered amine light stabilizers (HALS) are particularly effective as they can cyclically remove free radicals, allowing them to be regenerated and not quickly consumed.[4]
3. Which stabilizer should I use for my specific application?
The choice of stabilizer depends on the solvent and the requirements of your experiment. Common stabilizers include:
-
Ethanol: Often used in chloroform (B151607) at concentrations of about 1%. It can, however, increase the polarity of the solvent.[3]
-
Amylene (2-methyl-2-butene): Added to chloroform and dichloromethane (B109758) at around 100 ppm to scavenge free radicals.[3]
-
Butylated Hydroxytoluene (BHT): A common antioxidant and free-radical scavenger used in ethers and some chlorinated solvents at concentrations of 100-300 ppm.[3] Its strong UV absorbance can interfere with methods requiring high optical purity.[3]
-
Amines: Basic cyclic organic compounds containing nitrogen can be used to neutralize acids formed during decomposition.[5]
4. How can I determine the concentration of a stabilizer in my solvent?
The concentration of stabilizers like BHT can be determined using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC/MS). A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
5. What are the best practices for storing chlorinated hydrocarbon solvents?
To minimize degradation, chlorinated hydrocarbon solvents should be stored under the following conditions:
-
In a cool, dry, and well-ventilated area.
-
Away from direct sunlight and other sources of heat.
-
In tightly sealed, appropriate containers, such as amber glass bottles or compatible metal drums.[1] Carbon steel is a common material for bulk storage.[1][2]
-
Avoid contact with incompatible materials like aluminum, magnesium, and their alloys.[2]
Experimental Protocols
Protocol: Quantification of Butylated Hydroxytoluene (BHT) in Chlorinated Solvents by GC-FID
This protocol provides a general procedure for the quantitative analysis of BHT in a chlorinated hydrocarbon solvent.
1. Objective: To determine the concentration of BHT in a solvent sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials and Equipment:
-
Gas Chromatograph with FID detector
-
Appropriate GC column (e.g., a non-polar or intermediate polarity column like a DB-5 or BP-624)
-
Autosampler vials with caps
-
Volumetric flasks and pipettes
-
BHT standard
-
Internal standard (e.g., 3,5-di-tert-butylphenol (B75145) or n-tetradecanol)
-
High-purity solvent for dilutions (matching the sample matrix if possible, or a compatible solvent like hexane)
3. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of BHT (e.g., 1000 µg/mL) in the chosen high-purity solvent.
-
Prepare a stock solution of the internal standard (IS) (e.g., 1000 µg/mL).
-
Create a series of calibration standards by diluting the BHT stock solution to achieve concentrations ranging from approximately 10 to 500 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Transfer a known volume of the chlorinated solvent sample into a volumetric flask.
-
Spike the sample with the same constant concentration of the internal standard used in the calibration standards.
-
Dilute to the mark with the high-purity solvent if necessary to bring the expected BHT concentration within the calibration range.
-
Transfer the prepared sample to an autosampler vial.
-
-
GC-FID Analysis:
-
Set up the GC-FID method with appropriate parameters for the column and analytes. A typical temperature program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 200°C), and hold for a few minutes.
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the BHT peak area to the IS peak area against the BHT concentration.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Calculate the ratio of the BHT peak area to the IS peak area in the sample chromatogram.
-
Determine the concentration of BHT in the sample using the calibration curve.
-
Visualizations
Solvent Degradation and Stabilization Pathway
The following diagram illustrates the degradation pathway of a chlorinated hydrocarbon solvent like Trichloroethylene (B50587) (TCE) and the role of a stabilizer in preventing this process. Degradation can be initiated by factors such as heat and light, leading to the formation of free radicals. These radicals can react with oxygen to form peroxy radicals, which then propagate a chain reaction that produces acidic byproducts like Dichloroacetic Acid and Trichloroacetic Acid.[1] Stabilizers, such as hindered amines, act as radical scavengers, interrupting this destructive cycle.[4]
Caption: Degradation pathway of TCE and the role of a stabilizer.
Experimental Workflow for Stabilizer Quantification
This diagram outlines the key steps in quantifying the concentration of a stabilizer, such as BHT, in a solvent sample using Gas Chromatography.
Caption: Workflow for quantifying stabilizer concentration via GC-FID.
References
Challenges in the isolation of trichlorobutane isomers
Welcome to the technical support center for challenges in the isolation of trichlorobutane isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate trichlorobutane isomers?
The primary challenge in isolating trichlorobutane isomers lies in their similar physicochemical properties. Isomers are compounds with the same molecular formula (C₄H₇Cl₃) but different arrangements of atoms. This results in very close boiling points and similar polarities, making conventional separation techniques like simple distillation ineffective.[1][2] Effective separation requires methods with high resolving power, such as fractional distillation and gas chromatography.
Q2: What are the boiling points of common trichlorobutane isomers?
The boiling points of trichlorobutane isomers are often very close, which is a major contributor to the difficulty in their separation. Below is a table summarizing the available data.
| Isomer | CAS Number | Boiling Point (°C) |
| 1,1,1-Trichlorobutane (B78919) | 13279-85-1 | 134 - 151.13 |
| 1,1,2-Trichlorobutane | 66675-32-9 | N/A |
| 1,1,3-Trichlorobutane | 13279-87-3 | 152 |
| 1,2,2-Trichlorobutane | 41135-45-9 | N/A |
| 1,2,3-Trichlorobutane | 18338-40-4 | 160.7 - 168 |
| 1,2,4-Trichlorobutane | 1790-22-3 | N/A |
| 1,3,3-Trichlorobutane | 15187-71-0 | N/A |
| 2,2,3-Trichlorobutane | 10403-60-8 | N/A |
Note: Boiling points can vary slightly based on the data source and experimental conditions.[3][4][5][6][7][8]
Q3: Which separation technique is better for trichlorobutane isomers: fractional distillation or gas chromatography?
The choice between fractional distillation and gas chromatography (GC) depends on the scale and required purity of the separation.
-
Fractional Distillation is suitable for separating larger quantities of isomers, but its success is highly dependent on the difference in boiling points and the efficiency of the fractionating column. For isomers with very close boiling points, achieving high purity can be challenging.[9][10]
-
Gas Chromatography (GC) is a powerful analytical technique for separating volatile compounds like trichlorobutane isomers.[1][11] It offers high resolution and is excellent for analytical purposes and for purifying small quantities. The separation is influenced by both the boiling points of the isomers and their interaction with the GC column's stationary phase.[1]
Q4: How can I identify the separated trichlorobutane isomers?
Spectroscopic techniques are essential for the unambiguous identification of the isolated isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for distinguishing isomers based on the unique chemical environment of each proton and carbon atom.[12][13][14][15]
-
Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), it helps in separating the isomers and provides information about their mass-to-charge ratio and fragmentation patterns, aiding in their identification.[12][14]
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present and can show subtle differences in the fingerprint region for different isomers.[12][13]
Troubleshooting Guides
Issue 1: Poor separation of isomers using fractional distillation.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponges) to increase the number of theoretical plates. |
| Incorrect heating rate. | Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column. |
| Fluctuating heat source. | Use a heating mantle with a stirrer for uniform heating. |
| Poor insulation. | Insulate the distillation column to minimize heat loss to the surroundings. |
Issue 2: Co-elution of isomers in Gas Chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate GC column. | Select a capillary column with a stationary phase that offers different selectivity for halogenated hydrocarbons. A non-polar stationary phase separates based on boiling points, while a polar stationary phase can offer different selectivity based on dipole interactions.[1] Consider using a longer column for better resolution. |
| Incorrect oven temperature program. | Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.[1] |
| Improper carrier gas flow rate. | Optimize the carrier gas flow rate to achieve the best column efficiency. |
Issue 3: Difficulty in identifying isomers after separation.
| Possible Cause | Troubleshooting Step |
| Inconclusive spectroscopic data. | Use a combination of spectroscopic techniques for a more confident identification. For example, use both NMR and MS. |
| Similar fragmentation patterns in MS. | Rely on the chromatographic separation (retention time) in GC-MS for initial identification, as fragmentation patterns can be very similar for isomers. |
| Complex NMR spectra. | Use higher field NMR instruments for better resolution of signals. |
Experimental Protocols
Protocol 1: Separation of Trichlorobutane Isomers by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place the mixture of trichlorobutane isomers in the round-bottom flask along with boiling chips.
-
Distillation:
-
Begin heating the flask gently.
-
Maintain a slow and steady distillation rate.
-
Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature.
-
Collect different fractions at different temperature ranges.
-
-
Analysis: Analyze the collected fractions using GC-MS or NMR to determine their composition and purity.
Protocol 2: Separation of Trichlorobutane Isomers by Gas Chromatography
This protocol is adapted from methods for separating dichlorobutane isomers and should be optimized for trichlorobutanes.[1]
-
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 5% phenyl-methylpolysiloxane) or a polar stationary phase column (e.g., CP-Wax 57 CB, polyethylene (B3416737) glycol).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature (FID): 280 °C.
-
-
Sample Preparation: Prepare a dilute solution of the trichlorobutane isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative abundances of the separated isomers.
Visualizations
Caption: Workflow for the separation and identification of trichlorobutane isomers.
Caption: Troubleshooting logic for poor GC separation of trichlorobutane isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. lookchem.com [lookchem.com]
- 5. 1,1,1-trichlorobutane CAS#: 13279-85-1 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,1,1-trichlorobutane [stenutz.eu]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. turbo.vernier.com [turbo.vernier.com]
- 12. benchchem.com [benchchem.com]
- 13. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. benchchem.com [benchchem.com]
- 15. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Photodegradation of 1,3,3-Trichlorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 1,3,3-trichlorobutane under UV light.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Problem | Possible Causes | Solutions |
| No degradation of this compound observed. | 1. Incorrect UV wavelength: The UV lamp may not be emitting at a wavelength absorbed by this compound or the photosensitizer. 2. Low UV intensity: The lamp's power is insufficient to initiate photolysis. 3. Quenching of radicals: Impurities in the solvent or glassware may be scavenging the reactive radical species. | 1. Verify lamp specifications: Ensure the lamp's emission spectrum overlaps with the absorbance spectrum of this compound. For chlorinated alkanes, UV-C radiation (200-280 nm) is generally effective. 2. Increase lamp power or exposure time: Use a higher wattage lamp or increase the duration of irradiation. 3. Use high-purity solvents and meticulously clean glassware: Solvents should be HPLC or spectroscopy grade. Glassware should be washed with a suitable solvent and oven-dried to remove organic residues. |
| Inconsistent degradation rates between experiments. | 1. Fluctuations in lamp output: The intensity of the UV lamp may vary over time. 2. Variability in sample temperature: Photochemical reaction rates can be temperature-dependent. 3. Inconsistent sample positioning: Changes in the distance or angle of the sample relative to the UV source will alter the received light intensity. | 1. Allow lamp to stabilize: Warm up the UV lamp for a recommended period (e.g., 20-30 minutes) before starting the experiment to ensure a stable output. 2. Use a thermostated reactor: Maintain a constant temperature throughout the experiment using a water bath or other temperature control system. 3. Use a fixed sample holder: Ensure the sample cuvette or reactor is placed in the same position for each experiment. |
| Appearance of unexpected peaks in analytical results (e.g., GC-MS). | 1. Solvent impurities: The solvent may contain contaminants that are also photoreactive or interfere with the analysis. 2. Contaminated glassware: Residual compounds on glassware can be leached into the sample. 3. Secondary reactions: Primary degradation products may undergo further photochemical or thermal reactions to form a complex mixture of byproducts. | 1. Run a solvent blank: Irradiate the solvent alone under the same experimental conditions and analyze it to identify any interfering peaks. 2. Implement a rigorous cleaning protocol for all glassware. 3. Analyze samples at multiple time points: This can help to identify primary, secondary, and tertiary degradation products and elucidate the reaction pathway. |
| Formation of a precipitate or film on the reactor walls. | 1. Polymerization of radical intermediates: High concentrations of radical species can lead to the formation of polymeric materials. 2. Insoluble degradation products: Some byproducts may have low solubility in the chosen solvent. | 1. Reduce the initial concentration of this compound. 2. Consider using a different solvent in which the products are more soluble. 3. Analyze the precipitate: If possible, collect and analyze the solid material to identify its composition. |
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized primary degradation pathway of this compound under UV light?
A1: The photodegradation of this compound is proposed to be initiated by the homolytic cleavage of a carbon-chlorine (C-Cl) bond, which is the weakest bond in the molecule, upon absorption of UV radiation.[1][2][3] This generates a butyl radical and a chlorine radical, initiating a radical chain reaction.[2][4] The subsequent steps likely involve hydrogen abstraction, further fragmentation, and reactions with other radicals or solvent molecules. In aqueous solutions, the formation of hydroxyl radicals (•OH) can also play a significant role in the degradation process.[5][6]
Q2: What are the likely degradation products of this compound photolysis?
A2: Based on the degradation of similar chlorinated alkanes, potential products include less-chlorinated butanes, butenes (from elimination of HCl), and smaller chlorinated or non-chlorinated hydrocarbons resulting from C-C bond cleavage.[2] Dimerization of the initial butyl radical could also occur. In the presence of oxygen, oxidized products such as alcohols, aldehydes, ketones, and carboxylic acids may be formed.
Q3: How can I monitor the degradation of this compound and the formation of its byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and identifying the volatile parent compound and its degradation products.[5] High-performance liquid chromatography (HPLC) may also be suitable, particularly for less volatile or more polar products. To quantify the degradation, it is essential to use an internal standard and create calibration curves for this compound and any available standards of expected byproducts.
Q4: What is the role of a photosensitizer in the degradation process?
A4: A photosensitizer is a compound that can absorb light and transfer the energy to another molecule (in this case, this compound), which then undergoes a reaction. If this compound has a low molar absorptivity at the wavelength of the UV lamp, a photosensitizer like acetone (B3395972) or acetophenone (B1666503) can be used to enhance the degradation rate.
Q5: How does the presence of dissolved oxygen affect the degradation pathway?
A5: Dissolved oxygen can significantly influence the degradation pathway. It can react with the carbon-centered radicals to form peroxyl radicals (ROO•). These peroxyl radicals can then participate in a variety of reactions, leading to the formation of oxidized products such as alcohols, aldehydes, and carboxylic acids, and potentially accelerating the overall degradation process.[7]
Hypothesized Degradation Pathway of this compound
Data Presentation
The following table presents hypothetical quantitative data that researchers should aim to collect during their experiments.
| Parameter | Value | Conditions | Analytical Method |
| Degradation Rate Constant (k) | 0.015 min⁻¹ | 25°C, UV-C (254 nm), in methanol | GC-MS |
| Quantum Yield (Φ) | 0.25 | Monochromatic light at 254 nm | Chemical Actinometry |
| Half-life (t₁/₂) | 46.2 min | 25°C, UV-C (254 nm), in methanol | Calculated from k |
| Major Product 1 Yield | 35% | After 120 min irradiation | GC-MS with internal standard |
| Major Product 2 Yield | 20% | After 120 min irradiation | GC-MS with internal standard |
Experimental Protocols
Objective: To determine the photodegradation rate and identify the major byproducts of this compound under UV-C irradiation in an aqueous solution.
Materials:
-
This compound (analytical standard)
-
HPLC-grade water
-
Photoreactor equipped with a medium-pressure mercury lamp (emitting at 254 nm)
-
Quartz cuvettes or reaction vessel
-
Stirring plate and stir bar
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Syringes and vials for sampling
-
Internal standard (e.g., 1,2-dichlorobenzene)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 mg/L.
-
Preparation of Working Solution: In the quartz reaction vessel, prepare the working solution by spiking the HPLC-grade water with the stock solution to achieve the desired initial concentration of this compound (e.g., 10 mg/L). Add the internal standard to the working solution.
-
Initiation of Photodegradation: Place the reaction vessel in the photoreactor and start stirring.[5] Allow the UV lamp to warm up for at least 20 minutes before initiating the experiment. At time t=0, turn on the UV lamp to start the irradiation.
-
Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes). Immediately quench the reaction in the collected samples, if necessary (e.g., by adding a reducing agent like sodium sulfite (B76179) if an advanced oxidation process is used).
-
Sample Analysis: Extract the samples with a suitable solvent (e.g., hexane (B92381) or dichloromethane). Analyze the extracts using GC-MS to determine the concentration of this compound and to identify the degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant. Identify the degradation products by comparing their mass spectra with a library database (e.g., NIST).
Experimental Workflow
References
- 1. Sciencemadness Discussion Board - Photochemical weakening/breaking of Carbon-Chlorine bonds.... mechanism of action? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. Photochlorination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [UV photolysis mechanism of CCl4 and CHCl3 in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereoisomers in Chlorinated Butane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated butane (B89635) reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the free-radical chlorination of n-butane?
The free-radical chlorination of n-butane typically yields a mixture of two primary constitutional isomers: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[1][2] The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator.[3][4]
Q2: Why is 2-chlorobutane the major product in the chlorination of n-butane?
The formation of 2-chlorobutane is favored due to the greater stability of the secondary free radical intermediate compared to the primary free radical intermediate that leads to 1-chlorobutane.[2][3] The stability of free radicals follows the order: tertiary > secondary > primary.[2] While statistical factors would suggest a higher yield of 1-chlorobutane due to the larger number of primary hydrogens, the energetic advantage of forming a more stable secondary radical leads to 2-chlorobutane being the major product.[3]
Q3: Does the chlorination of n-butane produce stereoisomers?
Yes. The 2-chlorobutane produced is a chiral molecule because the second carbon atom is a stereocenter, bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and an ethyl group). The free-radical chlorination of n-butane results in the formation of a racemic mixture of (R)-2-chlorobutane and (S)-2-chlorobutane, meaning both enantiomers are produced in approximately equal amounts.
Q4: What are the potential products of the dichlorination of butane?
The dichlorination of butane can result in several constitutional isomers, including 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, 2,2-dichlorobutane, and 2,3-dichlorobutane (B1630595).[5][6] The formation of these isomers depends on which hydrogen atoms are substituted.
Q5: Can the dichlorination of butane produce stereoisomers?
Yes, several of the dichlorinated butanes can exist as stereoisomers. For instance, 2,3-dichlorobutane has two chiral centers (at C2 and C3), leading to the possibility of multiple stereoisomers, including enantiomers and diastereomers (specifically, a meso compound).[7][8][9]
Troubleshooting Guides
Issue 1: Low yield of desired chlorinated product.
-
Possible Cause: Inefficient initiation of the radical reaction.
-
Solution: Ensure the UV light source is functioning correctly and is of the appropriate wavelength and intensity. If using a chemical initiator like AIBN (azobisisobutyronitrile), verify its purity and ensure the reaction temperature is sufficient for its decomposition to generate radicals.[3]
-
-
Possible Cause: Premature termination of the radical chain reaction.
-
Solution: Exclude oxygen from the reaction mixture, as it can act as a radical scavenger. Ensure all glassware is dry and reagents are free of impurities that could inhibit the reaction.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using gas chromatography (GC) to determine the optimal reaction time.[10] Extending the reaction time may increase the conversion of the starting material.
-
Issue 2: Poor regioselectivity (undesirable ratio of 1-chlorobutane to 2-chlorobutane).
-
Possible Cause: High reaction temperature.
-
Solution: While higher temperatures increase reaction rates, they can decrease selectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable 2-chlorobutane.
-
-
Possible Cause: Choice of chlorinating agent.
Issue 3: Difficulty in separating the resulting stereoisomers.
-
Possible Cause: Enantiomers have identical physical properties in an achiral environment.
-
Solution: Standard distillation or chromatography will not separate enantiomers. Chiral gas chromatography is a specialized technique that can be used to separate the enantiomers of 2-chlorobutane.[13][14][15] This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.
-
-
Possible Cause: Diastereomers have different physical properties.
-
Solution: For diastereomeric products, such as those from the dichlorination of butane, standard separation techniques like fractional distillation or column chromatography can be effective due to their differing physical properties.[16]
-
Data Presentation
Table 1: Product Distribution in the Free-Radical Chlorination of n-Butane
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity per H (approx.) | Observed Product Distribution (approx.) |
| 1-Chlorobutane | Primary | 6 | 1 | 28%[2] |
| 2-Chlorobutane | Secondary | 4 | 3.9 | 72%[2] |
Experimental Protocols
Protocol 1: Free-Radical Chlorination of 1-Chlorobutane
This protocol describes a representative experimental setup for the chlorination of 1-chlorobutane to produce dichlorobutane isomers.
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC)
Procedure:
-
Apparatus Setup: Assemble a dry reflux apparatus, including a round-bottom flask, reflux condenser, and a gas trap to neutralize HCl and SO₂ gases produced during the reaction.[11][17]
-
Reaction Mixture Preparation: In the round-bottom flask, combine 1-chlorobutane, a catalytic amount of AIBN, and sulfuryl chloride.[12][17]
-
Initiation and Reflux: Heat the reaction mixture to reflux using a heating mantle. The heat will initiate the decomposition of AIBN, starting the radical chain reaction.[3]
-
Reaction Monitoring: Allow the reaction to proceed at reflux for a predetermined time (e.g., 20-30 minutes).[3] The evolution of gases indicates the reaction is proceeding.
-
Work-up:
-
Product Analysis: Analyze the resulting mixture of dichlorobutane isomers using gas chromatography (GC) to determine their relative abundance.[18]
Protocol 2: Gas Chromatography (GC) Analysis of Dichlorobutane Isomers
This protocol provides general conditions for the separation and analysis of dichlorobutane isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[19]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating isomers based on their boiling points.[19]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector Temperature: 200 °C.[19]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.[19]
-
-
Detector Temperature: 250 °C (for FID).
-
Sample Preparation: Prepare a dilute solution of the dichlorobutane isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
Mandatory Visualizations
Caption: Free-radical chlorination mechanism of butane.
Caption: General experimental workflow for free-radical chlorination.
References
- 1. quora.com [quora.com]
- 2. aklectures.com [aklectures.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. brainly.com [brainly.com]
- 6. How many dichlorinated isomers can be formed by the halogenation of n-but.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 2-Bromobutane, 2-Chlorobutane, 2-Chloropentane, and 2-Butanol Enantiomers Using a Stationary Phase Based on a Supramolecular Uracil Structure - Nafikova - Journal of Analytical Chemistry [journals.rcsi.science]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chegg.com [chegg.com]
- 18. chlorination [sas.upenn.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Boiling Point Determination of Haloalkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the experimental determination of haloalkane boiling points.
Troubleshooting Guide
This guide addresses common problems encountered during boiling point determination using the Thiele tube method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Observed boiling point is lower than the literature value. | 1. Rapid Heating: Heating the apparatus too quickly can lead to an inaccurate reading before the liquid and vapor reach thermal equilibrium.[1] 2. Thermometer Placement: The thermometer bulb is not properly positioned in the vapor phase, just above the liquid surface, leading to a lower temperature reading.[2] 3. Premature Reading: Recording the temperature at the first sign of bubbling. These initial bubbles are often expelled air, not the vapor of the substance.[3] 4. Atmospheric Pressure: The experiment is being conducted at a high altitude where the atmospheric pressure is lower than at sea level.[4][5] | 1. Controlled Heating: Heat the Thiele tube gently and gradually to ensure a slow and steady temperature increase.[4] 2. Correct Thermometer Placement: Ensure the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation flask or just below the level of the side arm of the Thiele tube. 3. Identify True Boiling: The boiling point should be recorded when a steady stream of bubbles emerges from the capillary tube and the temperature reading stabilizes.[6] 4. Pressure Correction: Record the atmospheric pressure and apply a correction to the observed boiling point. As a general rule, for every 10 mm Hg decrease in pressure, the boiling point of many organic liquids drops by about 0.5°C.[2] |
| Observed boiling point is higher than the literature value. | 1. Sample Impurity: The presence of non-volatile impurities will elevate the boiling point of the haloalkane.[4][7][8] 2. Thermometer Calibration: The thermometer may be improperly calibrated, leading to consistently high readings.[1] 3. Superheating: The liquid is heated above its boiling point without actually boiling. This can occur in the absence of nucleation sites. | 1. Purify Sample: Ensure the haloalkane sample is pure. If necessary, purify the sample by distillation before determining the boiling point. 2. Calibrate Thermometer: Calibrate the thermometer using a substance with a known, sharp boiling point.[4] 3. Use Boiling Chips: Add boiling chips or a fine capillary tube to the liquid to ensure smooth boiling and prevent superheating. |
| The liquid in the Thiele tube darkens or smokes. | 1. Oil Decomposition: The heating oil is being heated beyond its decomposition temperature. 2. Contamination: The oil is contaminated with organic material from previous experiments. | 1. Use Appropriate Oil: Ensure the heating oil is suitable for the expected boiling point range. 2. Replace Oil: Replace the heating oil with fresh, clean oil. |
| No bubbles emerge from the capillary tube. | 1. Insufficient Heating: The temperature of the bath has not yet reached the boiling point of the haloalkane. 2. Capillary Tube Issue: The capillary tube may be improperly sealed or clogged. | 1. Continue Gentle Heating: Continue to heat the apparatus slowly and steadily. 2. Check Capillary Tube: Use a new, properly sealed capillary tube. |
| The sample boils away too quickly. | 1. Aggressive Heating: The rate of heating is too high, causing the sample to evaporate rapidly.[2][9] 2. Low-Boiling Sample: The haloalkane has a very low boiling point. | 1. Reduce Heating Rate: Decrease the rate of heating to allow for a more controlled boil.[2][9] 2. Use a Condenser: For very volatile haloalkanes, consider using a micro-reflux apparatus to determine the boiling point. |
Frequently Asked Questions (FAQs)
Q1: Why is my observed boiling point a range rather than a specific temperature?
An observed boiling range is typically an indication of an impure sample.[4] Pure compounds have a sharp, distinct boiling point, whereas mixtures will boil over a range of temperatures. The presence of impurities disrupts the uniform intermolecular forces within the liquid, causing different fractions to vaporize at slightly different temperatures.
Q2: How do different halogens affect the boiling point of a haloalkane?
For a given alkyl group, the boiling point of a haloalkane increases as you go down the halogen group in the periodic table (F < Cl < Br < I).[10] This is due to the increase in the size and mass of the halogen atom, which leads to stronger van der Waals forces (specifically London dispersion forces) between the molecules.[11] Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.
Q3: How does branching in the carbon chain affect the boiling point of isomeric haloalkanes?
For isomeric haloalkanes, increased branching leads to a lower boiling point.[10][11] Branching makes the molecule more compact and spherical, reducing the surface area available for intermolecular contact. This weakening of the van der Waals forces means less energy is required to separate the molecules, resulting in a lower boiling point.[11]
Q4: Can I use a digital melting point apparatus to determine a boiling point?
Yes, many modern digital melting point devices are also equipped to determine boiling points.[12] These instruments often provide automated detection and can be more precise than manual methods. Always consult the manufacturer's instructions for the specific procedure for your model.
Q5: What is the effect of atmospheric pressure on boiling point, and how do I correct for it?
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. If the atmospheric pressure is lower than standard sea level pressure (760 mmHg), the boiling point will be lower.[5] A general rule of thumb is that for many organic liquids, the boiling point decreases by approximately 0.5°C for every 10 mmHg drop in pressure near 760 mmHg.[2] For more accurate corrections, a pressure-temperature nomograph can be used.
Data Presentation
Table 1: Illustrative Effect of a Non-Volatile Impurity on the Boiling Point of a Haloalkane
This table demonstrates the principle of boiling point elevation. The ebullioscopic constant (Kb) is a property of the solvent (in this case, bromobutane). The boiling point elevation (ΔTb) is directly proportional to the molal concentration of the non-volatile solute.
| Haloalkane (Solvent) | Impurity (Solute) | Molality of Impurity (mol/kg) | Ebullioscopic Constant (Kb) of Bromobutane (°C· kg/mol ) | Boiling Point Elevation (ΔTb) (°C) | Observed Boiling Point (°C) |
| 1-Bromobutane (B133212) | Naphthalene | 0.0 (Pure) | 5.20 | 0.00 | 101.4 |
| 1-Bromobutane | Naphthalene | 0.1 | 5.20 | 0.52 | 101.92 |
| 1-Bromobutane | Naphthalene | 0.2 | 5.20 | 1.04 | 102.44 |
| 1-Bromobutane | Naphthalene | 0.5 | 5.20 | 2.60 | 104.0 |
Note: The ebullioscopic constant for 1-bromobutane is an approximate value for illustrative purposes.
Experimental Protocols
Detailed Methodology for Micro Boiling Point Determination using a Thiele Tube
This method is suitable for small sample volumes.
Materials:
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or microburner
-
Clamp and stand
-
Haloalkane sample
Procedure:
-
Sample Preparation: Add a few drops of the haloalkane liquid into the small test tube to a depth of about 1-2 cm.
-
Capillary Tube Insertion: Place the capillary tube into the small test tube with the open end down.
-
Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.
-
Positioning in Thiele Tube: Insert the thermometer and test tube assembly into the Thiele tube. The rubber band should be well above the level of the mineral oil. The thermometer bulb and sample should be positioned just below the top side arm of the Thiele tube.[9]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion.[6] The convection currents in the oil will ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[6]
-
Repeat: For accuracy, allow the apparatus to cool slightly and then repeat the heating and cooling process to obtain a second reading.
Visualizations
Caption: Troubleshooting workflow for identifying sources of error in boiling point determination.
Caption: Relationship between molecular properties and boiling points of haloalkanes.
References
- 1. brainly.com [brainly.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. yourpilla.com [yourpilla.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. What is the effect of impurities on boiling point of class 12 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. quora.com [quora.com]
Technical Support Center: Disposal and Waste Treatment of Chlorinated Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals handling chlorinated alkane waste.
Troubleshooting Guide
This section addresses specific issues that may arise during the management of chlorinated alkane waste streams.
Issue: Accidental Mixing of Waste Streams
Q1: I accidentally mixed a small amount of chlorinated solvent (e.g., dichloromethane) with my non-halogenated solvent waste container. What should I do?
A1: If you have accidentally mixed chlorinated and non-halogenated waste, the entire container must now be treated as halogenated waste.[1][2] Do not attempt to separate the solvents.
-
Immediately stop adding waste to the container.
-
Clearly label the container as "Mixed Halogenated and Non-Halogenated Solvent Waste."
-
Update the hazardous waste tag to include all components, specifying that it contains chlorinated solvents.[3]
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance. Disposal costs for halogenated waste are significantly higher, and your EHS office needs to be aware of the mixed contents for proper disposal routing.[2][4][5]
Issue: Waste Container Integrity
Q2: My chlorinated waste container is bulging. What is causing this and what should I do?
A2: A bulging container indicates a buildup of pressure inside, which is a serious safety hazard.[6] This can be caused by:
-
An unintended chemical reaction generating gas.
-
Storage in a location with significant temperature fluctuations, causing the solvent vapors to expand.
Immediate Actions:
-
Do not open the container.
-
Carefully move the container to a well-ventilated area , such as a fume hood, away from heat and ignition sources.
-
Alert your lab supervisor and contact your EHS office immediately. They have specific protocols for handling over-pressurized containers.[6]
-
If the container appears to be under extreme stress or is leaking, evacuate the immediate area and follow your facility's emergency procedures.
Q3: I've noticed my chlorinated waste container is leaking. What is the correct procedure?
A3: A leaking container must be addressed immediately to prevent a major spill and exposure.
-
Don appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.[7]
-
Place the leaking container into a larger, compatible, and leak-proof secondary containment bin. [8]
-
If a spill has occurred, manage it as a chemical spill (see emergency spill workflow below).
-
Transfer the waste from the leaking container to a new, properly labeled hazardous waste container.
-
Report the incident to your EHS office and arrange for the pickup of both the newly filled container and the contaminated original container.[6]
Frequently Asked Questions (FAQs)
Waste Segregation and Collection
Q1: Why do I need to separate chlorinated and non-chlorinated solvent waste?
A1: Separation is crucial for both safety and cost. Halogenated solvents require specific, high-temperature incineration with scrubbers to neutralize the acidic gases (like HCl) produced.[4][5] This disposal method is much more expensive than the fuel blending or standard incineration used for non-halogenated solvents. Mixing them needlessly increases disposal costs for the entire volume of waste.[1][2]
Q2: Can I dispose of trace amounts of chlorinated alkanes down the sink?
A2: No. Chlorinated hydrocarbons must never be discharged to the sanitary sewer in any concentration.[9] These compounds are persistent organic pollutants that are not effectively removed by standard wastewater treatment and can harm the environment.[6] All chlorinated alkane waste must be collected as hazardous waste.
Q3: How full can I fill a hazardous waste container?
A3: You should only fill waste containers to about 80% of their capacity.[10] This headspace allows for vapor expansion due to temperature changes, reducing the risk of the container becoming over-pressurized.
Q4: What are the labeling requirements for a chlorinated waste container?
A4: Proper labeling is a regulatory requirement. At a minimum, the label must include:
-
The words "Hazardous Waste."[11]
-
The full chemical names of all constituents (no abbreviations).[1]
-
The approximate percentage of each component.[1]
-
The date when waste was first added to the container.
-
An indication of the associated hazards (e.g., toxic, flammable).[11]
Handling and Storage
Q5: What type of container should I use for chlorinated alkane waste?
A5: Use containers that are chemically compatible with chlorinated alkanes. High-density polyethylene (B3416737) (HDPE) carboys or glass bottles are common. Avoid using metal containers unless they are specifically lined for this purpose, as prolonged contact can lead to corrosion, especially if moisture is present, which can form acidic byproducts.[8] Ensure the container has a secure, screw-top cap.
Q6: Where should I store my chlorinated waste container in the lab?
A6: Store waste containers in a designated satellite accumulation area (SAA) that is close to the point of generation.[11] The storage area should be a well-ventilated location, away from heat sources, and in secondary containment to catch any potential leaks. Ideally, keep chlorinated and non-chlorinated waste containers physically separated to prevent accidental mixing.[10]
Treatment and Disposal
Q7: Is it permissible to neutralize or treat chlorinated waste in the laboratory before disposal?
A7: In-laboratory treatment of hazardous waste is highly regulated and generally discouraged unless it is part of a specific experimental protocol designed to reduce the hazard of a substance.[12] Simple neutralization of acidic or basic waste is often permissible, but chemical degradation of chlorinated alkanes requires specialized knowledge and should only be performed by trained personnel following a validated procedure. Always consult your institution's EHS office before attempting any in-lab treatment of hazardous waste.
Data on Treatment Technologies
The following tables summarize quantitative data on the efficacy of selected treatment methods for chlorinated solvents.
Table 1: Efficiency of Persulfate (PS) and Sulfidated Nano-Zero Valent Iron (S-nZVI) in Real Groundwater
| Contaminant | Initial Concentration (µg/L) | Treatment | Reaction Time | Removal Efficiency (%) | Reference |
| cis-1,2-Dichloroethylene | Not specified | PS + S-nZVI | 24 hours | 69 | [13] |
| Trichloroethylene | Not specified | PS + S-nZVI | 24 hours | 99 | [13] |
| Tetrachloroethylene | Not specified | PS + S-nZVI | 24 hours | 92 | [13] |
| This bench-scale study demonstrates the high efficiency of advanced chemical oxidation for chlorinated solvent remediation.[13] |
Table 2: Inhibitory Effects of Chlorinated Solvents on 1,4-Dioxane Biodegradation
| Inhibitory Compound | Concentration (mg/L) | Effect on 1,4-Dioxane Biodegradation Rate | Inhibition Constant (K_I, mg/L) | Reference |
| 1,1-Dichloroethylene (1,1-DCE) | 0.5 | Degradation ceased after 12 hours | 1.51 ± 0.26 | [14] |
| cis-1,2-Dichloroethylene (cDCE) | 50 | Complete inhibition | 26.63 ± 6.63 | [14] |
| Trichloroethylene (TCE) | 50 | Rate decreased to 35.3 ± 8.5 µg/L/h | 8.60 ± 1.74 | [14] |
| 1,1,1-Trichloroethane (TCA) | 50 | Little to no effect | Not determined | [14] |
| This data highlights that the presence of certain chlorinated compounds can significantly inhibit the microbial degradation of other contaminants.[14] |
Experimental Protocols
Protocol: Laboratory-Scale Oxidative Treatment of a Waste Stream Contaminated with Thiol Byproducts
This protocol provides a general methodology for the oxidative destruction of small quantities of thiol (mercaptan) contaminants within a chlorinated solvent waste stream using sodium hypochlorite (B82951) (bleach). This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.
Objective: To oxidize reactive thiol contaminants to less hazardous sulfonic acids prior to collection for final disposal.[12]
Materials:
-
Chlorinated waste containing thiol contaminants
-
Commercial sodium hypochlorite solution (5.25% NaOCl)
-
Stir plate and magnetic stir bar
-
Three-necked flask or appropriate reaction vessel
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Setup: Assemble the reaction vessel in a fume hood. Place the vessel on a stir plate and add a magnetic stir bar. Equip the vessel with a thermometer and a dropping funnel. Place the entire setup in an ice bath for temperature control.
-
Charge Reactor: Pour a measured volume of the sodium hypochlorite solution into the reaction vessel. A 25% excess of NaOCl relative to the molar amount of thiol is recommended.[12] Begin stirring.
-
Cooling: Cool the stirred hypochlorite solution to between 10-15°C.[12]
-
Addition of Waste: Slowly add the thiol-contaminated chlorinated waste stream to the hypochlorite solution via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 20°C. An exothermic reaction may occur, so careful control of the addition rate is critical.
-
Reaction: After the addition is complete, continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.
-
Quenching (if necessary): Test the final solution for excess oxidant using potassium iodide-starch paper. If excess hypochlorite remains, it can be quenched by the slow addition of sodium bisulfite solution until the test is negative.
-
Final Disposal: The treated waste, now containing sulfonic acids and salts in the chlorinated solvent matrix, should be transferred to a properly labeled hazardous waste container for chlorinated solvents. Clearly list all final components on the waste tag.
Visualizations
Caption: Decision tree for laboratory chemical waste segregation.
Caption: Emergency workflow for a chlorinated alkane spill.
Caption: Workflow for lab-scale oxidative treatment protocol.
References
- 1. 9.2 Bulk Drums | Environment, Health and Safety [ehs.cornell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Solvents [forum.iosh.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. publicregister.naturalresources.wales [publicregister.naturalresources.wales]
- 12. epfl.ch [epfl.ch]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to Trichlorobutane Isomers
Introduction to Trichlorobutane Isomers
Trichlorobutanes are saturated hydrocarbons with the molecular formula C₄H₇Cl₃. The positioning of the three chlorine atoms along the four-carbon chain gives rise to a number of structural isomers, each exhibiting unique reactivity profiles. These differences are primarily dictated by the local electronic and steric environment of the carbon-halogen bonds. This guide will focus on representative isomers to illustrate the key principles governing their reactivity.
Theoretical Framework: Substitution vs. Elimination Reactions
The reactivity of trichlorobutane isomers is predominantly characterized by two competing reaction pathways: nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2).
-
Sₙ2 (Substitution Nucleophilic Bimolecular): A one-step mechanism where a nucleophile attacks the carbon atom bearing the leaving group (a chlorine atom in this case) from the backside, leading to an inversion of stereochemistry. This pathway is favored by unhindered primary and secondary alkyl halides.
-
Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by tertiary and secondary alkyl halides that can form stable carbocations.
-
E2 (Elimination Bimolecular): A one-step mechanism where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This reaction is favored by strong, sterically hindered bases.
-
E1 (Elimination Unimolecular): A two-step mechanism that proceeds through a carbocation intermediate, similar to the Sₙ1 pathway. It often competes with Sₙ1 reactions.
The preferred pathway is influenced by several factors, including the structure of the isomer (primary, secondary, or tertiary nature of the carbon-halogen bond), the strength and concentration of the nucleophile or base, the solvent, and the temperature.
Comparative Reactivity Analysis
Due to the scarcity of direct comparative experimental data for trichlorobutane isomers, we will infer their relative reactivity based on the principles of physical organic chemistry. The position of the chlorine atoms significantly influences the steric hindrance around the reaction center and the stability of any potential carbocation intermediates.
Table 1: Predicted Relative Reactivity of Trichlorobutane Isomers in Sₙ2 Reactions
| Isomer | Structure of Carbon Bearing a Leaving Group | Predicted Sₙ2 Reactivity | Rationale |
| 1,1,1-Trichlorobutane | Primary (C1) | Moderate | While the carbon is primary, the presence of three chlorine atoms on the same carbon creates significant steric hindrance, slowing the rate of backside attack. |
| 1,2,3-Trichlorobutane | Primary (C1), Secondary (C2, C3) | High (at C1) | The primary carbon (C1) is relatively unhindered, making it susceptible to Sₙ2 attack. The secondary carbons are more sterically hindered. |
| 1,1,2-Trichlorobutane | Primary (C1), Secondary (C2) | Moderate to Low (at C1) | The primary carbon is adjacent to a carbon with two chlorine atoms, which presents considerable steric bulk, hindering nucleophilic attack. |
| 1,3,3-Trichlorobutane | Primary (C1), Tertiary (C3) | High (at C1) | The primary carbon (C1) is the most likely site for Sₙ2 reaction due to minimal steric hindrance. The tertiary carbon will not undergo Sₙ2. |
Table 2: Predicted Relative Reactivity of Trichlorobutane Isomers in Sₙ1 and E1 Reactions
| Isomer | Potential Carbocation Intermediate Stability | Predicted Sₙ1/E1 Reactivity | Rationale |
| This compound | Tertiary carbocation at C3 | High | Can form a relatively stable tertiary carbocation upon departure of a chloride ion from C3. |
| 1,2,3-Trichlorobutane | Secondary carbocation at C2 or C3 | Moderate | Can form secondary carbocations. The stability of these carbocations will be influenced by the inductive effects of the neighboring chlorine atoms. |
| 2,2,3-Trichlorobutane | Tertiary carbocation at C2, Secondary at C3 | High | Can form a stable tertiary carbocation at C2. |
| 1,1,1-Trichlorobutane | Primary carbocation at C1 | Very Low | Formation of a primary carbocation is highly unfavorable. |
Table 3: Predicted Product Distribution in E2 Reactions with a Strong, Non-hindered Base (e.g., Sodium Ethoxide)
| Isomer | Possible Alkene Products | Major Product Prediction (Zaitsev's Rule) | Rationale |
| 1,2,3-Trichlorobutane | 1,2-dichloro-1-butene, 2,3-dichloro-1-butene, 1,3-dichloro-2-butene | 1,3-dichloro-2-butene | Elimination will favor the formation of the more substituted (and therefore more stable) alkene. |
| 2,2,3-Trichlorobutane | 2,3-dichloro-1-butene, 2-chloro-3-methyl-1-propene | 2,3-dichloro-1-butene | Zaitsev's rule predicts the formation of the more substituted double bond. |
Experimental Protocols
While specific comparative studies on trichlorobutane isomers are lacking, a general experimental protocol for evaluating the reactivity of haloalkanes in solvolysis (an Sₙ1 reaction) is provided below.
Protocol: Comparative Solvolysis of Trichlorobutane Isomers
-
Preparation of Solutions: Prepare 0.1 M solutions of each trichlorobutane isomer in a suitable solvent (e.g., 80% ethanol/20% water).
-
Reaction Initiation: Place the solutions in a constant temperature bath (e.g., 50 °C).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching and Titration: Quench the reaction by adding the aliquot to a cold solvent. Titrate the generated hydrochloric acid with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: Plot the concentration of HCl produced versus time. The initial rate of the reaction can be determined from the slope of this line. The rate constants (k) can then be calculated using the appropriate rate law for a first-order reaction.
-
Product Analysis: At the end of the reaction, analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution and elimination products.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in determining the likely reaction pathway for a given trichlorobutane isomer.
Caption: Decision framework for predicting reaction pathways.
Caption: Generalized reaction pathways for trichlorobutanes.
Conclusion
The reactivity of trichlorobutane isomers is a complex interplay of steric and electronic effects. While a definitive quantitative comparison awaits further experimental investigation, the principles outlined in this guide provide a strong foundation for predicting the behavior of these compounds. For researchers in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is crucial for designing efficient synthetic routes and for anticipating potential metabolic pathways of chlorinated drug candidates. Further experimental studies are encouraged to provide concrete quantitative data to validate and refine these predictions.
A Guide to Analytical Standards for Chlorinated Paraffins
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chlorinated paraffins (CPs) presents a significant analytical challenge due to the complexity of these mixtures. This guide provides a comparative overview of commercially available analytical standards, details common experimental protocols, and offers visual representations of analytical workflows to aid researchers in navigating this complex landscape.
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain chlorinated paraffins (LCCPs, C18-C30).[1][2] The inherent complexity, with thousands of congeners in technical mixtures, makes the selection of appropriate analytical standards crucial for reliable quantification.[3]
Comparison of Commercially Available Analytical Standards
Several vendors offer analytical standards for chlorinated paraffins, with Dr. Ehrenstorfer and Chiron AS being prominent suppliers. While technical mixtures have historically been used, there is a growing demand for more defined standards to improve accuracy.[4]
Table 1: Comparison of Chlorinated Paraffin (B1166041) Analytical Standards
| Feature | Dr. Ehrenstorfer | Chiron AS |
| Product Range | Offers a variety of technical mixtures of SCCPs, MCCPs, and LCCPs with specified chlorination percentages (e.g., 51.5%, 55.5%, 63% Cl for SCCPs).[1][3][5] | Provides a comprehensive range of standards including technical mixtures, single congener solutions, and isotopically labeled standards (e.g., ¹³C-labeled).[4][6][7] |
| Purity & Certification | Products are produced under ISO 17034 accreditation, ensuring quality and traceability.[8] | Standards are rigorously evaluated for purity and chemical structure, with detailed certificates of analysis provided.[6][7] Accredited under ISO/IEC 17025 and 17034.[6] |
| Concentration & Solvent | Typically offered at concentrations like 100 µg/mL in solvents such as cyclohexane.[8] | Available in various concentrations and solvents to meet specific analytical needs.[6] |
| Isotopically Labeled Standards | Information on a wide range of isotopically labeled standards is not readily available. | Offers ¹³C-labeled CP congeners, which are crucial for isotope dilution methods to improve quantification accuracy.[9] |
| Single Congener Standards | Primarily offers complex mixtures. | Provides native individual congener standards, allowing for more specific and accurate quantification.[9] |
Certified Reference Materials (CRMs)
A significant advancement in the field is the availability of the first matrix-certified reference material (CRM) for chlorinated paraffins, ERM-CE100 .
Table 2: ERM-CE100 Certified Reference Material
| Analyte | Certified Value (in Fish Tissue) |
| Chloroparaffin C10-C13 (SCCPs) | 31 µg/kg[10] |
| Chloroparaffin C14-C17 (MCCPs) | 44 µg/kg[10] |
| Hexachlorobenzene | 120 µg/kg[10] |
| Hexachlorobutadiene | 36 µg/kg[10] |
This CRM, available from the Joint Research Centre (JRC), is an essential tool for method validation and ensuring the comparability of measurement results across different laboratories.[11] The certification was performed in accordance with ISO 17034 and involved an inter-laboratory comparison of competent laboratories.[4]
Experimental Protocols for Chlorinated Paraffin Analysis
The analysis of chlorinated paraffins typically involves extraction from the sample matrix followed by instrumental analysis, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
A common sample preparation workflow involves the following steps:
-
Extraction: Ultrasonic extraction with a solvent like n-hexane is frequently used for solid samples such as textiles and leather.[1]
-
Concentration: The extract is concentrated, often to dryness, using an evaporation apparatus.[1]
-
Reconstitution: The residue is redissolved in a suitable solvent, such as methanol, for analysis.[1]
-
Filtration: The reconstituted sample is filtered through a membrane filter (e.g., 0.22 µm PTFE) before injection into the analytical instrument.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with a negative chemical ionization (NCI) source, is a widely used technique for the analysis of SCCPs and MCCPs.[12][13] High-resolution mass spectrometry (HRMS) is often preferred to distinguish between the numerous isomers and overcome interferences.[12]
Table 3: Typical GC-MS Parameters for CP Analysis
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890B or similar[14] |
| Column | DB-5MS (30 m x 0.25 mm ID x 0.25 µm) or similar weak polarity column[14] |
| Injection | 1 µL splitless at 270 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap with NCI source[13][15] |
| Mass Range | 50 to 550 amu[14] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS offers an alternative and often complementary approach to GC-MS, providing better resolution and reducing the likelihood of false positives.[1]
Table 4: Typical LC-MS/MS Parameters for CP Analysis
| Parameter | Specification |
| LC System | Agilent 1290 Infinity II LC or similar[1] |
| Column | Low-hydrophobicity cyano-propyl column or C18 column[16][17] |
| Mobile Phase | Methanol and water with ammonium (B1175870) acetate[1][16] |
| Mass Spectrometer | Triple Quadrupole (TQ) or Q-TOF with Electrospray Ionization (ESI) in negative mode[1][17] |
| Monitored Ions | Precursor ions corresponding to stable CP homologue-adducts and their product ions.[16] |
Visualizing Analytical Workflows
To further clarify the analytical process and the relationships between different aspects of chlorinated paraffin analysis, the following diagrams are provided.
Caption: Experimental workflow for chlorinated paraffin analysis.
Caption: Relationship between CP classes and analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. oaepublish.com [oaepublish.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. bcp-instruments.com [bcp-instruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bcp-instruments.com [bcp-instruments.com]
- 7. bcp-instruments.com [bcp-instruments.com]
- 8. Chloroparaffin C10-C13, 55,5% Cl 100 µg/mL in Cyclohexane [lgcstandards.com]
- 9. Latest Chiron News | Chiron AS | Chiron.no [chiron.no]
- 10. FISH TISSUE (Hexachlorobenzene, Hexachlorobutadiene, Chlorinated Paraffins) [lgcstandards.com]
- 11. Latest Chiron News | Chiron AS | Chiron.no [chiron.no]
- 12. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Liquid chromatography-electrospray ionization-tandem mass spectrometry for the determination of short-chain chlorinated paraffins in mixed plastic wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Unraveling the Reaction Products of 1,3,3-Trichlorobutane: A Comparative Guide to Elimination Pathways
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions is paramount. This guide provides a comprehensive comparison of the expected reaction products of 1,3,3-trichlorobutane when subjected to different basic conditions, supported by theoretical principles and spectroscopic data of potential products.
The reaction of this compound with a base is anticipated to proceed primarily through an E2 (bimolecular elimination) mechanism, leading to the formation of dichlorobutene (B78561) isomers. The regioselectivity of this reaction—that is, the preferential formation of one constitutional isomer over another—is highly dependent on the nature of the base employed. Strong, small bases tend to favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule), while sterically hindered (bulky) bases favor the formation of the less substituted, kinetically favored alkene (Hofmann's rule).
Theoretical Product Distribution
Two primary dehydrochlorination products are plausible from the reaction of this compound:
-
1,3-dichloro-2-butene (Zaitsev Product): This more substituted alkene is expected to be the major product when using a small, strong base like sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695). The base can readily abstract a proton from the more sterically hindered secondary carbon (C-2).
-
3,4-dichloro-1-butene (Hofmann Product): This less substituted alkene is anticipated to be the major product when a bulky base, such as potassium tert-butoxide, is used. The steric hindrance of the base makes it more favorable to abstract a proton from the less sterically hindered primary carbon (C-4).
A subsequent elimination reaction could potentially occur, leading to the formation of a chlorobutadiene.
Comparative Analysis of Reaction Conditions
| Base | Expected Major Product | Expected Minor Product | Theoretical Rationale |
| Sodium Hydroxide (NaOH) in Ethanol | 1,3-dichloro-2-butene | 3,4-dichloro-1-butene | A small, strong base that favors the formation of the more stable, more substituted alkene (Zaitsev's Rule). |
| Potassium tert-Butoxide (KOC(CH₃)₃) | 3,4-dichloro-1-butene | 1,3-dichloro-2-butene | A sterically hindered, strong base that favors the formation of the less substituted alkene by abstracting the more accessible proton (Hofmann's Rule).[1] |
Experimental Protocols
General Procedure for Dehydrochlorination with Alcoholic Potassium Hydroxide:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating).
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the product mixture using distillation or column chromatography.
-
Characterize the products using spectroscopic methods (NMR, MS, IR).
General Procedure for Dehydrochlorination with Potassium tert-Butoxide:
-
Dissolve this compound in a dry, aprotic solvent, such as tetrahydrofuran (B95107) (THF) or tert-butanol.
-
Add potassium tert-butoxide to the solution, either as a solid or as a solution in THF, at a controlled temperature (e.g., 0 °C to room temperature).
-
Follow steps 3-7 from the alcoholic KOH procedure for reaction monitoring, workup, purification, and characterization.
Spectroscopic Data for Potential Products
The following tables summarize the key spectroscopic data for the potential dichlorobutene products, which are essential for their identification and characterization.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | H-1 | H-2 | H-3 | H-4 |
| 1,3-dichloro-2-butene | ~4.1 (d) | ~5.8 (tq) | - | ~1.7 (d) |
| 3,4-dichloro-1-butene | ~5.3-6.0 (m) | ~5.3-6.0 (m) | ~4.6 (q) | ~3.7 (d) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 |
| 1,3-dichloro-2-butene | ~45 | ~130 | ~135 | ~25 |
| 3,4-dichloro-1-butene | ~118 | ~135 | ~60 | ~48 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1,3-dichloro-2-butene | 124, 126, 128 | 89, 53 |
| 3,4-dichloro-1-butene | 124, 126, 128 | 89, 53 |
Visualizing Reaction Pathways
The logical flow of the dehydrochlorination reaction of this compound can be visualized as follows:
Caption: Reaction pathways of this compound.
The experimental workflow for identifying the reaction products would involve the following steps:
Caption: Experimental workflow for product identification.
References
Isomeric Effects on the Toxicity of Chlorinated Butanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of two structural isomers of chlorinated butane (B89635): 1-chlorobutane (B31608) and 2-chlorobutane (B165301). While both compounds share the same molecular formula (C₄H₉Cl), the position of the chlorine atom on the butane chain significantly influences their toxicological profiles. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes a proposed metabolic pathway that may contribute to their toxicity.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for 1-chlorobutane and 2-chlorobutane. A notable disparity exists in the extent of toxicological evaluation for each isomer, with more comprehensive data available for 1-chlorobutane.
| Toxicity Endpoint | 1-Chlorobutane | 2-Chlorobutane | Test Species |
| Acute Oral Toxicity (LD50) | 2670 mg/kg[1] | 17440 mg/kg[2] | Rat |
| Acute Dermal Toxicity (LD50) | > 20 mL/kg | 17440 mg/kg[2] | Rabbit |
| Acute Inhalation Toxicity (LCLo) | 8000 ppm (4 hours)[1] | 8000 ppm (4 hours)[3] | Rat |
| 13-Week Repeated Dose Toxicity (Oral Gavage) | NOAEL: < 250 mg/kg/day (Rats) | Data not available | Rat |
| LOAEL: 250 mg/kg/day (Rats) | |||
| Carcinogenicity | No evidence of carcinogenicity in a 2-year gavage study (Rats and Mice)[4][5] | Positive results in a short-term carcinogenesis screening assay[] | Mouse |
Key Observations:
-
Based on acute oral LD50 values, 1-chlorobutane appears to be more acutely toxic to rats than 2-chlorobutane.
-
The National Toxicology Program (NTP) conducted comprehensive 13-week and 2-year toxicity and carcinogenicity studies on 1-chlorobutane.[4][5]
-
Data on the chronic toxicity of 2-chlorobutane is limited, though a short-term screening assay suggests potential carcinogenic activity.[]
Experimental Protocols
Detailed methodologies for the key toxicological studies are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
Acute Toxicity Testing
1. Acute Oral Toxicity (LD50) - OECD Guideline 401 (Adapted)
-
Test Species: Albino rats, young adults, of a single sex (typically females).
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Dosage: Graded doses of the test substance are used with groups of animals for each dose level.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated. Necropsy of all animals is performed.
2. Acute Dermal Toxicity (LD50) - OECD Guideline 402 (Adapted)
-
Test Species: Albino rabbits, adult.
-
Application: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.
-
Dosage: A limit test at a high dose or a full study with multiple dose groups is conducted.
-
Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.
-
Endpoint: The dermal LD50 is determined.
3. Acute Inhalation Toxicity (LCLo) - OECD Guideline 403 (Adapted)
-
Test Species: Rats, young adults.
-
Exposure: Animals are exposed to the test substance as a vapor in an inhalation chamber for a fixed period (typically 4 hours).
-
Concentration: A range of concentrations is tested.
-
Observation Period: Animals are observed for mortality and toxic effects for at least 14 days post-exposure.
-
Endpoint: The LCLo (Lowest Lethal Concentration) is determined.
Sub-chronic and Carcinogenicity Studies
1. 13-Week Repeated Dose Oral Gavage Study (NTP TR-312 for 1-Chlorobutane)
-
Test Species: F344/N rats and B6C3F1 mice.
-
Administration: 1-chlorobutane, dissolved in corn oil, was administered by gavage five days a week for 13 weeks.
-
Dosage: Rats received doses of 0, 60, 120, 250, or 500 mg/kg body weight. Mice received 0, 250, 500, or 1000 mg/kg.
-
Observations: Daily clinical observations, weekly body weight measurements, and complete gross and microscopic examination of tissues were performed.
-
Findings for 1-Chlorobutane: At 250 mg/kg and higher in rats, convulsions were observed. In mice, convulsions were seen at 1,000 mg/kg.[4]
2. Short-Term Carcinogenesis Screening Assay (for 2-Chlorobutane)
-
Methodology: While the specific protocol for the cited 2-chlorobutane study is not detailed in the available literature, such assays often involve the use of transgenic mouse models (e.g., Tg.AC) or initiation-promotion protocols. These short-term assays are designed to predict the carcinogenic potential of a substance in a shorter timeframe than a traditional 2-year bioassay.[7][8]
-
General Principle: An initiator (a sub-carcinogenic dose of a known carcinogen) is applied, followed by repeated applications of the test substance (the promoter). The development of skin tumors is monitored.
-
Findings for 2-Chlorobutane: The available information indicates "positive results" from such a screening assay, suggesting a potential for carcinogenicity that would warrant further investigation.[]
Proposed Metabolic Pathway and Mechanism of Toxicity
The toxicity of chlorinated butanes is likely linked to their metabolism, which can lead to the formation of reactive intermediates. A plausible pathway involves Phase I and Phase II metabolism.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 3. 2-Chlorobutane | C4H9Cl | CID 6563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Carbon Chain Decomposition of Short Chain Chlorinated Paraffins Mediated by Pumpkin and Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scies.org [scies.org]
- 8. Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Greener Solvents: Replacing Chlorinated Alkanes in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indispensability of solvents in organic chemistry is matched by a growing imperative to adopt safer, more sustainable alternatives. Chlorinated alkanes, such as dichloromethane (B109758) (DCM) and chloroform, have long been workhorses in the laboratory for their excellent solvating properties. However, their toxicity and environmental impact necessitate a shift towards greener alternatives.[1][2] This guide provides an objective comparison of the performance of common chlorinated alkanes with viable, more sustainable replacements, supported by experimental data and detailed protocols.
The Push for Greener Alternatives
Regulatory scrutiny and a collective drive towards sustainable chemistry are major catalysts for the move away from chlorinated solvents.[1] Many of these traditional solvents are classified as toxic, carcinogenic, and environmentally harmful.[1] Pharmaceutical companies have been at the forefront of this transition, developing solvent selection guides that rank solvents based on safety, health, and environmental criteria.[3][4] These guides often categorize solvents as "recommended," "usable," or "banned," providing a clear framework for chemists to make more sustainable choices.
Comparative Performance of Alternative Solvents
The ideal green solvent should not only be environmentally benign but also match or exceed the performance of its chlorinated counterpart in terms of reaction yield, time, and selectivity. A growing body of research demonstrates that in many cases, green solvents can be effective, and sometimes superior, replacements.
Bio-derived Solvents: A Promising Frontier
Bio-derived solvents, produced from renewable resources, are an attractive class of alternatives.[1][2]
-
Cyrene (dihydrolevoglucosenone) , derived from cellulose, has emerged as a viable substitute for dipolar aprotic solvents like DMF and, in some applications, chlorinated solvents.[1][2] It has been successfully employed in amide synthesis and Suzuki-Miyaura cross-coupling reactions.[5][6]
-
2-Methyltetrahydrofuran (2-MeTHF) , which can be produced from renewable resources like corn cobs, has shown excellent performance as a replacement for dichloromethane, particularly in biphasic reactions such as amidations, alkylations, and nucleophilic aromatic substitutions.[4][7]
Other Classes of Green Solvents
-
Water: While not a universal solvent for all organic reactions, water is a non-toxic and readily available option that is increasingly being explored.[8]
-
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and environmentally friendly alternative used in extraction processes.
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials offer tunable properties and have shown promise in both reactions and extractions.[9]
Data Presentation: A Side-by-Side Comparison
To facilitate an informed choice of solvent, the following tables summarize the physical properties and performance of selected chlorinated alkanes and their greener alternatives in specific applications.
Table 1: Physical and Safety Properties of Selected Solvents
| Solvent | Chemical Class | Boiling Point (°C) | Density (g/mL) | GSK Recommendation[4] | Sanofi Recommendation[3][10] |
| Dichloromethane (DCM) | Chlorinated Alkane | 39.6 | 1.33 | Problematic | Substitution Advised |
| Chloroform | Chlorinated Alkane | 61.2 | 1.48 | Problematic | Banned |
| Ethyl Acetate | Ester | 77.1 | 0.902 | Recommended | Recommended |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | 0.86 | Recommended | Recommended |
| Cyrene | Ketone | 227 | 1.25 | - | - |
| Heptane | Alkane | 98.4 | 0.684 | Recommended | Recommended |
| Toluene | Aromatic | 110.6 | 0.867 | Problematic | Substitution Advised |
Table 2: Performance Comparison in Amide Synthesis
| Solvent | Reaction | Yield (%) | Reference |
| Dichloromethane (DCM) | Amidation of acid chlorides and primary amines | - (Standard) | [5][10] |
| Cyrene | Amidation of acid chlorides and primary amines | High (often >90%) | [5][6][10] |
Note: In the referenced study, Cyrene not only provided high yields but also allowed for a simpler, aqueous work-up, significantly increasing the molar efficiency compared to standard procedures using DCM.[5][10]
Table 3: Performance Comparison in Biphasic Reactions
| Solvent | Reaction Type | Performance | Reference |
| Dichloromethane (DCM) | Amidations, Alkylations, Nucleophilic Aromatic Substitutions | Standard | [4][11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Amidations, Alkylations, Nucleophilic Aromatic Substitutions | Superior to DCM | [4][11] |
Table 4: Extraction Efficiency of Pyocyanin
| Solvent | Extraction Efficiency (µg/mL) | Reference |
| Chloroform | 158.81 ± 14.65 | [12] |
| Dichloromethane (DCM) | 102.49 ± 5.17 | [12] |
| Ethyl Acetate | 21.47 ± 0.62 | [12] |
| Ionic Liquid ([Chol][NTf2]) | 62.59 ± 11.94 | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these greener alternatives in your own research.
Protocol 1: Amide Synthesis in Cyrene
This protocol describes the synthesis of amides from acid chlorides and primary amines, adapted from Bousfield et al.[10]
Materials:
-
Acid chloride (1.0 equiv.)
-
Primary amine (1.0 equiv.)
-
Triethylamine (B128534) (1.1 equiv.)
-
Cyrene
-
Water
Procedure:
-
To a stirred solution of the acid chloride (0.5 mmol, 1.0 equiv.) in Cyrene (0.5 mL, 1 M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) and the primary amine (0.5 mmol, 1.0 equiv.).
-
Allow the resulting mixture to warm to room temperature over 1 hour.
-
Add water (5 mL) to the reaction mixture and stir until the product precipitates.
-
Filter the precipitate and wash with water to yield the pure amide.
-
For NMR analysis, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.
Protocol 2: General Workflow for Replacing Dichloromethane with 2,2-Dimethyltetrahydrofuran (a 2-MeTHF analog)
This protocol provides a general guide for substituting DCM with a greener ether alternative in a typical organic reaction.[11]
Objective: To replace DCM as the reaction solvent while maintaining or improving reaction yield and purity.
Baseline Reaction in DCM:
-
Set up the reaction apparatus with the required reactants and reagents in dichloromethane.
-
Run the reaction under the established conditions (temperature, time).
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Perform the standard work-up and purification, and determine the yield and purity of the product.
Reaction in 2,2-DMTHF:
-
Set up an identical reaction apparatus, substituting DCM with an equivalent volume of 2,2-dimethyltetrahydrofuran.
-
Due to the higher boiling point of 2,2-DMTHF compared to DCM, the reaction temperature may need to be adjusted to achieve a comparable reaction rate. It is recommended to start at the same temperature as the DCM reaction and adjust as necessary based on reaction monitoring.
-
Monitor the reaction to completion.
-
Perform the standard work-up and purification, and compare the yield and purity to the baseline DCM reaction.
Protocol 3: Solvent-Free Wittig Reaction
As an alternative to performing the Wittig reaction in dichloromethane, a solvent-free approach can be employed.[13]
Materials:
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
Phosphonium (B103445) ylide (e.g., benzyltriphenylphosphonium (B107652) chloride)
-
Base (e.g., potassium phosphate, tribasic)
Procedure:
-
Combine the aldehyde, phosphonium ylide, and base in a mortar.
-
Grind the reactants together with a pestle for a specified time (e.g., 15-30 minutes) at room temperature.
-
The progress of the reaction can be monitored by TLC.
-
The product can be extracted with a suitable solvent (e.g., ethyl acetate/heptane mixture) and purified by crystallization.
Mandatory Visualizations
The following diagrams illustrate key concepts in the selection and application of alternative solvents.
Caption: Workflow for selecting and implementing an alternative solvent.
Caption: Logical relationships between chlorinated solvents and their alternatives.
References
- 1. Identification of active compounds in ethyl acetate, chloroform, and N-hexane extracts from peels of Citrus aurantifolia from Maribaya, West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Various Solvent Extracts and Major Bioactive Components from Portulaca oleracea for Antioxidant, Anti-Tyrosinase, and Anti-α-Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. scialert.net [scialert.net]
- 12. beyondbenign.org [beyondbenign.org]
- 13. gctlc.org [gctlc.org]
A Comparative Guide to the Solvency Power of Chlorinated Hydrocarbons
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical step that can significantly impact experimental outcomes. Chlorinated hydrocarbons are a class of solvents widely utilized for their ability to dissolve a broad range of solutes. This guide provides an objective comparison of the solvency power of various chlorinated hydrocarbons, supported by experimental data and detailed methodologies.
Quantitative Comparison of Solvency Power
The solvency power of a solvent can be quantified using several metrics. Two of the most common and informative are the Kauri-Butanol (Kb) value and the Hansen Solubility Parameters (HSP). The Kb value provides a relative measure of solvency power, with higher values indicating stronger solvency. Hansen Solubility Parameters are a more sophisticated measure, breaking down the cohesive energy of a solvent into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The similarity between the HSP of a solvent and a solute is a strong predictor of solubility.
Below is a summary of these values for several common chlorinated hydrocarbons.
| Chlorinated Hydrocarbon | Kauri-Butanol (Kb) Value | Hansen Solubility Parameters (MPa½) |
| δd | ||
| Dichloromethane (B109758) (Methylene Chloride) | 136[1][2][3][4] | 18.2[5] |
| Chloroform (Trichloromethane) | ~105 (Implied, similar to Toluene) | 17.8[6][7] |
| Carbon Tetrachloride (Tetrachloromethane) | 90-95 (Varies by source) | 17.8[6] |
| Trichloroethylene | 129[1] | 18.0[6][7] |
| Tetrachloroethylene (Perchloroethylene) | 90[1][3] | 18.3[5][7] |
| 1,2-Dichloroethane | Data not readily available | 19.0[6] |
| 1,1,1-Trichloroethane | 124[1][8] | 16.8[6][7] |
Experimental Protocols
Determination of Kauri-Butanol (Kb) Value (ASTM D1133)
The Kauri-Butanol value is determined according to the ASTM D1133 standard test method.[9][10][11][12] This method measures the volume of a solvent required to cause the cloud point (the point of initial turbidity) in a standard solution of kauri gum dissolved in n-butanol.[4][13] A higher volume of solvent needed to reach the cloud point indicates a higher solvency power.[12][13]
Summary of the Protocol:
-
A standard solution of kauri resin in n-butanol is prepared.
-
A measured volume of the solvent being tested is slowly added from a burette to a specific volume of the kauri-butanol solution in a flask.
-
The solution is continuously swirled and observed for the first sign of turbidity.
-
The volume of solvent added to reach this cloud point is recorded as the Kauri-Butanol value.
Determination of Hansen Solubility Parameters (HSP)
The experimental determination of Hansen Solubility Parameters is a more involved process that does not have a single, universal standard like the ASTM method for Kb values.[14][15][16] The general principle is to test the solubility of a polymer or solute in a series of well-characterized solvents with known HSPs.[14][15]
General Methodology:
-
A range of solvents with known and varied Hansen Solubility Parameters is selected.
-
The solubility of the material is tested in each of these solvents. Solubility can be determined visually (dissolves/does not dissolve) or by measuring the degree of swelling for polymers.[14]
-
The results are then used to define a "solubility sphere" in the three-dimensional Hansen space (plotted with δd, δp, and δh as the axes).
-
The center of this sphere represents the Hansen Solubility Parameters of the tested material.[17] Software is often used to determine the best-fit sphere based on the solubility data.
Logical Workflow for Solvent Selection
The selection of an appropriate chlorinated hydrocarbon solvent involves considering not only its solvency power but also other factors such as the nature of the solute, safety, and environmental impact. The following diagram illustrates a logical workflow for this process.
References
- 1. ezychem.com [ezychem.com]
- 2. dichloromethane [stenutz.eu]
- 3. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 4. techspray.com [techspray.com]
- 5. scribd.com [scribd.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number) – SPL [spllabs.com]
- 13. finishingandcoating.com [finishingandcoating.com]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
- 16. kinampark.com [kinampark.com]
- 17. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
Battle of the Butanes: A Gas Chromatography Retention Time Comparison
For researchers, scientists, and drug development professionals, precise analytical separation of structurally similar compounds is paramount. This guide provides an objective comparison of the gas chromatography (GC) retention times of butane (B89635) and its isomer, isobutane (B21531), supported by experimental data. Understanding the elution behavior of these simple hydrocarbons provides a fundamental basis for separating more complex isomeric mixtures.
The primary factor governing the separation of butane and isobutane by gas chromatography is their difference in volatility. Isobutane, with its branched structure, has a lower boiling point and is more volatile than the straight-chain n-butane. This fundamental physical property dictates that isobutane will spend more time in the gaseous mobile phase and less time interacting with the stationary phase, resulting in a shorter retention time.
Elution Order: The Unchanging Rule
Across a variety of gas chromatography columns and conditions, the elution order of the butane isomers remains consistent: isobutane elutes before n-butane . This is a direct consequence of isobutane's lower boiling point (-11.7 °C) compared to n-butane (-0.5 °C)[1][2]. The compound with the lower boiling point is more volatile and will therefore travel through the chromatographic column faster.
Comparative Retention Time Data
The following table summarizes experimentally determined retention times for isobutane and n-butane under different gas chromatographic conditions. This data highlights how parameters such as the stationary phase, column temperature, and carrier gas flow rate can influence the retention times and the resolution between the two isomers.
| Stationary Phase | Column/Dimensions | Temperature Program | Carrier Gas/Flow Rate | Isobutane Retention Time (min) | n-Butane Retention Time (min) | Reference |
| Alumina (KCl deactivated) | PLOT, 50 m x 0.53 mm, 10 µm film | 50°C for 5 min, then ramp to 200°C at 5°C/min | Helium, 1.2 bar | 8.85 | 9.40 | Agilent Application Note |
| Alumina BOND/KCl | Restek Rt®-Alumina BOND/KCl | Isothermal at 100°C | Not Specified | ~11.5 | ~12.0 | BenchChem Application Notes |
| Not Specified | Not Specified | Isothermal at 35°C | Helium, 1.0 mL/min | 4.28 | 4.80 | Journal of Analytical Toxicology |
Experimental Protocols
The data presented in this guide is derived from established gas chromatography methods. Below is a representative experimental protocol for the separation of butane isomers.
Objective: To separate and determine the retention times of isobutane and n-butane in a gaseous mixture.
Instrumentation:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Al2O3/KCl, 50 m x 0.53 mm, 10 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Data Acquisition: Chromatography Data System (e.g., ChemStation).
Chromatographic Conditions:
-
Inlet Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 5 minutes.
-
Ramp Rate: 5°C/minute.
-
Final Temperature: 200°C.
-
-
Carrier Gas Flow: Constant pressure at 1.2 bar.
-
Injection Mode: Gas sampling valve.
-
Sample: Standard gas mixture containing isobutane and n-butane.
Procedure:
-
Ensure the GC system is leak-free and the carrier gas is flowing at the set pressure.
-
Ignite the FID and allow the baseline to stabilize.
-
Load the gas sampling loop with the standard gas mixture.
-
Inject the sample onto the column by actuating the gas sampling valve.
-
Start the data acquisition simultaneously with the injection.
-
Monitor the chromatogram for the elution of the two peaks corresponding to isobutane and n-butane.
-
Record the retention time for each peak.
Experimental Workflow
The logical flow of a gas chromatography experiment for the analysis of butane isomers is depicted in the following diagram.
Caption: Gas Chromatography Experimental Workflow for Butane Isomer Analysis.
References
Comparative Efficacy of Chlorinated Alkanes in Specialized Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Chlorinated alkanes, particularly solvents like dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl₃), and 1,2-dichloroethane (B1671644) (DCE), have historically been indispensable in research and pharmaceutical development due to their excellent solvating properties and relative inertness.[1] However, growing concerns over their environmental impact and potential health hazards have necessitated a critical evaluation of their efficacy and a search for viable alternatives.[2][3] This guide provides an objective comparison of the performance of different chlorinated alkanes and their alternatives in specific applications, supported by experimental data and detailed protocols.
Application 1: Solvents in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis is a cornerstone of drug discovery and proteomics, requiring solvents that ensure efficient solvation of the growing peptide-resin complex. Dichloromethane (DCM) has been a prevalent solvent, especially in Boc (tert-butyloxycarbonyl) protection strategies.[4]
Performance Comparison
The choice of solvent in SPPS is critical for resin swelling and reaction efficiency. DCM is favored in Boc-SPPS for its ability to swell polystyrene-based resins effectively and its compatibility with trifluoroacetic acid (TFA) used for deprotection.[4] However, its use in the more common Fmoc (9-fluorenylmethoxycarbonyl) chemistry is limited due to a slow reaction with the piperidine (B6355638) base used for deprotection.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often preferred in Fmoc-SPPS for their superior solvating properties, which can lead to improved coupling yields.[4][5]
| Solvent | Application Suitability (SPPS Chemistry) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | Primarily Boc-SPPS | Good resin swelling; Unreactive to TFA.[4] | Incompatible with piperidine (Fmoc); May not solvate long peptide chains efficiently.[4] |
| Chloroform (CHCl₃) | Not commonly used | Higher boiling point than DCM may allow for higher reaction temperatures.[6] | Photochemically unstable; Often contains ethanol (B145695) as a stabilizer which can interfere with reactions.[6] |
| N,N-Dimethylformamide (DMF) | Primarily Fmoc-SPPS | Excellent solvating properties.[4] | Can decompose to form dimethylamine, which prematurely removes Fmoc groups; Classified as a Substance of Very High Concern (SVHC).[4][5] |
| N-Methyl-2-pyrrolidone (NMP) | Primarily Fmoc-SPPS | More polar than DMF, often leading to better coupling yields.[4] | More expensive than DMF; Fmoc-amino acids may decompose faster in NMP.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" Alternative | Derived from renewable resources; Lower toxicity profile. | Generally results in lower yields and higher impurity levels compared to DMF. |
Experimental Protocol: General Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the general steps for elongating a peptide chain using Fmoc chemistry.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.[7]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[7]
-
Wash the resin thoroughly with DMF (5-7 times).[7]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours. For sterically hindered amino acids, this time can be extended, or a double coupling can be performed.[7]
-
Wash the resin with DMF (5-7 times).
4. Monitoring and Repetition:
-
After coupling, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete reaction.[7]
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Application 2: Efficacy in Solvent Extraction
Solvent extraction is a fundamental technique for isolating and purifying compounds from complex mixtures, such as natural products or reaction work-ups. The choice of solvent dictates the efficiency and selectivity of the extraction.
Performance Comparison: Extraction of Pyocyanin (B1662382)
A study comparing the extraction efficiency of various organic solvents for the bacterial pigment pyocyanin from P. aeruginosa cultures demonstrated a clear performance difference between chloroform and dichloromethane.[8]
| Solvent | Relative Extraction Efficiency | Key Properties |
| Chloroform (CHCl₃) | Most Efficient | High density (1.49 g/cm³) facilitates phase separation from aqueous layers.[8][9] |
| Dichloromethane (DCM) | Less efficient than Chloroform | Lower boiling point (40°C vs 61°C for CHCl₃) allows for easier removal post-extraction.[1][6] |
| Ethyl Acetate | Significantly less efficient than chlorinated solvents | Considered a "greener" solvent alternative.[8] |
Experimental Protocol: Comparative Extraction of Pyocyanin
This protocol is adapted from the methodology used to compare pyocyanin extraction solvents.[8]
1. Culture Preparation:
-
Centrifuge the P. aeruginosa liquid culture at 5500 rpm for 2 minutes to pellet the bacterial cells.
-
Collect the supernatant for extraction.
2. Solvent Extraction:
-
To 1 mL of the culture supernatant, add 1 mL of the solvent to be tested (e.g., chloroform or dichloromethane).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 5500 rpm for 2 minutes to separate the aqueous and organic phases. The organic phase containing the blue pyocyanin will be the bottom layer for both CHCl₃ and DCM.
3. Acidification and Quantification:
-
Carefully collect the organic phase (blue) and transfer it to a new tube containing 1 mL of 0.2 M HCl.
-
Vortex for 30 seconds. The pyocyanin will move into the acidic aqueous phase, which will turn pink.
-
Centrifuge at 5500 rpm for 2 minutes.
-
Collect the upper acidic phase (pink).
-
Measure the absorbance of the pink solution at 520 nm using a spectrophotometer.
-
Calculate the concentration based on a pre-determined standard curve.
Other Key Applications and Considerations
-
Nucleophilic Substitution (SN2) Reactions: Chlorinated alkanes like DCM and CHCl₃ are generally unreactive towards SN2 reactions compared to chloromethane, a property attributed to electronic effects and the delocalization of the lowest unoccupied molecular orbital (LUMO).[10] This relative inertness makes them suitable as solvents for reactions involving potent nucleophiles. Polar aprotic solvents are known to increase the rate of SN2 reactions compared to polar protic solvents.[11]
-
Chlorination Reactions: Historically, carbon tetrachloride (CCl₄) was a common solvent for radical chlorinations.[12] Due to its high toxicity and environmental impact, its use is now highly restricted. If a chlorinated solvent is required for such reactions, dichloromethane is the preferred choice among the more common options.[12]
Conclusion
Chlorinated alkanes offer distinct advantages in specific laboratory applications. Dichloromethane remains a valuable solvent in Boc-based peptide synthesis, though its utility in Fmoc chemistry is limited. In solvent extractions, chloroform can demonstrate superior efficiency to dichloromethane, though the latter's lower boiling point simplifies product recovery. The selection of a specific chlorinated alkane should be based on a careful evaluation of its performance for the intended application, weighed against its known health and environmental risks. As the field of green chemistry advances, the development and validation of safer, more sustainable alternatives will continue to be a critical priority for the scientific community.[3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. organic chemistry - Why are DCM and chloroform so resistant towards nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 13. Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-Trichlorobutane is a halogenated alkane whose potential for cross-reactivity in analytical assays is of interest to researchers in environmental science, toxicology, and drug development. Cross-reactivity occurs when an analytical method designed to detect a specific substance also detects a structurally similar, non-target compound.[1] This can lead to inaccurate quantification and false-positive results. This guide explores the potential cross-reactivity of this compound by comparing it with its isomers and other relevant chlorinated compounds.
Structural Comparison of Trichlorobutane Isomers
The position of chlorine atoms on the butane (B89635) backbone significantly influences the physicochemical properties and, consequently, the potential for cross-reactivity of trichlorobutane isomers. While specific cross-reactivity data is unavailable, a comparison of their structures provides a basis for predicting their behavior in analytical assays.
| Compound Name | CAS Number | Molecular Formula | Structure | Key Structural Features |
| This compound | 15187-71-0 | C4H7Cl3 | CC(Cl)(Cl)CCCl | Tertiary and primary chlorine atoms. Geminal dichlorides on C3. |
| 1,2,3-Trichlorobutane | 18338-40-4 | C4H7Cl3 | CH3CHClCHClCH2Cl | Secondary and primary chlorine atoms on adjacent carbons. |
| 1,2,4-Trichlorobutane | 1790-22-3 | C4H7Cl3 | ClCH2CH(Cl)CH2CH2Cl | Primary and secondary chlorine atoms. |
| 1,1,1-Trichlorobutane | Not Available | C4H7Cl3 | Cl3CCH2CH2CH3 | Trichloromethyl group on a terminal carbon. |
| 1,1,3-Trichlorobutane | 13279-87-3 | C4H7Cl3 | CH3CH(Cl)CH2CHCl2 | Geminal dichlorides and a secondary chlorine. |
Data sourced from PubChem and other chemical databases.
The structural similarity between these isomers suggests a high likelihood of mutual interference in non-specific analytical methods. For instance, in immunoassays, antibodies developed against one isomer may exhibit significant cross-reactivity with others due to the recognition of common structural motifs (epitopes).[2]
Potential for Cross-Reactivity in Analytical Methods
The potential for cross-reactivity is highly dependent on the analytical technique employed.
-
Immunoassays: These assays rely on the specific binding of an antibody to a target molecule. Due to the high structural similarity between trichlorobutane isomers and other short-chain chlorinated alkanes, any immunoassay developed for one of these compounds would likely exhibit cross-reactivity with the others.[1][3] Metabolites of these compounds, particularly hydroxylated or dechlorinated forms, could also be cross-reactive.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly specific technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio and fragmentation patterns. While isomers of trichlorobutane have the same molecular weight, they can often be separated chromatographically based on differences in their boiling points and interactions with the GC column stationary phase. Their mass spectra, resulting from fragmentation, will also show distinct patterns, allowing for their individual identification and quantification.[4] Therefore, GC-MS is the recommended method to avoid cross-reactivity issues among isomers.
Experimental Protocols
While no specific cross-reactivity studies for this compound exist, a general protocol for assessing cross-reactivity using GC-MS can be outlined. This protocol can be adapted to study the interference of this compound with the analysis of other chlorinated alkanes or vice versa.
Protocol: GC-MS Analysis for Cross-Reactivity Assessment of Trichlorobutane Isomers
1. Objective: To determine the potential for this compound to interfere with the quantification of other trichlorobutane isomers and related chlorinated alkanes using GC-MS.
2. Materials:
- Analytical standards of this compound and other potential cross-reactants (e.g., 1,2,3-trichlorobutane, 1,2,4-trichlorobutane, and other relevant chlorinated compounds).
- High-purity solvents (e.g., hexane, methanol) for sample preparation.
- GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).
- Standard laboratory glassware and equipment.
3. Sample Preparation:
- Prepare individual stock solutions of each test compound in a suitable solvent (e.g., 1000 µg/mL in methanol).
- Create a primary calibration standard containing the target analyte of interest at a known concentration.
- Prepare a series of test solutions by spiking the primary calibration standard with increasing concentrations of the potential cross-reactant (this compound).
- Prepare a blank sample containing only the solvent.
4. GC-MS Instrumental Conditions (Example):
- Injector: Split/splitless, 250 °C
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
- Carrier Gas: Helium, constant flow of 1.0 mL/min
- Oven Program: Initial temperature of 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
5. Data Analysis:
- Analyze the blank, the primary calibration standard, and the spiked test solutions by GC-MS.
- Identify the retention times and quantify the peak area of the target analyte in each run.
- Calculate the percent cross-reactivity at each concentration of the added interferent using the following formula:
- % Cross-Reactivity = [(Apparent Concentration of Target - True Concentration of Target) / Concentration of Interferent] x 100
Metabolic Pathways and Their Implications for Cross-Reactivity
The metabolism of chlorinated alkanes is a critical factor in assessing cross-reactivity, as metabolites can also interfere with analytical assays. The primary route of metabolism for many halogenated hydrocarbons is through oxidation catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6][7]
Based on the known metabolic pathways of other short-chain chlorinated paraffins and related compounds, a hypothetical metabolic pathway for this compound can be proposed. This would likely involve hydroxylation, followed by dehydrochlorination or further oxidation. The resulting alcohols, aldehydes, and carboxylic acids could be more water-soluble and may be conjugated for excretion. These metabolites, having different chemical structures from the parent compound, could exhibit different cross-reactivity profiles.
Visualizations
Hypothetical Metabolic Pathway of this compound
Caption: A potential metabolic pathway for this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A logical workflow for assessing cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is lacking, a comparative analysis based on structural similarity and known metabolic pathways of related compounds provides a framework for predicting its behavior in analytical assays. It is highly probable that this compound would exhibit significant cross-reactivity with its isomers and other short-chain chlorinated alkanes in less specific methods like immunoassays. For definitive and accurate quantification, highly specific methods such as GC-MS are essential. The provided experimental protocol offers a starting point for researchers to conduct their own cross-reactivity studies. Further research into the metabolism of this compound is also crucial for a comprehensive understanding of its potential to interfere with analytical measurements.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. agilent.com [agilent.com]
- 5. Human cytochrome P450 enzyme selectivities in the oxidation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylation and dechlorination of chlorinated paraffins by human cytochrome P450 monooxygenases and prediction of its metabolic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Safety Operating Guide
Proper Disposal of 1,3,3-Trichlorobutane: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 1,3,3-Trichlorobutane (CAS No. 15187-71-0), a chlorinated hydrocarbon. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and compliance with hazardous waste regulations. The following procedures are based on general guidelines for the disposal of chlorinated hydrocarbons and should be supplemented by institution-specific protocols from your Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. Always wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for trichlorobutane isomers, which can inform safe handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl₃ | PubChem[1] |
| Molecular Weight | 161.45 g/mol | PubChem[1] |
| CAS Number | 15187-71-0 | PubChem[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as hazardous waste. Adherence to the following steps is critical for safety and regulatory compliance.
1. Waste Characterization:
This compound is a chlorinated aliphatic hydrocarbon. Wastes containing such compounds are typically classified as hazardous waste.[2] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[3][4] While specific toxicity data for this compound is limited, it should be treated as a toxic chemical.
2. Waste Collection and Segregation:
-
Dedicated Waste Container: Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves), in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
3. Container Management:
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Location: Store the container in a well-ventilated, designated hazardous waste accumulation area, away from heat and sources of ignition.
4. Disposal of Empty Containers:
-
Rinsing: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The first rinseate is considered acutely hazardous waste and must be collected and disposed of with the this compound waste. Subsequent rinsates should also be collected as hazardous waste.
-
Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous solid waste. Deface the original label before disposal.
5. Requesting Waste Pickup:
-
Contact EHS: Once the waste container is full, or if it has been in storage for a period defined by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific hazardous waste management protocols and the relevant local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1,3,3-Trichlorobutane
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 1,3,3-Trichlorobutane. Adherence to these procedures is vital for personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, this compound should be treated as a hazardous substance. Potential hazards include skin and eye irritation, and potential toxicity through inhalation, ingestion, or skin absorption. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton). | To prevent skin contact and absorption. |
| Eye & Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | To protect the skin from accidental spills. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] | To prevent inhalation of potentially toxic vapors. |
Safe Handling and Operational Plan
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
2.1. Engineering Controls
-
Always work in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]
2.2. Procedural Steps for Handling
-
Preparation:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Clearly label all containers with the chemical name ("this compound") and appropriate hazard warnings.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly store or dispose of PPE.
-
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[2] If breathing has stopped, provide artificial respiration.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink.[2] Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and tightly sealed container.
-
Do not mix halogenated hydrocarbon waste with non-halogenated waste to avoid increased disposal costs.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal Procedure:
Handling Workflow Diagram
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
